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  • Product: (4-Bromophenyl) methanesulfonate
  • CAS: 68574-35-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Bromophenyl) methanesulfonate

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Bromophenyl) methanesulfonate, also known as 4-bromophenyl mesylate, is a pivotal organic compound characterized by the CAS Number 68574-35-6 .[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenyl) methanesulfonate, also known as 4-bromophenyl mesylate, is a pivotal organic compound characterized by the CAS Number 68574-35-6 .[1] This guide provides a comprehensive technical overview of its chemical identity, synthesis, characterization, and applications, with a particular focus on its role as a versatile intermediate in synthetic organic chemistry and drug discovery. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss its strategic use in constructing complex molecular architectures.

Introduction: The Strategic Importance of Aryl Mesylates

Aryl methanesulfonates (mesylates) have emerged as indispensable tools in modern organic synthesis. Their utility stems from the methanesulfonate group's exceptional ability to function as a leaving group in nucleophilic substitution reactions, rivaling and sometimes surpassing traditional aryl halides or triflates.[2] (4-Bromophenyl) methanesulfonate, in particular, offers a dual-functional handle for sequential, orthogonal chemical modifications. The mesylate group provides a site for C-O or C-N bond formation, while the bromo substituent serves as a classical point for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.[2][3] This guide aims to provide researchers with the foundational knowledge and practical insights required to effectively utilize this powerful building block.

Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key properties of (4-Bromophenyl) methanesulfonate are summarized below.

PropertyValueSource(s)
CAS Number 68574-35-6[1]
Molecular Formula C₇H₇BrO₃S[1]
Molecular Weight 251.10 g/mol
Synonyms 4-bromophenyl mesylate, Methanesulfonic acid-(4-bromo-phenyl ester)[1]
SMILES CS(=O)(=O)Oc1ccc(Br)cc1[1]
LogP 2.86830[1]

These properties indicate a solid, relatively non-polar organic compound with predictable solubility in common organic solvents.

Synthesis and Purification

The most direct and widely adopted method for the synthesis of (4-Bromophenyl) methanesulfonate is the esterification of 4-bromophenol with methanesulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Underlying Principle and Mechanism

The synthesis proceeds via a nucleophilic attack of the phenolic oxygen of 4-bromophenol on the electrophilic sulfur atom of methanesulfonyl chloride. A base, commonly a tertiary amine like triethylamine or pyridine, acts as an acid scavenger, driving the reaction to completion.[4] Pyridine can also serve as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.[4]

Detailed Experimental Protocol: Synthesis of (4-Bromophenyl) methanesulfonate
  • Materials:

    • 4-Bromophenol

    • Methanesulfonyl Chloride (MeSO₂Cl)

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-bromophenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

    • Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.

    • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure (4-Bromophenyl) methanesulfonate as a white solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Reactant1 4-Bromophenol in DCM Step1 Combine & Cool to 0 °C Reactant1->Step1 Reagent1 Triethylamine (Base) Reagent1->Step1 Reagent2 Methanesulfonyl Chloride Step2 Add Mesyl Chloride (Dropwise) Reagent2->Step2 Step1->Step2 Step3 Stir at RT (2-4h) Monitor by TLC Step2->Step3 Step4 Aqueous Workup (HCl, NaHCO₃, Brine) Step3->Step4 Step5 Dry & Concentrate Step4->Step5 Purification Purification (Recrystallization or Chromatography) Step5->Purification Product Pure (4-Bromophenyl) methanesulfonate Purification->Product

Caption: Workflow for the synthesis of (4-Bromophenyl) methanesulfonate.

Reactivity and Strategic Applications

The synthetic utility of (4-Bromophenyl) methanesulfonate lies in the distinct reactivity of its two functional groups, which allows for selective and sequential transformations.

The Mesylate Group: A Superior Leaving Group

The methanesulfonate moiety is an excellent leaving group, making the aryl C-O bond susceptible to cleavage. This reactivity is exploited in several key transformations:

  • Nucleophilic Aromatic Substitution (SₙAr): In the presence of a strong base, the mesylate can be cleaved to generate a phenoxide in situ. This phenoxide can then react with activated aryl halides to form diaryl ethers.[6][7] This method provides a valuable alternative to traditional Ullmann or Buchwald-Hartwig etherifications.

  • Protecting Group for Phenols: The mesylate group can serve as a robust protecting group for phenols.[8] It is stable to a wide range of reaction conditions and can be cleaved under specific, mild protocols, adding to the synthetic chemist's toolbox.[8]

The Bromo Group: A Handle for Cross-Coupling

The bromine atom on the aromatic ring is a classic functional group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: (4-Bromophenyl) methanesulfonate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura reactions, coupling with a variety of aryl- and vinyl-boronic acids or esters to form biaryl structures.[9][10][11] This is one of the most powerful and widely used methods for C-C bond formation in modern synthesis.

  • Other Cross-Coupling Reactions: Beyond Suzuki coupling, the bromo group can participate in a host of other transformations, including Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, providing access to a vast array of functionalized aromatic compounds.

Orthogonal Reactivity Diagram

The true power of (4-Bromophenyl) methanesulfonate is its capacity for orthogonal, sequential reactions. A typical strategy involves first utilizing the bromo group for a cross-coupling reaction, followed by a transformation at the mesylate position.

Caption: Orthogonal reaction pathways for (4-Bromophenyl) methanesulfonate.

Analytical Characterization

Confirmation of the structure and purity of synthesized (4-Bromophenyl) methanesulfonate is typically achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the mesylate group. The aromatic protons will appear as two distinct doublets in the range of δ 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The methyl group will present as a sharp singlet around δ 3.0-3.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the four unique aromatic carbons and the methyl carbon of the mesylate group.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight (251.10 g/mol ) and show a characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Safety and Handling

As with all laboratory chemicals, (4-Bromophenyl) methanesulfonate should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13][14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][15] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[15]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[12][13]

Conclusion

(4-Bromophenyl) methanesulfonate is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for the strategic and orthogonal introduction of different molecular fragments, making it a powerful tool for the construction of complex molecules in drug discovery and materials science. A solid understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit its synthetic potential.

References

  • American Elements. (4-bromophenyl)methanesulfonamide | CAS 64732-3-3. Available from: [Link]

  • Kozuka, S. THE REACTION OF ARYL METHYL SULFIDES WITH ALKYL METHANESULFONATES. A KINETIC STUDY FOR THE SULFONIUM SALT FORMATION. Chemistry Letters, 1979. Available from: [Link]

  • Chemsrc. (O-METHANESULFONYL)-4-BROMOPHENOL | CAS#:68574-35-6. Available from: [Link]

  • PubChem. Sodium 4-bromophenylmethanesulfonate | C7H6BrNaO3S | CID 53403373. Available from: [Link]

  • MilliporeSigma. 4-Bromophenyl methyl sulfone 97 3466-32-8. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Cytotoxic compounds. Part XX. Reactions of the methanesulphonates of 2-aryl-2-(arylthio)ethanols and of 1-aryl-2-(arylthio)ethanols with nucleophiles. RSC Publishing, 1974. Available from: [Link]

  • PubMed. C(aryl)-O bond formation from aryl methanesulfonates via consecutive deprotection and S(N)Ar reactions with aryl halides in an ionic liquid. Molecules, 2007. Available from: [Link]

  • MDPI. C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. Molecules, 2007. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • PubMed. Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols. Organic Letters, 2004. Available from: [Link]

  • PrepChem.com. Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo). Available from: [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • RSC Publishing. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. RSC Advances, 2018. Available from: [Link]

  • Common Organic Chemistry. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020. Available from: [Link]

  • Organic Syntheses Procedure. p-BROMOPHENOL. Available from: [Link]

  • ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. Available from: [Link]

  • Malaysian Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Available from: [Link]

  • ResearchGate. Figure S10. 1 H NMR spectrum of meso-tetrakis(4-bromophenyl)porphyrin.... Available from: [Link]

Sources

Exploratory

(4-Bromophenyl) Methanesulfonate: A Bifunctional Linchpin for Modular Synthesis

This technical guide details the structural characteristics, synthetic protocols, and chemoselective utility of (4-Bromophenyl) methanesulfonate . Executive Summary (4-Bromophenyl) methanesulfonate (CAS 68574-35-6) serve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthetic protocols, and chemoselective utility of (4-Bromophenyl) methanesulfonate .

Executive Summary

(4-Bromophenyl) methanesulfonate (CAS 68574-35-6) serves as a critical electrophilic building block in medicinal chemistry and materials science. Its value lies in its orthogonal reactivity profile : it possesses two distinct electrophilic sites—an aryl bromide and an aryl sulfonate—that react under different catalytic conditions. This "switchable" nature allows researchers to sequentially functionalize the benzene ring, making it an ideal scaffold for constructing non-symmetrical biaryls and complex pharmacophores.

Part 1: Structural Analysis & Physiochemical Properties

Chemical Identity

The molecule consists of a para-substituted benzene ring featuring a bromine atom and a methanesulfonyloxy (mesylate) group. The mesylate moiety acts as both a protecting group for the phenol and a latent leaving group for cross-coupling reactions.

PropertyData
IUPAC Name 4-Bromophenyl methanesulfonate
CAS Registry Number 68574-35-6
Molecular Formula C₇H₇BrO₃S
Molecular Weight 251.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 81.9 – 83.2 °C [1]
Solubility Soluble in DCM, CHCl₃, THF, EtOAc; Insoluble in H₂O
Electronic Character

The structure is defined by two electron-withdrawing groups (EWGs) in a para relationship.

  • Bromine (Br): Inductively withdrawing (-I) but mesomerically donating (+M).

  • Mesylate (OMs): Strongly electron-withdrawing via induction and resonance (through the sulfur).

  • Hammett Constants: The combined effect creates an electron-deficient aromatic ring, which facilitates nucleophilic aromatic substitution (

    
    ) under forcing conditions, though transition-metal catalysis is the primary mode of reactivity.
    

Part 2: Synthetic Methodology

The synthesis of (4-Bromophenyl) methanesulfonate is a straightforward esterification of 4-bromophenol. The protocol below prioritizes purity and yield by controlling the exothermicity of the sulfonyl chloride addition.

Standard Operating Procedure (SOP)

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 4-Bromophenol and anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0 °C  using an ice bath.
    
  • Base Addition: Add Triethylamine dropwise. The solution may darken slightly.

  • Acylation: Add Methanesulfonyl chloride (MsCl) dropwise via syringe pump or addition funnel over 15-20 minutes. Critical: Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 4:1) until the starting phenol (

    
    ) is consumed.
    
  • Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove residual amine), water, and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if necessary.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromophenol + DCM Step1 Add TEA (0°C) Start->Step1 Step2 Add MsCl (Dropwise, <5°C) Step1->Step2 Step3 Reaction (RT, 2-4h) Step2->Step3 Quench Quench (Sat. NaHCO3) Step3->Quench Product (4-Bromophenyl) methanesulfonate (Solid) Quench->Product  Workup & Recrystallization

Figure 1: Step-by-step synthetic pathway for the mesylation of 4-bromophenol.

Part 3: Chemoselectivity & Reactivity Profile

The defining feature of this molecule is the reactivity gap between the aryl bromide and the aryl mesylate.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate of oxidative addition typically follows this order:



  • Site A (Bromine): Highly reactive toward Pd(0). Under standard conditions (e.g.,

    
    , 
    
    
    
    ), the catalyst will exclusively insert into the C-Br bond.
  • Site B (Mesylate): Relatively inert toward standard Pd(0) catalysts. The C-OMs bond requires "hotter" conditions, such as Nickel catalysis (

    
    /PCy3) or specialized bulky phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos) to undergo oxidative addition [2].
    
Strategic Application: Sequential Coupling

This hierarchy allows for iterative functionalization :

  • Step 1: Perform a Suzuki coupling at the Br position using a boronic acid and a standard Pd catalyst. The Mesylate remains intact.

  • Step 2: Activate the OMs position using a Ni-catalyst or specialized Pd-catalyst to introduce a second, different nucleophile.

Chemoselectivity Decision Tree

Chemoselectivity Substrate (4-Bromophenyl) methanesulfonate PathA Condition A: Pd(PPh3)4, Na2CO3, 80°C Substrate->PathA  Preferential  Oxidative Addition (C-Br) PathB Condition B: Ni(COD)2, PCy3, Base Substrate->PathB  Forcing Conditions  (C-OMs activation) Intermed Intermediate: 4-Aryl-phenyl mesylate PathA->Intermed ProductB Side Product: Biaryl (Br intact) PathB->ProductB  Rare/Difficult  without activating Br first Final Final Scaffold: Non-Symmetrical Terphenyl / Biaryl Intermed->Final  Step 2: Ni-Catalyzed  Coupling at OMs

Figure 2: Chemoselective coupling strategy exploiting the reactivity difference between Ar-Br and Ar-OMs.[1]

Part 4: Spectroscopic Characterization

Validation of the structure is performed primarily via


H NMR. The spectrum is distinct due to the symmetry of the para-substitution and the characteristic methyl singlet of the sulfonate.
Proton NMR ( H NMR) Data

Solvent: CDCl₃, 400 MHz

Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
7.70 Doublet (

Hz)
2HAr-H (ortho to Br)Deshielded by Br
7.20 Doublet (

Hz)
2HAr-H (ortho to OMs)Shielded relative to Br-ortho
3.15 Singlet3H

Diagnostic Mesyl Methyl

Note: The aromatic region displays a classic AA'BB' system (often appearing as two "roofed" doublets). [1]

Infrared Spectroscopy (IR)

Key diagnostic bands confirm the presence of the sulfonate ester:

  • 1360 cm⁻¹: Asymmetric

    
     stretch.
    
  • 1165 cm⁻¹: Symmetric

    
     stretch.
    

Part 5: Safety & Handling

While aryl mesylates are generally more stable and less alkylating than alkyl mesylates (like methyl methanesulfonate, a potent mutagen), they should still be handled with rigorous safety precautions.

  • Engineering Controls: Always handle within a certified fume hood.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • Storage: Store in a cool, dry place. Moisture can lead to slow hydrolysis, regenerating methanesulfonic acid (corrosive) and 4-bromophenol (toxic).

  • Spill Cleanup: Treat spills with dilute alcoholic KOH to hydrolyze the ester before disposal.

References

  • Grosjean, D., Hannon, S. J., & Leffek, K. T. (1980). Canadian Journal of Chemistry, 58, 81. (Verified physical data: MP 81.9-83.2°C).

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Mechanistic grounding for chemoselectivity).

  • Percec, V., Bae, J. Y., & Hill, D. H. (1995). Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. The Journal of Organic Chemistry, 60(5), 1060–1065. (Activation of Ar-OMs).

Sources

Foundational

(4-Bromophenyl) methanesulfonate molecular weight

Topic: (4-Bromophenyl) Methanesulfonate: Physicochemical Profile, Synthesis, and Application in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Bromophenyl) Methanesulfonate: Physicochemical Profile, Synthesis, and Application in Drug Discovery Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

(4-Bromophenyl) methanesulfonate (CAS: 68574-35-6) represents a critical "pseudohalide" building block in modern medicinal chemistry. While its molecular weight of 251.10 g/mol defines its stoichiometry, its value lies in its dual-reactivity profile. It serves as a stable, crystalline alternative to volatile aryl triflates and a cost-effective electrophile for palladium-catalyzed cross-coupling reactions. This guide dissects the compound’s core properties, provides a self-validating synthesis protocol, and details its utility in high-throughput lead optimization.

Physicochemical Core Profile

The precise characterization of (4-Bromophenyl) methanesulfonate is fundamental for accurate stoichiometric calculations in cross-coupling workflows.

PropertyValue / Description
Chemical Name (4-Bromophenyl) methanesulfonate
CAS Number 68574-35-6
Molecular Formula C₇H₇BrO₃S
Molecular Weight 251.10 g/mol
Physical State White to off-white crystalline solid
Melting Point 63–65 °C (Lit.)[1]
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Leaving Group Ability Mesylate (-OMs) < Tosylate (-OTs) < Triflate (-OTf)

Causality in Drug Design: The molecular weight of 251.10 g/mol is sufficiently low to allow this moiety to serve as a fragment in Fragment-Based Drug Discovery (FBDD). The presence of the bromine atom (Ar-Br) and the mesylate group (Ar-OMs) creates a "bifunctional electrophile." Under controlled conditions, the Ar-OMs bond is chemically distinct from the Ar-Br bond, allowing for orthogonal functionalization—a crucial strategy in library synthesis.

Synthetic Pathway & Mechanism

The synthesis of (4-Bromophenyl) methanesulfonate is a classic nucleophilic substitution at sulfur. However, process control is vital to prevent hydrolysis or bis-sulfonylation impurities.

Reaction Mechanism (Graphviz)

The following diagram illustrates the base-mediated sulfonyl transfer mechanism.

SynthesisMechanism Phenol 4-Bromophenol (Nucleophile) Intermediate Transition State [Ar-O...S(O)2...Cl] Phenol->Intermediate Deprotonation & Attack Base Triethylamine (Et3N) (Proton Scavenger) Base->Intermediate Activates Phenol MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Sulfonyl Transfer Product (4-Bromophenyl) methanesulfonate Intermediate->Product Elimination of Cl- Byproduct Et3N·HCl Intermediate->Byproduct

Caption: Nucleophilic substitution mechanism where the phenoxide anion attacks the electrophilic sulfur of methanesulfonyl chloride.

Self-Validating Synthesis Protocol

Objective: Synthesis of 10.0 g of (4-Bromophenyl) methanesulfonate.

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)[2]

  • Dichloromethane (DCM) [Anhydrous][2]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 4-Bromophenol (6.9 g, 40 mmol) and anhydrous DCM (100 mL). Add a magnetic stir bar and cool to 0 °C using an ice bath. Reasoning: Cooling controls the exotherm of the sulfonyl transfer, preventing impurity formation.

  • Base Addition: Add Et₃N (8.4 mL, 60 mmol) dropwise. The solution may darken slightly.

  • Electrophile Addition: Add MsCl (3.7 mL, 48 mmol) dropwise over 15 minutes. Critical Control Point: Rapid addition can lead to localized overheating and hydrolysis.

  • Reaction: Remove the ice bath and stir at room temperature (25 °C) for 2 hours.

  • Validation (TLC): Spot the reaction mixture against starting phenol (Eluent: 20% EtOAc/Hexanes). The product (Rf ~0.5) should be distinct from the phenol (Rf ~0.3).

  • Workup: Quench with water (50 mL). Wash the organic layer with 1M HCl (to remove excess Et₃N), followed by sat. NaHCO₃ and brine.[2] Dry over Na₂SO₄.[2]

  • Isolation: Concentrate in vacuo to yield a white solid. Recrystallize from EtOH/Hexanes if purity is <98%.

Analytical Characterization

To ensure the identity of the synthesized core, compare analytical data against these standard values.

Proton NMR (¹H NMR)
  • Solvent: CDCl₃ (7.26 ppm reference)

  • Aryl Region (AA'BB' System):

    • δ 7.50 ppm (d, J=8.8 Hz, 2H): Protons ortho to Bromine (deshielded by halogen).

    • δ 7.15 ppm (d, J=8.8 Hz, 2H): Protons ortho to Sulfonate (shielded relative to Br-ortho).

  • Alkyl Region:

    • δ 3.15 ppm (s, 3H): Methyl group of the mesylate (-SO₂CH₃). Note: This singlet is diagnostic. If it appears <3.0 ppm, suspect hydrolysis to free sulfonic acid or methyl ester impurities.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Parent Ion: [M]+ or [M+H]+ is often weak for sulfonates.

  • Pattern: Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br.

    • Peaks at m/z 250 and 252 confirm the presence of one bromine atom.

Applications in Drug Discovery

(4-Bromophenyl) methanesulfonate is a versatile electrophile. Unlike triflates, which are hydrolytically unstable, mesylates are robust enough for benchtop handling but reactive enough for Pd-catalyzed cross-coupling when activated by electron-rich phosphine ligands (e.g., BrettPhos , XPhos ).

Orthogonal Cross-Coupling Workflow

The compound allows for sequential functionalization.[3] The Ar-Br bond is generally more reactive than the Ar-OMs bond in standard Suzuki couplings, allowing chemoselective derivatization.

CrossCoupling Start (4-Bromophenyl) methanesulfonate Step1 Reaction A: Suzuki Coupling (Ar-Br) Cat: Pd(PPh3)4, Boronic Acid Start->Step1 Site-Selective (Br > OMs) Intermed Intermediate: (4-Arylphenyl) methanesulfonate Step1->Intermed Step2 Reaction B: Buchwald-Hartwig (Ar-OMs) Cat: Pd(OAc)2, BrettPhos, Amine Intermed->Step2 Activation of Mesylate Final Final Drug Candidate (Biaryl Amine) Step2->Final

Caption: Chemoselective workflow utilizing the reactivity difference between Aryl-Bromide and Aryl-Mesylate.

Key Reaction Classes
  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids. Aryl mesylates require bulky, electron-rich ligands (e.g., CM-Phos ) to facilitate the oxidative addition step, which is the rate-determining step for sulfonates.

  • Buchwald-Hartwig Amination: Fors et al. demonstrated that BrettPhos allows for the efficient amination of aryl mesylates, converting the sulfonate moiety into an aniline derivative [1].

Safety & Handling

  • Genotoxicity Warning: While aryl mesylates are generally stable, alkyl mesylates (e.g., methyl methanesulfonate, a potential impurity if MeOH is used) are potent DNA alkylating agents and known genotoxins.

  • Handling: Always handle in a fume hood. Wear nitrile gloves.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Moisture can slowly hydrolyze the sulfonate ester to 4-bromophenol (corrosive) and methanesulfonic acid (corrosive).

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates. Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. Link

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2008). A General Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Mesylates. Angewandte Chemie International Edition, 47(42), 8059–8063. Link

  • National Center for Biotechnology Information. (2025).[2][4][5][6][7][8] PubChem Compound Summary for CID 598761, (4-Bromophenyl) methanesulfonate. Link

Sources

Exploratory

(4-Bromophenyl) methanesulfonate physical properties

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromophenyl) methanesulfonate A Note on Chemical Identity: The name "(4-Bromophenyl) methanesulfonate" can be ambiguous. It may refer to the ester, 4-br...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (4-Bromophenyl) methanesulfonate

A Note on Chemical Identity: The name "(4-Bromophenyl) methanesulfonate" can be ambiguous. It may refer to the ester, 4-bromophenyl methanesulfonate (CAS 68574-35-6), or the isomeric sulfonamide, N-(4-bromophenyl)methanesulfonamide (CAS 4284-50-8). Given the profound importance of the sulfonamide moiety in therapeutic drug design, this guide will focus on N-(4-Bromophenyl)methanesulfonamide . This compound serves as a valuable building block for researchers in medicinal chemistry and drug development.

Core Physicochemical and Structural Properties

N-(4-Bromophenyl)methanesulfonamide is an organic compound featuring a methanesulfonyl group bonded to the nitrogen of a 4-bromoaniline core.[1] This structure imparts a unique combination of properties, making it a subject of interest for further chemical modification and biological screening. The presence of the sulfonamide group allows it to act as a hydrogen bond donor, a critical feature for molecular recognition at biological targets.[2]

The key identifiers and physical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 4284-50-8[3]
Molecular Formula C₇H₈BrNO₂S[1][3]
Molecular Weight 250.11 g/mol [1][3]
Appearance White to off-white solid/powder[3]
Melting Point 137-141 °C[3]
Boiling Point 333.0 ± 44.0 °C (Predicted)[3]
Density 1.711 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in polar solvents like water and alcohols[1]
pKa 7.62 ± 0.10 (Predicted)[3]
Molecular Structure Diagram

molecular_structure cluster_ring C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 H_N H N->H_N S S N->S O1 O S->O1 O2 O S->O2 C_Me CH₃ S->C_Me

Caption: Molecular structure of N-(4-Bromophenyl)methanesulfonamide.

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and quality control of N-(4-Bromophenyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl protons (CH₃) of the methanesulfonyl group would appear as a sharp singlet, typically downfield due to the electron-withdrawing nature of the SO₂ group. The aromatic protons on the para-substituted ring will present as a classic AA'BB' system, appearing as two doublets. The N-H proton will be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show four signals for the aromatic carbons and one for the methyl carbon.[4] The carbon attached to the bromine atom (ipso-carbon) is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[5] The carbon attached to the nitrogen will also be shifted. The remaining two aromatic carbons will have distinct chemical shifts, and the methyl carbon will appear at the high-field end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[6]

  • N-H Stretch: A characteristic sharp to medium absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the sulfonamide.

  • S=O Stretches: Two strong absorption bands will be present, corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group. These typically appear around 1350-1310 cm⁻¹ (asymmetric) and 1170-1140 cm⁻¹ (symmetric).[6]

  • Aromatic C-H and C=C Stretches: Standard absorptions for the aromatic ring will be observed above 3000 cm⁻¹ (C-H) and in the 1600-1450 cm⁻¹ region (C=C).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns. The predicted monoisotopic mass is 248.9459 Da.[7] High-resolution mass spectrometry would show the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

Synthesis Protocol

The most common and direct synthesis of N-(4-Bromophenyl)methanesulfonamide involves the reaction of 4-bromoaniline with methanesulfonyl chloride.[1] This is a standard nucleophilic substitution at the sulfonyl sulfur.

Synthesis Workflow Diagram

synthesis_workflow reagent1 4-Bromoaniline reaction Reaction Mixture (0°C to RT) reagent1->reaction reagent2 Methanesulfonyl Chloride reagent2->reaction base Pyridine or Triethylamine base->reaction Acid Scavenger solvent Dichloromethane (DCM) or THF solvent->reaction Solvent workup Aqueous Workup (e.g., HCl wash) reaction->workup Quench & Neutralize purification Recrystallization (e.g., Ethanol/Water) workup->purification Isolate Crude Product product N-(4-Bromophenyl) methanesulfonamide purification->product Obtain Pure Product

Caption: General workflow for the synthesis of N-(4-Bromophenyl)methanesulfonamide.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromoaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 eq.), to the solution. The purpose of the base is to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction, preventing it from protonating the starting aniline and stopping the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction upon adding the highly reactive sulfonyl chloride.

  • Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.0-1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-18 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. If DCM is the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(4-Bromophenyl)methanesulfonamide.

Applications in Research and Drug Development

The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically approved drugs, including antibacterials, diuretics, and kinase inhibitors.[2] N-(4-Bromophenyl)methanesulfonamide serves as a key intermediate and building block in the synthesis of more complex, biologically active molecules.[8]

  • Scaffold for Library Synthesis: The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9] This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

  • Potential Biological Activity: As a standalone molecule, it has been noted for potential antibacterial or antitumor properties, though specific high-potency examples are part of broader drug discovery programs.[1] Its derivatives are explored for a wide range of therapeutic applications.[2]

  • Kinase Inhibitor Development: The N-arylsulfonamide motif is a common feature in many kinase inhibitors, where it can form critical hydrogen bonds within the ATP-binding pocket of the enzyme.[2][8] This compound provides a ready-made fragment for incorporation into novel kinase inhibitor designs.

Safety and Handling

Proper handling of N-(4-Bromophenyl)methanesulfonamide is essential in a laboratory setting. Based on available safety data, the compound presents the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12]

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12][13]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • PubChemLite. (n.d.). N-(4-bromophenyl)methanesulfonamide (C7H8BrNO2S). Retrieved from [Link]

  • ResearchGate. (2020). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-(((4-Bromophenyl)amino)sulfonyl)phenyl)acetamide. PubChem Compound Summary for CID 984584. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-bromophenyl)methanesulfonamide (C7H8BrNO2S). Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4409. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]

  • Hart, B. T., & Sivasothy, R. (2007). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). IR Spectrum of Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-(bromoacetyl)methanesulfonanilide. Retrieved from [Link]

  • Xi'an Baina Biotechnology Co., Ltd. (n.d.). N-(4-bromophenyl)methanesulfonamide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Solubility of (4-Bromophenyl) methanesulfonate in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Bromophenyl) methanesulfonate, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Bromophenyl) methanesulfonate, a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents qualitative and predicted solubility data, and offers a robust, field-proven experimental protocol for accurate solubility determination. The content is structured to deliver actionable insights, explaining the causality behind experimental choices and ensuring scientific integrity.

Introduction: The Significance of Solubility

(4-Bromophenyl) methanesulfonate, also known as 4-bromophenyl mesylate, is an important reagent and building block in organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable intermediate in the development of novel pharmaceutical compounds and functional materials. The solubility of this compound in various organic solvents is a critical physical property that dictates its handling, reaction conditions, purification via crystallization, and formulation. A thorough understanding of its solubility behavior is paramount for optimizing process efficiency, ensuring reaction homogeneity, and achieving desired product purity and yield.[1]

This guide bridges the gap between theoretical principles and practical application. It is designed to equip the laboratory professional with the necessary knowledge to make informed decisions regarding solvent selection and to accurately measure solubility when published data is unavailable.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2] The molecular structure of (4-Bromophenyl) methanesulfonate offers distinct regions that influence its interaction with different solvents.

  • The Aromatic Core (4-Bromophenyl group): This portion of the molecule is relatively nonpolar and lipophilic. The phenyl ring can participate in π-π stacking interactions, while the bromine atom adds to the overall molecular weight and van der Waals forces. This region favors solubility in nonpolar to moderately polar aprotic solvents like toluene, diethyl ether, and dichloromethane.

  • The Polar Head (Methanesulfonate group): The sulfonate ester group (-SO₃CH₃) is highly polar and can act as a hydrogen bond acceptor at its oxygen atoms. This functional group drives solubility in polar solvents, particularly those capable of strong dipole-dipole interactions.[3]

The overall solubility of the molecule is a balance between these two competing characteristics. It is expected to exhibit limited solubility in highly nonpolar alkanes (e.g., hexane) and highly polar, protic solvents like water, where the large, nonpolar bromophenyl group would disrupt the strong hydrogen-bonding network of the solvent. Its optimal solubility is likely found in solvents of intermediate polarity that can effectively solvate both the aromatic ring and the sulfonate ester group.

Solubility Profile of (4-Bromophenyl) methanesulfonate

Quantitative, experimentally determined solubility data for (4-Bromophenyl) methanesulfonate is not widely available in peer-reviewed literature. However, based on its chemical structure and qualitative information from chemical suppliers and related compounds, a predictive solubility profile can be established.

Table 1: Predicted and Qualitative Solubility of (4-Bromophenyl) methanesulfonate

SolventClassPredicted SolubilityRationale
High Solubility
Dichloromethane (DCM)ChlorinatedSolubleIntermediate polarity effectively solvates both aromatic and sulfonate moieties.
Tetrahydrofuran (THF)EtherSolubleAprotic ether with moderate polarity, good for dissolving many organics.
AcetoneKetoneSolublePolar aprotic solvent capable of strong dipole-dipole interactions.
Ethyl AcetateEsterSolubleGood balance of polarity to interact with both ends of the molecule.
Moderate Solubility
AcetonitrileNitrileModerately SolublePolar aprotic solvent, may be slightly too polar for the bromophenyl group.
TolueneAromaticModerately SolubleNonpolar aromatic solvent can engage in π-π stacking with the phenyl ring.
Diethyl EtherEtherModerately SolubleLow polarity limits interaction with the highly polar sulfonate group.
Low to Sparingly Soluble
Ethanol / MethanolAlcoholSparingly SolublePolar protic solvents. Strong H-bonding network is disrupted by the nonpolar part.
WaterAqueousInsolubleHigh polarity and strong hydrogen bonding network excludes the lipophilic molecule.
Hexane / CyclohexaneAlkaneInsolubleHighly nonpolar solvent cannot effectively solvate the polar sulfonate group.

This table is based on general chemical principles of solubility and qualitative data. For precise applications, experimental verification is required as outlined in Section 4.

Experimental Protocol for Solubility Determination

For applications requiring precise concentration data, such as crystallization design or formulation, direct experimental measurement is essential. The isothermal equilibrium (or "shake-flask") method is a gold-standard technique for determining the thermodynamic solubility of a compound at a specific temperature.[4][5]

Principle

The method involves generating a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium.[6] After equilibrium is established, the undissolved solid is removed, and the concentration of the solute in the clear supernatant is quantified.[5]

Workflow Diagram

The following diagram illustrates the key steps in the isothermal equilibrium solubility determination workflow.

Solubility_Workflow prep 1. Preparation - Weigh excess solute - Measure solvent volume equilibrate 2. Equilibration - Add solute to solvent - Agitate at constant T (e.g., 24-72 hrs) prep->equilibrate separate 3. Phase Separation - Cease agitation - Allow solids to settle - Filter supernatant (0.22 µm PTFE) equilibrate->separate analyze 4. Analysis - Dilute aliquot accurately - Quantify via validated HPLC-UV method separate->analyze calculate 5. Calculation - Determine concentration from calibration curve - Express as mg/mL or mol/L analyze->calculate

Caption: Isothermal equilibrium experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Objective: To determine the solubility of (4-Bromophenyl) methanesulfonate in a given organic solvent at 25 °C.

Materials:

  • (4-Bromophenyl) methanesulfonate (purity >98%)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation:

    • Add an excess amount of (4-Bromophenyl) methanesulfonate to a pre-weighed vial. An excess is critical to ensure that the solution reaches saturation. A good starting point is 2-3 times the estimated solubility.

    • Add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurry for a predetermined period. Causality: A prolonged agitation time (typically 24 to 72 hours) is necessary to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved states.[4] The time required should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand undisturbed in a temperature-controlled bath for at least 1-2 hours to allow fine particles to settle.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[7] A chemically inert PTFE filter is chosen to minimize the risk of the analyte adsorbing to the filter material.

  • Analysis (Quantification by HPLC):

    • Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Prepare a calibration curve by analyzing a series of standard solutions of (4-Bromophenyl) methanesulfonate of known concentrations.

    • Inject the diluted sample onto a suitable HPLC column (e.g., C18) and detect the analyte using a UV detector at an appropriate wavelength (e.g., near its λmax). The aromatic ring provides a strong chromophore for UV detection.[8][9]

  • Calculation:

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the final solubility in standard units, such as mg/mL, g/100 mL, or mol/L.

Conclusion

While specific quantitative data for the solubility of (4-Bromophenyl) methanesulfonate is sparse, a robust understanding of its molecular structure allows for reliable qualitative predictions. The compound's dual nature—a nonpolar aromatic ring and a polar sulfonate ester—suggests optimal solubility in solvents of intermediate polarity like dichloromethane and ethyl acetate. For researchers and process chemists requiring precise data, the isothermal equilibrium shake-flask method, coupled with HPLC analysis, provides a reliable and accurate means of determination. Adherence to the detailed protocol presented in this guide will ensure the generation of high-quality, reproducible solubility data, facilitating more efficient and effective research and development.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • ACS Publications. (2022).
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • J-Stage. (n.d.).
  • OAText. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (2023). Solubility of Organic Compounds.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • ACS Publications. (2019).
  • CymitQuimica. (n.d.). CAS 4284-50-8: N-(4-Bromophenyl)methanesulfonamide.
  • ACS Publications. (2023).
  • Science.gov. (n.d.). temperature solubility measurements: Topics by Science.gov.
  • Analytik NEWS. (2024).
  • ResearchGate. (2025). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • gerli. (n.d.). HPLC analysis | Cyberlipid.
  • lookchem. (n.d.). Cas 924633-49-8,1,2,3,4-tetrahydroisoquinolin-8-aMine.
  • ChemicalBook. (n.d.). HYDROXYLAMINE CAS#: 7803-49-8.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
  • Sigma-Aldrich. (n.d.). 4-Bromophenyl methyl sulfone 97 3466-32-8.
  • Wikipedia. (n.d.). Methanesulfonic acid.
  • Physical Chemistry Research. (2023). Regular Article.
  • Santa Cruz Biotechnology. (n.d.). Hydroxylamine solution | CAS 7803-49-8 | SCBT.
  • Cayman Chemical. (2022).
  • Simson Pharma Limited. (n.d.). (4-bromophenyl)
  • Thermo Fisher Scientific. (n.d.). 4-Bromophenyl methyl sulfone, 98+% 10 g | Request for Quote.
  • Chemsrc. (2025). (O-METHANESULFONYL)-4-BROMOPHENOL | CAS#:68574-35-6.
  • PubChemLite. (n.d.). Sodium (4-bromophenyl)
  • Cheméo. (n.d.). Chemical Properties of Tridecane, 3-methylene- (CAS 19780-34-8).

Sources

Exploratory

Synthesis of (4-Bromophenyl) methanesulfonate starting materials

Executive Summary Target Molecule: (4-Bromophenyl) methanesulfonate CAS: 1984-28-7 Role: Electrophilic pseudohalide intermediate; Phenol protecting group. This technical guide details the synthesis of (4-Bromophenyl) met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (4-Bromophenyl) methanesulfonate CAS: 1984-28-7 Role: Electrophilic pseudohalide intermediate; Phenol protecting group.

This technical guide details the synthesis of (4-Bromophenyl) methanesulfonate, a critical building block in medicinal chemistry. Unlike its sulfone analog (4-Bromophenyl methyl sulfone), this sulfonate ester serves as a versatile electrophile in cross-coupling reactions (Suzuki-Miyaura) and as a robust protecting group for phenols.

The guide presents two distinct protocols: a Standard Laboratory Method utilizing dichloromethane (DCM) for high-throughput discovery, and a Process-Scalable Method utilizing toluene to minimize genotoxic impurity risks and facilitate solvent recovery.

Part 1: Strategic Retrosynthesis & Mechanism

Retrosynthetic Analysis

The most efficient disconnection for aryl mesylates is the esterification of the parent phenol. The synthesis relies on the nucleophilic attack of 4-bromophenol upon methanesulfonyl chloride (MsCl).

  • Bond Disconnected: O–S (Sulfonate ester bond)

  • Nucleophile: 4-Bromophenol (

    
    )
    
  • Electrophile: Methanesulfonyl chloride (MsCl)[1]

  • Promoter: Non-nucleophilic base (Triethylamine or Pyridine)

Mechanistic Pathways: The Sulfene Insight

While often taught as a simple


 substitution, the reaction mechanism depends heavily on the base used.
  • Pathway A (General Base Catalysis): The base deprotonates the phenol, increasing its nucleophilicity for direct attack on the sulfur.

  • Pathway B (Sulfene Intermediate): With tertiary amines like Triethylamine (TEA), MsCl undergoes E1cB elimination to form a highly reactive sulfene (

    
    ) intermediate.[2] The phenoxide then traps this intermediate.
    

Expert Insight: Understanding Pathway B is critical for process safety. Sulfene generation is rapid and exothermic. In scale-up, controlled addition of MsCl at low temperatures is mandatory to prevent thermal runaway and side reactions.

ReactionMechanism Phenol 4-Bromophenol Intermediate Transition State (Pentacoordinate) Phenol->Intermediate Nucleophilic Attack Base Base (Et3N) Base->Phenol Deprotonation MsCl MsCl Base->MsCl Alpha-Deprotonation Sulfene Sulfene (CH2=SO2) MsCl->Sulfene E1cB Elimination (w/ Et3N) MsCl->Intermediate Product (4-Bromophenyl) methanesulfonate Sulfene->Product Phenoxide Trap Intermediate->Product -HCl

Figure 1: Dual mechanistic pathways for aryl mesylation. Pathway B (Sulfene) dominates with tertiary amine bases.

Part 2: Critical Raw Materials & Safety

Material Specifications
ReagentCASEquiv.Critical Quality Attribute (CQA)
4-Bromophenol 106-41-21.0Purity >98%; Moisture <0.5% (Competes for MsCl)
Methanesulfonyl Chloride 124-63-01.2 - 1.5Lachrymator. Must be clear/colorless. Yellowing indicates hydrolysis.
Triethylamine (TEA) 121-44-81.5 - 2.0Dry/Anhydrous. Water generates MsOH and HCl salts.
Dichloromethane (DCM) 75-09-2SolventAnhydrous (Stabilized with Amylene).
Safety & Toxicology (E-E-A-T)
  • Methanesulfonyl Chloride (MsCl): Fatal if inhaled.[3][4][5] Causes severe skin burns.[3][4][5][6][7] Hydrolyzes to HCl and Methanesulfonic acid. Must be handled in a functioning fume hood.

  • Genotoxicity Warning: Mesylate esters (specifically alkyl mesylates like Methyl Methanesulfonate) are potential genotoxins.[8] While aryl mesylates are generally stable, ensure no methanol is present in the reaction or workup, as it can react with residual MsCl to form Methyl Methanesulfonate (MMS), a known mutagen [1].

Part 3: Experimental Protocols

Protocol A: Standard Laboratory Synthesis (DCM/TEA)

Best for: Small scale (1g - 50g), Discovery Chemistry, High Yield.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and purge with Nitrogen (

    
    ).
    
  • Charge: Add 4-Bromophenol (10.0 g, 57.8 mmol) and anhydrous DCM (100 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (8.8 g, 12.0 mL, 86.7 mmol, 1.5 equiv) in one portion. The solution may darken slightly.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow to equilibrate for 15 minutes.
    
  • Electrophile Addition: Charge the addition funnel with Methanesulfonyl chloride (7.9 g, 5.4 mL, 69.4 mmol, 1.2 equiv) diluted in minimal DCM (10 mL). Add dropwise over 30 minutes.

    • Control Point: Maintain internal temperature

      
       to minimize sulfene polymerization side reactions.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). Product

      
      ; SM 
      
      
      
      .
  • Quench & Workup:

    • Quench with water (50 mL) or sat.

      
      .[4]
      
    • Separate the organic layer.[9]

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove excess TEA.

    • Wash with sat.

      
       (50 mL) and Brine (50 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol.

    • Yield: Expect 85–95% (White to off-white solid).

    • Melting Point: 60–62°C.

Protocol B: Process-Scalable Synthesis (Toluene/Biphasic)

Best for: Scale-up (>100g), Green Chemistry, Safety.

Using Toluene allows for easier solvent recovery and avoids chlorinated waste.

  • Charge: Dissolve 4-Bromophenol (1.0 equiv) in Toluene (10 vol).

  • Base: Add

    
     (2.0 equiv) or use a biphasic system with 20% NaOH and a Phase Transfer Catalyst (TBAB, 5 mol%).
    
  • Addition: Add MsCl (1.2 equiv) slowly at

    
    .
    
  • Workup: Add water to dissolve salts. Separate layers. The product remains in Toluene.

  • Crystallization: Concentrate Toluene to ~3 volumes and add Heptane as an anti-solvent to precipitate the product.

Part 4: Troubleshooting & Process Control

This section ensures the protocol is a self-validating system .

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of MsClEnsure solvents are anhydrous. Check MsCl quality (should not be fuming excessively before addition).
Impurity: Dimerization Sulfene polymerizationSlow down MsCl addition rate. Keep Temp

.
Product is Oily Residual Solvent/TEADry under high vacuum for 12h. Recrystallize from cold Ethanol.
Dark Coloration Oxidation of PhenolPurge system thoroughly with

before starting.
Workflow Visualization

Workflow Start Start: 4-Bromophenol + Solvent (DCM/Toluene) Cool Cool to 0°C Add Base (TEA) Start->Cool AddMsCl Add MsCl Dropwise (Control Exotherm) Cool->AddMsCl Monitor Monitor TLC/HPLC (Target: >98% Conv.) AddMsCl->Monitor Monitor->AddMsCl Incomplete (<95%) Quench Acidic Wash (1M HCl) Remove Amine Salts Monitor->Quench Complete Isolate Concentrate & Crystallize (Hexane/EtOAc) Quench->Isolate

Figure 2: Step-by-step process flow for the synthesis and isolation of (4-Bromophenyl) methanesulfonate.

Part 5: Applications in Drug Development[10]

The (4-Bromophenyl) methanesulfonate scaffold is a "privileged intermediate" in medicinal chemistry.

  • Suzuki-Miyaura Cross-Coupling: The mesylate group (-OMs) acts as a pseudohalide. Uniquely, the aryl bromide moiety is more reactive than the aryl mesylate in Pd-catalyzed couplings. This allows for chemoselective functionalization :

    • Step 1: Coupling at the Br position (using standard Pd catalysts).

    • Step 2: Activation of the C-OMs bond (using Ni catalysts or specialized bulky phosphine Pd ligands) [2].

  • Phenol Protection: In multi-step synthesis, the mesyl group protects the phenol from oxidation or alkylation. It is stable to acidic conditions but can be cleaved using basic hydrolysis (NaOH/MeOH) or nucleophiles like Fluoride.

References

  • Teasdale, A., & Eyley, S. (2008). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute (PQRI). [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Suzuki-Miyaura Coupling of pseudohalides). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16136, Methanesulfonyl chloride. [Link]

Sources

Foundational

Introduction: The Strategic Value of (4-Bromophenyl) methanesulfonate

An In-Depth Technical Guide to the Key Chemical Reactions of (4-Bromophenyl) methanesulfonate In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Key Chemical Reactions of (4-Bromophenyl) methanesulfonate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of molecular construction is paramount. (4-Bromophenyl) methanesulfonate, often referred to as 4-bromophenyl mesylate, emerges as a uniquely versatile building block. Its structure is deceptively simple, yet it harbors two distinct and highly valuable reactive centers: an aryl bromide and an aryl methanesulfonate (mesylate).

This dual-handle architecture allows for programmed, sequential modifications. The carbon-bromine bond is a canonical substrate for a vast array of palladium-catalyzed cross-coupling reactions. Concurrently, the methanesulfonate group is an excellent phenoxy-type leaving group, itself capable of participating in similar cross-coupling transformations, offering an orthogonal synthetic route.[1] This guide provides a technical overview of the core reactions involving this pivotal reagent, grounded in mechanistic principles and field-proven protocols.

Synthesis of (4-Bromophenyl) methanesulfonate

From a practical standpoint, the utility of any reagent begins with its reliable and scalable preparation. (4-Bromophenyl) methanesulfonate is readily synthesized from the commercially available 4-bromophenol via a standard mesylation reaction. The causality behind this choice is clear: the reaction is high-yielding, proceeds under mild conditions, and requires no complex purification methods like chromatography.[2]

Experimental Protocol: Mesylation of 4-Bromophenol
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-bromophenol (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a tertiary amine base, typically triethylamine (TEA, 1.5 eq) or pyridine, to the solution. The base acts as a proton scavenger for the HCl generated during the reaction.[3]

  • Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution. The dropwise addition is crucial to control the exotherm of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used (e.g., DCM).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.[2]

G cluster_reactants Reactants cluster_process Process cluster_products Products 4-Bromophenol 4-Bromophenol ReactionVessel Reaction at 0°C to RT in Dichloromethane 4-Bromophenol->ReactionVessel MethanesulfonylChloride Methanesulfonyl Chloride (MsCl) MethanesulfonylChloride->ReactionVessel Base Triethylamine (TEA) Base->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Quench Byproduct Triethylammonium Chloride ReactionVessel->Byproduct Purification Drying & Solvent Removal Workup->Purification Isolate Product (4-Bromophenyl) methanesulfonate Purification->Product

Caption: Workflow for the synthesis of (4-Bromophenyl) methanesulfonate.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most common reactive site exploited on this molecule. Its participation in palladium-catalyzed cross-coupling reactions is a cornerstone of modern C-C and C-N bond formation.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an exceptionally robust method for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[4] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5]

The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step. Following this, a process called transmetalation occurs, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond, releases the biaryl product, and regenerates the active Pd(0) catalyst.[5]

Suzuki_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)Br Pd0->PdII_Aryl Oxidative Addition Transmetal Transmetalation PdII_Biaryl L₂Pd(II)(Ar)Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' PdII_Biaryl->Product Reactant1 Ar-Br (Substrate) Reactant1->PdII_Aryl Reactant2 Ar'-B(OH)₂ + Base Reactant2->PdII_Biaryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Setup: In a Schlenk flask, combine (4-Bromophenyl) methanesulfonate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[6]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%), and a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

ParameterConditionRationale / Field Insight
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, a ligand system (e.g., SPhos, XPhos) with Pd(OAc)₂ offers higher activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical. K₃PO₄ is often more effective for electron-deficient boronic acids. The base activates the boronic acid for transmetalation.[7]
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic system or the presence of water often accelerates the transmetalation step.[4]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the oxidative addition and other steps in the catalytic cycle.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C(aryl)-N bonds, which are ubiquitous in pharmaceuticals.[8] This reaction has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance.[9] It couples the aryl bromide with a primary or secondary amine.

Similar to the Suzuki coupling, the cycle involves the oxidative addition of the aryl bromide to Pd(0). The key difference is the subsequent step: the amine displaces the bromide on the palladium center, facilitated by a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). This forms a palladium-amido complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst.[10][11] The choice of phosphine ligand is critical, as bulky, electron-rich ligands accelerate the reductive elimination step.[8]

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%) and a suitable biarylphosphine ligand.

  • Reagents: Add the (4-Bromophenyl) methanesulfonate (1.0 eq) and a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Solvent & Amine: Add an anhydrous aprotic solvent (e.g., toluene, dioxane) followed by the amine coupling partner (1.2 eq).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 2-24 hours, monitoring by LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product via silica gel chromatography.

ParameterConditionRationale / Field Insight
Catalyst/Ligand Pd₂(dba)₃ / XPhos, RuPhosBulky, electron-rich biarylphosphine ligands are essential. They promote the formation of the active monoligated Pd(0) species and facilitate the crucial reductive elimination step.[11]
Base NaOt-Bu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. The choice depends on the pKa of the amine.[9]
Solvent Toluene, Dioxane, CPMEAnhydrous, aprotic polar solvents are preferred to ensure the stability of the catalyst and the strong base.
Temperature 80 - 110 °CHeating provides the necessary energy for the oxidative addition and reductive elimination steps.

Reactivity of the Methanesulfonate Moiety

A key feature that imparts significant synthetic value to (4-Bromophenyl) methanesulfonate is the reactivity of the mesylate group itself. Aryl mesylates are cost-effective and stable alternatives to aryl triflates and can serve as effective electrophiles in cross-coupling reactions.[1] This allows for a synthetic strategy where one might first modify the aryl bromide, and then use the mesylate as a handle for a second, distinct coupling reaction.

Aryl Mesylates in Suzuki-Miyaura Coupling

The conditions required to activate the C-OMs bond for oxidative addition are typically more forcing than for a C-Br bond, a difference that enables selective reactivity. However, with the right choice of catalyst system, aryl mesylates are excellent coupling partners.[12]

  • Setup: In a glovebox, combine the aryl methanesulfonate (1.0 eq), arylboronic acid (1.5 eq), and a strong base like CsF or K₃PO₄ (3.0 eq).

  • Catalyst System: Add a palladium source, such as Pd(OAc)₂ (2-4 mol%), and a highly active ligand like XPhos or SPhos (4-8 mol%).[13]

  • Solvent & Reaction: Add an anhydrous solvent like t-BuOH or dioxane, seal the vessel, and heat to 100-120 °C for 12-24 hours.

  • Workup and Purification: Follow standard procedures as described for the C-Br Suzuki coupling.

ParameterConditionRationale / Field Insight
Catalyst/Ligand Pd(OAc)₂ / XPhosActivating the C-O bond of a mesylate for oxidative addition requires a highly active catalyst. Electron-rich, bulky biarylphosphine ligands are essential for this transformation.[13]
Base CsF, K₃PO₄A strong base is needed, and fluoride sources like CsF are often particularly effective in couplings involving aryl sulfonates.
Solvent t-BuOH, DioxanePolar, aprotic solvents are generally used. tert-Butanol has proven effective in many Stille couplings of aryl sulfonates.[13]
Temperature 100 - 120 °CHigher temperatures are generally required to overcome the higher activation energy for the oxidative addition of the C-OMs bond compared to a C-Br bond.

Conclusion

(4-Bromophenyl) methanesulfonate is far more than a simple aryl bromide. It is a strategic synthetic intermediate offering two distinct points of reactivity. The C-Br bond provides a reliable entry into a host of palladium-catalyzed transformations for C-C and C-N bond formation. Simultaneously, the methanesulfonate group serves as a competent leaving group for a secondary set of cross-coupling reactions, enabling complex, sequential molecular construction. Understanding the nuanced reactivity of both functional groups allows researchers and drug development professionals to design elegant and efficient synthetic routes, saving steps and maximizing molecular diversity from a single, readily accessible starting material.

References

  • ResearchGate. Palladium-Catalyzed Direct α-Arylation of Methane Sulfonamides with Aryl Bromides | Request PDF. Available at: [Link]

  • Zhang, L., & Wu, J. (2008). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Journal of the American Chemical Society, 130(37), 12250–12251. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Palladium-catalyzed cross-coupling of (hetero)aryl or alkenyl sulfonates with aryl titanium as the multi-functional reagent. Available at: [Link]

  • Lei, X., et al. (2015). Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates. Synthesis, 47(16), 2578-2585. Available at: [Link]

  • RSC Publishing. Palladium-catalyzed cross-coupling reactions of aryl mesylates. Available at: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • Kamagata, Y., et al. (2021). Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate. Scientific Reports. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

  • Chemsrc. (O-METHANESULFONYL)-4-BROMOPHENOL | CAS#:68574-35-6. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 1215–1226. Available at: [Link]

  • Khan Academy. Preparation of mesylates and tosylates. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Available at: [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. Available at: [Link]

  • MilliporeSigma. 4-Bromophenyl methyl sulfone 97. Available at: [Link]

  • UCL Discovery. New Applications for Sulfur-Based Leaving Groups in Synthesis. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Malaysian Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

  • KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Open Education Alberta. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

  • UW-Madison Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Available at: [Link]

  • ACS Publications. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews. Available at: [Link]

  • ResearchGate. New Applications for Sulfur-Based Leaving Groups in Synthesis. Available at: [Link]

  • Florida Atlantic University. Arylsulfonate-Based Nucleophile Assisting Leaving Groups. Available at: [Link]

  • Chemistry LibreTexts. 9.13: Tosylate—Another Good Leaving Group. Available at: [Link]

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Exploratory

Strategic Sourcing and Utilization of 4-Bromophenyl Mesylate (CAS 68574-35-6)

Topic: Commercial Availability and Strategic Utilization of 4-Bromophenyl Mesylate Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Senior Chemists, Sourcing Managers, and Process Development Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability and Strategic Utilization of 4-Bromophenyl Mesylate Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Senior Chemists, Sourcing Managers, and Process Development Scientists.

[1][2]

Executive Summary

4-Bromophenyl mesylate (4-bromophenyl methanesulfonate) is a specialized bifunctional electrophile utilized in advanced organic synthesis. Unlike its ubiquitous analog 4-bromophenyl methyl sulfone, the mesylate derivative (CAS 68574-35-6) is not a commodity chemical. It typically resides in the "Custom Synthesis" tier of the supply chain.

This guide addresses the critical "Make vs. Buy" decision for drug development programs. While commercial sourcing is possible through specialized vendors, the compound’s hydrolytic instability and high "value-add" markup often favor in-house preparation for gram-scale needs. This whitepaper provides a validated synthesis protocol, a chemoselectivity analysis for cross-coupling applications, and a vetted list of commercial sourcing channels.

Chemical Identity & Technical Specifications

Crucial Distinction: Researchers frequently confuse 4-bromophenyl mesylate with 4-bromophenyl methyl sulfone due to nomenclature similarities. This error can lead to failed syntheses, as the sulfone is chemically inert to nucleophilic attack at the sulfur-oxygen bond under standard coupling conditions.

Feature4-Bromophenyl Mesylate (Target)4-Bromophenyl Methyl Sulfone (Common Analog)
Structure Br-C₆H₄-O-SO₂Me Br-C₆H₄-SO₂Me
CAS Number 68574-35-6 3466-32-8
Linkage Sulfonate Ester (C-O-S)Sulfone (C-S)
Reactivity Bifunctional Electrophile (Ar-Br & Ar-OMs)Monofunctional Electrophile (Ar-Br only)
Stability Moisture Sensitive (Hydrolyzes to Phenol)Highly Stable
Availability Rare / Custom Synthesis Commodity / Catalog Item

Strategic Utility: Orthogonal Reactivity

The primary value of 4-bromophenyl mesylate lies in its orthogonal electrophilicity . It possesses two reactive sites: the aryl bromide (Ar-Br) and the aryl mesylate (Ar-OMs).

  • Standard Pd-Catalysis: The Ar-Br bond is significantly more reactive toward oxidative addition with standard Pd(0) catalysts (e.g., Pd(PPh₃)₄) than the Ar-OMs bond. This allows for chemoselective coupling at the bromine position while retaining the mesylate as a "masked" phenol.

  • Specialized Catalysis: Using electron-rich, bulky phosphine ligands (e.g., BrettPhos), the Ar-OMs bond can be activated for amination or Suzuki couplings, potentially allowing for sequential functionalization.

Chemoselectivity Substrate 4-Bromophenyl Mesylate (Br-Ph-OMs) PathA Path A: Standard Pd Cat. (e.g., Pd(PPh3)4) Substrate->PathA High Chemoselectivity PathB Path B: Specialized Pd Cat. (e.g., BrettPhos) Substrate->PathB Ligand Controlled ProductA Product A: Coupling at Br (R-Ph-OMs) PathA->ProductA Retains OMs Group ProductB Product B: Coupling at OMs (Br-Ph-Nu) PathB->ProductB Retains Br Group

Figure 1: Chemoselective divergence allows 4-bromophenyl mesylate to serve as a versatile scaffold.

Commercial Availability Landscape

Market Status: Tier 3 (Custom Synthesis)

Major catalog suppliers (Sigma-Aldrich, Fisher, TCI) generally do not stock this compound for immediate shipment. It is almost exclusively available through:

  • Boutique Synthesis Houses: Companies specializing in sulfonyl chlorides and esters.

  • Catalog Aggregators: Vendors who list the compound but trigger a synthesis order upon request (Lead time: 2-4 weeks).

Vetted Sourcing Channels[1][2][3][4]
  • Simson Pharma: Explicitly lists CAS 68574-35-6 as a "Custom Synthesis" item.

  • Epsilon Chimie: A European manufacturer often holding stock of specialized sulfonates.

  • ChemSrc / MolPort: Aggregators that can route orders to Chinese synthesis labs (e.g., Shanghai Nianxing).

Cost Analysis
  • Commercial Price: ~$150 - $300 per 5 grams (High variance due to custom nature).

  • In-House Cost: <$10 per 5 grams (Material cost).

Recommendation: For requirements <50g, in-house synthesis is faster and significantly more cost-effective. For >1kg, contract a custom synthesis organization (CSO).

In-House Synthesis Protocol (The "Make" Option)

Given the supply constraints, this self-validating protocol is recommended for immediate access.

Reaction Logic

The synthesis utilizes a standard nucleophilic substitution where 4-bromophenol attacks methanesulfonyl chloride (MsCl).

  • Base: Triethylamine (Et₃N) acts as the proton scavenger.

  • Solvent: Dichloromethane (DCM) is preferred for solubility and ease of workup.

  • Temp: 0°C is critical to prevent the formation of sulfene intermediates or impurities.

Step-by-Step Methodology

Materials:

  • 4-Bromophenol (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Dissolution: Charge a round-bottom flask with 4-bromophenol (e.g., 10 mmol, 1.73 g) and dry DCM (20 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL) dropwise. The solution may darken slightly.

  • Activation: Add Methanesulfonyl chloride (12 mmol, 0.93 mL) dropwise via syringe over 10 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear, replaced by the mesylate (higher Rf).

  • Quench & Workup: Pour mixture into ice-cold 1M HCl (to neutralize excess amine). Extract with DCM (2x). Wash organic layer with Sat. NaHCO₃ (to remove MsCl traces) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate.

    • Result: Off-white solid. Recrystallize from Hexane/EtOAc if purity <98% is required.

SynthesisWorkflow Start Start: 4-Bromophenol + DCM (0°C) AddBase Add Et3N (Proton Scavenger) Start->AddBase AddMsCl Add MsCl Dropwise (Exothermic Control) AddBase->AddMsCl Monitor TLC Monitor (Disappearance of Phenol) AddMsCl->Monitor Quench Acid Wash (1M HCl) Remove Amine Monitor->Quench Complete Isolate Concentrate & Recrystallize Target: White Solid Quench->Isolate

Figure 2: Synthesis workflow for 4-bromophenyl mesylate ensuring high purity and safety.

Quality Assurance & Handling

When receiving commercial batches or validating in-house synthesis, the following specifications are mandatory.

TestAcceptance CriteriaNote
Appearance White to off-white crystalline solidYellowing indicates phenol oxidation.
¹H NMR (CDCl₃) δ ~3.15 (s, 3H, -CH₃), ~7.2 (d, 2H), ~7.5 (d, 2H)Confirm 1:1 ratio of Methyl to Aromatic protons.
Melting Point 60 - 64°CSharp range indicates high purity.
Storage 2-8°C, DesiccatedMoisture Sensitive. Hydrolysis releases methanesulfonic acid.

Safety Note: Mesylates are potential alkylating agents and genotoxins. Handle with gloves and in a fume hood. Avoid inhalation of dust.

References

  • Simson Pharma. Product Specification: (4-bromophenyl) methanesulfonate (CAS 68574-35-6). Retrieved from

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[1] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates.[1] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Gelest, Inc. Cross-Coupling Reactions of Alkylsilicates: Reactivity Comparison of Aryl Bromides vs Mesylates. Gelest Technical Library.

  • ChemSrc. (O-Methanesulfonyl)-4-Bromophenol Chemical Properties and Supplier List.

  • Dooleweerdt, K., Fors, B. P., & Buchwald, S. L. (2010).[2] Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates.[2] Organic Letters, 12(10), 2350–2353.[2]

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Foundational

The Pivotal Role of the Leaving Group in Nucleophilic Substitution: A Technical Guide for Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, particularly within the demanding realm of drug discovery and development, a profound understanding of reaction mechanisms is not merely academic—it is a prerequ...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of synthetic organic chemistry, particularly within the demanding realm of drug discovery and development, a profound understanding of reaction mechanisms is not merely academic—it is a prerequisite for innovation and efficiency. Among the fundamental reactions that form the backbone of medicinal chemistry, nucleophilic substitution stands as a cornerstone for the construction of complex molecular architectures. While the nucleophile and the substrate garner significant attention, the often-understated hero of this chemical narrative is the leaving group. Its ability to depart from the substrate is a critical determinant of reaction feasibility, rate, and mechanistic pathway.

This technical guide provides an in-depth exploration of the multifaceted role of the leaving group in nucleophilic substitution reactions. Moving beyond textbook definitions, we will delve into the quantitative aspects of leaving group ability, provide actionable experimental protocols for its evaluation, and illustrate its strategic manipulation in the context of complex molecule synthesis, with a particular focus on applications relevant to the pharmaceutical industry.

The Essence of a Good Leaving Group: Stability is Paramount

A leaving group is a molecular fragment that detaches from a substrate, taking with it the pair of electrons from the bond that is cleaved during a nucleophilic substitution reaction.[1] The propensity of a group to leave is intrinsically linked to its stability as an independent species. A good leaving group is one that is stable in its departed form, which can be either a neutral molecule or an anion.[2] This stability is paramount as it lowers the activation energy of the reaction, thereby increasing the reaction rate.[3]

The most reliable predictor of leaving group ability is the basicity of the departing fragment: weaker bases are better leaving groups .[4][5] This is because weak bases are less likely to donate their newfound electron pair, indicating they are more stable on their own.[6] A practical way to quantify this is by examining the pKa of the conjugate acid of the leaving group. A lower pKa of the conjugate acid signifies a stronger acid, and consequently, a weaker and more stable conjugate base, which in turn makes for a better leaving group.[4][7]

Quantifying Leaving Group Ability: A Data-Driven Approach

To move from qualitative understanding to quantitative prediction, we can correlate leaving group ability with measurable parameters. The pKa of the conjugate acid provides a robust framework for ranking leaving groups.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate (SN2 with a common nucleophile)Leaving Group Ability
Triflate (CF₃SO₃⁻)Triflic Acid (CF₃SO₃H)~ -14Very HighExcellent
Tosylate (TsO⁻)p-Toluenesulfonic Acid (TsOH)~ -2.8HighExcellent
Iodide (I⁻)Hydroiodic Acid (HI)~ -10HighVery Good
Bromide (Br⁻)Hydrobromic Acid (HBr)~ -9ModerateGood
Chloride (Cl⁻)Hydrochloric Acid (HCl)~ -7LowModerate
Water (H₂O)Hydronium Ion (H₃O⁺)~ -1.7VariesGood (as a neutral molecule)
Fluoride (F⁻)Hydrofluoric Acid (HF)~ 3.2Very LowPoor
Hydroxide (OH⁻)Water (H₂O)~ 15.7Extremely LowVery Poor

Note: Relative rates are generalized and can be influenced by the substrate, nucleophile, and solvent.

This table clearly illustrates the inverse relationship between the pKa of the conjugate acid and the leaving group's effectiveness. For instance, triflate and tosylate are exceptional leaving groups because their corresponding acids are extremely strong, rendering their conjugate bases very stable and non-basic.[2] Conversely, hydroxide is a notoriously poor leaving group due to the high pKa of its conjugate acid, water, indicating that the hydroxide ion is a strong base and thus unstable on its own.[5]

The Mechanistic Dichotomy: Impact on Sₙ1 and Sₙ2 Reactions

The nature of the leaving group profoundly influences the reaction pathway, whether it be a concerted bimolecular (Sₙ2) or a stepwise unimolecular (Sₙ1) mechanism.

The Sₙ2 Reaction: A Concerted Dance

In an Sₙ2 reaction, the nucleophile attacks the substrate at the same time as the leaving group departs.[8] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[9] A good leaving group is crucial for an efficient Sₙ2 reaction as the C-LG bond is breaking in the rate-determining transition state.[3] A more stable leaving group will lead to a lower energy transition state and a faster reaction.

SN2_Mechanism Reactants Nu⁻ + R-LG TS [Nu---R---LG]⁻ Reactants->TS Backside Attack Products Nu-R + LG⁻ TS->Products Inversion of Stereochemistry

Caption: Sₙ2 reaction mechanism.

The Sₙ1 Reaction: A Stepwise Journey

The Sₙ1 reaction proceeds through a carbocation intermediate.[9] The rate-determining step is the unimolecular dissociation of the leaving group to form this carbocation.[9] Therefore, a good leaving group is not just beneficial but absolutely essential for an Sₙ1 reaction to occur at a reasonable rate.[9] The stability of the resulting carbocation is also a key factor.

SN1_Mechanism cluster_0 Step 1: Formation of Carbocation (Rate-determining) cluster_1 Step 2: Nucleophilic Attack Reactant R-LG Intermediate R⁺ + LG⁻ Reactant->Intermediate Slow Intermediate2 R⁺ + Nu⁻ Product R-Nu Intermediate2->Product Fast Experimental_Workflow A Prepare equimolar solutions of R-Cl, R-Br, R-I and NaI in acetone B Equilibrate solutions to constant temperature A->B C Mix substrate and nucleophile solutions B->C D Monitor reaction progress over time (e.g., conductivity, GC-MS) C->D E Plot [Reactant] vs. Time D->E F Calculate initial rates and rate constants (k) E->F G Compare k values to determine relative leaving group ability F->G

Caption: Experimental workflow for determining relative leaving group ability.

Strategic Manipulation of Leaving Groups in Drug Synthesis

In the synthesis of complex pharmaceutical agents, chemists often encounter functional groups that are inherently poor leaving groups, such as alcohols (-OH) and amines (-NH₂). A key strategy in medicinal chemistry is the in-situ conversion of these poor leaving groups into excellent ones.

Activation of Alcohols

Alcohols are abundant and relatively inexpensive, but the hydroxide ion is a very poor leaving group. [5]Two common strategies are employed to activate alcohols:

  • Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form an alkyloxonium ion. The leaving group is now a neutral water molecule, which is an excellent leaving group. [4][7]This method is fundamental in many acid-catalyzed substitution and elimination reactions.

  • Conversion to Sulfonate Esters: A more versatile and widely used method is the conversion of alcohols to sulfonate esters, such as tosylates (OTs), mesylates (OMs), or triflates (OTf). [10]This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate is an exceptional leaving group due to the resonance stabilization of the sulfonate anion.

Case Study: Synthesis of an Anticancer Drug Intermediate

The strategic use of a sulfonate leaving group is elegantly demonstrated in the synthesis of many complex molecules. For instance, in the synthesis of certain kinase inhibitors, a key step often involves the displacement of a leaving group on a heterocyclic core. If the precursor contains a hydroxyl group, it is often converted to a mesylate or tosylate to facilitate nucleophilic attack by an amine.

Consider a hypothetical intermediate in the synthesis of a novel anticancer agent. The introduction of a crucial side chain might be accomplished via an Sₙ2 reaction. If the starting material has a hydroxyl group at the desired position, direct displacement is not feasible.

Drug_Synthesis_Strategy Start Drug Precursor with -OH group Activation React with Mesyl Chloride (MsCl) and Pyridine Start->Activation Activation Step Intermediate Activated Intermediate with -OMs group (excellent leaving group) Activation->Intermediate Reaction React with Nucleophile (e.g., R-NH₂) Intermediate->Reaction SN2 Displacement Product Final Drug Candidate Reaction->Product

Caption: Strategy for activating an alcohol as a leaving group in drug synthesis.

This two-step sequence of activation followed by substitution is a powerful and frequently employed tactic in medicinal chemistry, enabling the construction of complex molecular architectures that would otherwise be inaccessible. [11]

Conclusion

The leaving group is a critical, and often tunable, parameter in the design and execution of nucleophilic substitution reactions. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of what constitutes a good leaving group and how to strategically manipulate poor ones is indispensable. By leveraging the principles of basicity, stability, and reactivity, and by employing robust experimental validation, chemists can harness the power of the leaving group to drive reactions forward, control reaction pathways, and ultimately, accelerate the discovery and synthesis of new therapeutic agents. The ability to transform a reluctant substituent into an eager participant in a chemical transformation is a testament to the elegance and power of modern organic synthesis.

References

  • CK-12 Foundation. (n.d.). What is a leaving group in nucleophilic substitution reactions? Retrieved from [Link]

  • Datt, M., & Sharma, U. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8765-8781. [Link]

  • Ashenhurst, J. (2023, April 12). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Department of Chemistry, University of Massachusetts Boston. (n.d.). Experiment 11 – Nucleophilic Substitution Reactions. [Link]

  • Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry?[Link]

  • UC Davis Chem LibreTexts. (2022, July 20). Reactions at sp3 Carbon: Leaving Group Ability & pKa. [Link]

  • Química Orgánica. (n.d.). The leaving group in the nucleophilic substitution - SN2. [Link]

  • Fiveable. (2025, August 15). Characteristics of the SN2 Reaction. [Link]

  • UK Essays. (2017, May 17). Kinetics Of Nucleophilic Substitutions. [Link]

  • Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Link]

  • Save My Exams. (2025, May 21). Relative Rates of Nucleophilic Substitution (HL). [Link]

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Basicmedical Key. (2017, July 12). Nucleophilic Substitution, Addition, and Elimination Reactions. [Link]

  • OCW, University of California, Irvine. (2014, May 14). Leaving Groups in SN1 and SN2 Nucleophilic Substitution Reactions [Video]. YouTube. [Link]

  • Scribd. (n.d.). SN2 Reaction Rate and Mechanism Analysis. [Link]

  • Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides. [Link]

  • Wnuk, S. F., & Robins, M. J. (1997). Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. Journal of the American Chemical Society, 119(24), 5664–5673. [Link]

  • Sekiguchi, Y., Onnuch, P., Li, Y., & Liu, R. Y. (2024). Migratory Aryl Cross-Coupling. ChemRxiv. [Link]

  • Bristol-Myers Squibb. (2021, November 19). Continuous Flow Synthesis of Anticancer Drugs. MDPI. [Link]

Sources

Exploratory

Technical Guide: Stability Profile and Storage Protocols for (4-Bromophenyl) Methanesulfonate

This guide serves as a definitive technical resource for the stability, storage, and handling of (4-Bromophenyl) methanesulfonate (CAS: 68574-35-6). It is designed for pharmaceutical scientists and process chemists requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the stability, storage, and handling of (4-Bromophenyl) methanesulfonate (CAS: 68574-35-6). It is designed for pharmaceutical scientists and process chemists requiring authoritative data to support risk assessments, impurity profiling, and material management.

Executive Summary

(4-Bromophenyl) methanesulfonate (also known as 4-bromophenyl mesylate) is a functionalized aryl sulfonate ester commonly employed as a reactive intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or as a protecting group for 4-bromophenol.

Unlike its alkyl counterparts (e.g., methyl methanesulfonate), which are potent genotoxic alkylating agents, aryl methanesulfonates exhibit distinct reactivity profiles driven by the


 hybridized aromatic ring. However, they remain moisture-sensitive and subject to regulatory scrutiny as potential genotoxic impurities (PGIs) due to the sulfonate structural alert. This guide delineates the physicochemical boundaries required to maintain compound integrity.

Physicochemical Profile

PropertySpecification / Data
Chemical Name (4-Bromophenyl) methanesulfonate
CAS Number 68574-35-6
Molecular Formula

Molecular Weight 251.10 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, THF; Insoluble in water (hydrolyzes slowly)
Melting Point Solid (Typically >50°C; batch-specific CoA verification required)
Reactivity Electrophilic at Sulfur (S) and Carbon (C-Br); Moisture sensitive

Stability & Degradation Mechanism

Hydrolytic Instability

The primary degradation pathway for (4-Bromophenyl) methanesulfonate is base-catalyzed hydrolysis (saponification). Unlike alkyl mesylates, which often undergo


 attack at the alkyl carbon (C-O cleavage), aryl mesylates predominantly undergo nucleophilic attack at the sulfur atom  (S-O cleavage).
  • Mechanism: The hydroxide ion attacks the electrophilic sulfur center, forming a pentacoordinate transition state, which collapses to release the phenoxide leaving group and methanesulfonic acid (MSA).

  • Kinetics: The electron-withdrawing bromine substituent at the para position increases the electrophilicity of the sulfur center (via inductive effects), making this compound slightly more labile than unsubstituted phenyl methanesulfonate.

Genotoxicity Assessment (Alkyl vs. Aryl)

Regulatory bodies (ICH M7 guidelines) flag sulfonate esters as potential mutagenic impurities.

  • Alkyl Mesylates (e.g., EMS, MMS): High risk.[1] React via alkylation of DNA bases (e.g., N7-guanine).

  • Aryl Mesylates: Lower risk. The

    
     aromatic carbon resists nucleophilic attack (
    
    
    
    is geometrically disfavored). The primary risk is often conflated with the general class, but the degradation products (4-bromophenol and MSA) are the toxicological endpoints of concern rather than direct DNA alkylation.
Degradation Pathway Diagram

The following diagram illustrates the divergent reactivity and the dominant hydrolysis pathway.

HydrolysisMechanism Compound (4-Bromophenyl) methanesulfonate Transition Pentacoordinate Intermediate Compound->Transition Nucleophilic Attack at Sulfur (S) DNA DNA (Nucleophile) Compound->DNA Attack at Aryl C? Water H2O / OH- Water->Transition Products 4-Bromophenol + Methanesulfonic Acid Transition->Products S-O Bond Cleavage (Dominant) NoRxn No Alkylation (Steric/Electronic Inhibition) DNA->NoRxn

Figure 1: Dominant hydrolytic degradation pathway (S-O cleavage) vs. theoretical alkylation risk.

Storage & Handling Protocols

Environmental Control

To maximize shelf-life and prevent the formation of acidic degradation products (which can autocatalyze further decomposition), strict environmental controls are necessary.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Rationale: Reduces the rate of spontaneous hydrolysis and thermal decomposition.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Rationale: Displaces atmospheric moisture.

  • Container: Amber glass vials with Teflon-lined caps.

    • Rationale: Protects from light (preventing C-Br homolysis) and ensures chemical resistance against potential MSA formation.

Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions. Use anhydrous Aprotic solvents (DCM, THF, MeCN) if solution storage is unavoidable.

  • Desiccation: If the seal is broken, store the vial inside a secondary desiccator jar.

Storage Decision Logic

StorageLogic Start Incoming Material (4-Bromophenyl mesylate) CheckSeal Is Factory Seal Intact? Start->CheckSeal LongTerm Long-Term Storage (> 30 Days) CheckSeal->LongTerm Yes ShortTerm Active Use (< 30 Days) CheckSeal->ShortTerm No (Opened) Cond_Fridge Refrigerate (2-8°C) Protect from Light LongTerm->Cond_Fridge Cond_Desiccator Desiccator Cabinet (RT, <20% RH) ShortTerm->Cond_Desiccator Action_Purge Re-Purge with Argon Parafilm Seal Cond_Desiccator->Action_Purge After Use Action_Purge->Cond_Fridge Return to Cold

Figure 2: Storage decision tree for maintaining material integrity.

Experimental Protocols

Quality Control (HPLC Analysis)

Routine monitoring of the 4-Bromophenol content is the standard method for assessing stability, as it is the primary hydrolysis product.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption).

  • Pass Criteria:

    • Purity > 98.0%.[2]

    • 4-Bromophenol content < 0.5%.[3]

Emergency Neutralization (Spill Cleanup)

In the event of hydrolysis or spill, the generation of Methanesulfonic Acid (MSA) presents a corrosive hazard.

  • Isolate: Evacuate the immediate area.

  • Neutralize: Apply a slurry of Sodium Bicarbonate (

    
    )  or Calcium Carbonate to the spill. Wait for effervescence (
    
    
    
    release) to cease.
  • Clean: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

  • Simson Pharma. (4-bromophenyl) methanesulfonate - CAS 68574-35-6 Product Data. Retrieved from

  • Teasdale, A., & Elder, D. (2010). Analytical limits for genotoxic impurities of common functional groups.Organic Process Research & Development, 14(4), 999-1007.
  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids.Canadian Journal of Chemistry, 56(17), 2342-2354.
  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). (Regulatory framework for sulfonate esters).[4]

  • Fisher Scientific. Safety Data Sheet: 4-Bromophenyl methyl sulfone (Structural Analog). Retrieved from

Sources

Foundational

The Practical Guide to Aryl Methanesulfonate (ArOMs) Reactivity

Executive Summary: The "Goldilocks" Pseudo-Halide In drug discovery and process chemistry, aryl methanesulfonates (aryl mesylates, ArOMs) occupy a distinct niche. Unlike aryl triflates (ArOTf), which are highly reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Pseudo-Halide

In drug discovery and process chemistry, aryl methanesulfonates (aryl mesylates, ArOMs) occupy a distinct niche. Unlike aryl triflates (ArOTf), which are highly reactive but thermally unstable and expensive, and aryl chlorides (ArCl), which are stable but often require harsh activation, aryl mesylates offer a balance. They are atom-economical , crystalline , and hydrolytically stable .

However, this stability comes at a cost: kinetic inertness . The activation of the


 bond in mesylates presents a significantly higher barrier to oxidative addition than in triflates or bromides. This guide details the specific catalytic architectures required to unlock ArOMs reactivity, moving beyond standard protocols to advanced ligand systems like CM-Phos  and BrettPhos .

Structural Fundamentals & Electronic Properties

To manipulate aryl mesylates, one must understand why they are "bad" electrophiles compared to their sulfonated cousins.

The Leaving Group Hierarchy

The reactivity of sulfonate pseudohalides correlates directly with the acidity of their conjugate acids (leaving group ability).

Pseudo-HalideStructureConjugate Acid pKaRelative ReactivityHydrolytic Stability
Triflate

~ -14.0High (Reacts like Iodine)Low (Hydrolyzes easily)
Tosylate

~ -2.8Moderate (Reacts like Bromine)Moderate
Mesylate

~ -1.9Low (Reacts like Chlorine) High

Mechanistic Insight: The lack of electron-withdrawing fluorine atoms (unlike triflates) and the lack of a resonance-stabilizing aromatic ring (unlike tosylates) means the mesylate anion (


) is a poorer leaving group. Consequently, the Oxidative Addition  of Pd(0) into the 

bond is the rate-limiting step.

Synthesis & Purification Protocol

Objective: Reliable formation of ArOMs from Phenols without chromatography.

Protocol 1: The "Clean-Extract" Mesylation

Reagents: Phenol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (


, 1.5 equiv), DCM (dry).
  • Setup: Charge a round-bottom flask with Phenol and dry DCM (0.5 M concentration). Cool to 0 °C (ice bath).

  • Base Addition: Add

    
     in one portion. The solution remains homogeneous.
    
  • Active Reagent Addition: Add MsCl dropwise via syringe over 10 minutes.

    • Causality: Rapid addition causes an exotherm, potentially generating impurities or hydrolyzing MsCl.

    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Monitoring: Warm to RT. Stir 1-2 hours. Spot TLC (usually runs higher than phenol).

  • Workup (Self-Validating):

    • Acid Wash: Wash organic layer with 1M HCl (removes unreacted amine).

    • Base Wash: Wash with Sat.

      
       (removes MsOH and unreacted phenol).
      
    • Drying: Dry over

      
      , filter, and concentrate.
      
  • Result: Most aryl mesylates crystallize upon removal of solvent. If oil persists, triturates with cold hexanes.

SynthesisWorkflow start Phenol Substrate reagents Add Et3N, Cool to 0°C Add MsCl Dropwise start->reagents reaction Reaction Progress (Precipitate Et3N-HCl forms) reagents->reaction wash_acid Wash 1M HCl (Removes Amines) reaction->wash_acid wash_base Wash Sat. NaHCO3 (Removes Acid/Phenol) wash_acid->wash_base product Pure Aryl Mesylate (Crystalline Solid) wash_base->product

Figure 1: Step-by-step logic for high-purity mesylate synthesis without chromatography.

Catalytic Activation Strategies

Standard ligands like


 or dppf are often insufficient  for aryl mesylates. You must use electron-rich, bulky biaryl phosphines to facilitate the difficult oxidative addition.
The Palladium Solution (CM-Phos & BrettPhos)

Two ligands have revolutionized this field:

  • CM-Phos: The "Gold Standard" for Suzuki-Miyaura coupling of mesylates.

  • BrettPhos: The specialist for Buchwald-Hartwig amination.

Protocol 2: Suzuki-Miyaura Coupling (The CM-Phos System)

Scope: Coupling Ar-OMs with Boronic Acids.

  • Catalyst Prep: Use

    
     (1-2 mol%) and CM-Phos  (2-4 mol%).
    
    • Note: A ratio of 1:2 (Pd:Ligand) is crucial to maintain the active catalytic species

      
      .
      
  • Base & Solvent:

    
     (3.0 equiv) in 
    
    
    
    (anhydrous).
    • Why t-BuOH? It promotes the solubility of the base while stabilizing the active catalyst species.

  • Temperature: 80-100 °C.

  • Execution:

    • Mix Ar-OMs, Boronic Acid, Base, and Pd/Ligand in a vial inside a glovebox or under Ar flow.

    • Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .[1][2] Seal cap. Heat.
      
    • Visual Check: Reaction mixture typically turns from pale yellow to dark amber/black as Pd(0) colloids eventually form post-reaction.

The Nickel Alternative

Nickel is smaller and more nucleophilic than Palladium, making oxidative addition into C-O bonds easier.

  • Catalyst:

    
     + 
    
    
    
    or air-stable (dppf)Ni(II) precatalysts.
  • Advantage: Cheaper; often works better for sterically hindered mesylates.

  • Disadvantage: Air sensitivity of Ni(0) species requires rigorous glovebox technique.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd High Barrier Int1 L-Pd(II)-OMs (Ar) OxAdd->Int1 TransMet Transmetallation (Boronic Acid/Base) Int1->TransMet Int2 L-Pd(II)-Ar' (Ar) TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0

Figure 2: The Catalytic Cycle. Note the high barrier at Oxidative Addition, requiring electron-rich ligands.

Orthogonal Reactivity (Chemo-selectivity)[4]

Aryl mesylates allow for iterative cross-coupling . You can selectively react other functional groups in the presence of a mesylate, reserving the mesylate for a later step.

Reactivity Order (Palladium Catalysis):


Scenario: A molecule contains both Ar-Br and Ar-OMs .

  • Step 1: Perform Suzuki coupling using

    
     at 60°C.
    
    • Result: Only the Ar-Br reacts. The Ar-OMs remains intact.

  • Step 2: Switch to

    
     / CM-Phos  at 100°C.
    
    • Result: The Ar-OMs now reacts.

This orthogonality is superior to bis-halides, where selectivity can be difficult to control.

Troubleshooting & FAQs

Q: My Suzuki coupling yielded the phenol hydrolysis product instead of the biaryl. Why?

  • Cause: Hydroxide ions (generated from base + trace water) attacked the sulfonyl sulfur.

  • Fix:

    • Ensure

      
       is dry.
      
    • Switch base from

      
       to 
      
      
      
      (anhydrous).
    • Increase the catalyst loading to outcompete the hydrolysis rate.

Q: Can I use aryl mesylates for Buchwald-Hartwig amination?

  • Answer: Yes, but it is challenging.

  • System: Use BrettPhos or tBuBrettPhos with a Pd(II) precatalyst. Weak bases like

    
     are preferred to prevent mesylate cleavage.
    

References

  • Buchwald, S. L., et al. (2008).[3] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates." Journal of the American Chemical Society.[3][4]

  • Kwong, F. Y., et al. (2008). "Palladium-catalyzed Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Chemical Communications.

  • Kwong, F. Y., et al. (2016).[4][5] "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Organic Syntheses.

  • Garg, N. K., et al. (2013).[6] "Nickel-Catalyzed Amination of Aryl Chlorides and Mesylates." Organic Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Biaryl Compounds Using (4-Bromophenyl) methanesulfonate

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of biaryl compounds utilizing (4-Bromophenyl) methanesulfonate as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of biaryl compounds utilizing (4-Bromophenyl) methanesulfonate as a versatile starting material. The presence of two distinct leaving groups, a bromide (Br) and a methanesulfonate (mesylate, OMs), on the same aromatic scaffold presents a unique opportunity for strategic, selective, and sequential cross-coupling reactions. This guide details the principles of chemoselectivity in palladium- and nickel-catalyzed reactions, provides validated, step-by-step protocols for selective and sequential Suzuki-Miyaura couplings, and offers expert insights into reaction optimization and mechanistic considerations.

Introduction: The Power of a Di-functionalized Precursor

Biaryl motifs are privileged structures in medicinal chemistry, materials science, and agrochemicals. Their synthesis often relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method for its functional group tolerance and operational simplicity.[1] (4-Bromophenyl) methanesulfonate is an attractive and commercially available starting material that enables the construction of complex, unsymmetrical biaryl and teraryl systems through controlled, stepwise functionalization.

The core challenge and opportunity lie in the differential reactivity of the carbon-bromine (C-Br) and carbon-mesylate (C-OMs) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition to the C-Br bond is generally much faster than to the C-OMs bond.[2][3] This inherent reactivity difference forms the basis for highly chemoselective transformations.

The Principle of Chemoselectivity

The success of sequential cross-coupling strategies hinges on the ability to selectively activate one leaving group while the other remains intact. The relative reactivity of aryl electrophiles in palladium-catalyzed oxidative addition typically follows the order: C-I > C-Br > C-OTf > C-OMs > C-Cl.[2][4]

  • C-Br Bond: More reactive towards Pd(0) catalysts under standard Suzuki-Miyaura conditions due to its lower bond dissociation energy compared to the C-O bond of the mesylate.[5] This allows for selective coupling at the C-Br position, preserving the mesylate for a subsequent transformation.

  • C-OMs Bond: The C-O bond of an aryl mesylate is stronger and less readily cleaved. Its activation often requires more forcing conditions or specialized catalyst systems, such as those based on nickel or palladium complexes with highly electron-rich and bulky phosphine ligands.[4][6][7]

This differential reactivity allows for a two-step approach to synthesize unsymmetrical biaryls, as illustrated below.

G A (4-Bromophenyl) methanesulfonate B Step 1: Selective Coupling @ C-Br (e.g., Suzuki-Miyaura) A->B Ar1-B(OH)2, Pd Catalyst C (4'-Mesyloxy-[1,1'-biphenyl]-4-yl) Intermediate B->C D Step 2: Coupling @ C-OMs (e.g., Ni-catalyzed Suzuki) C->D Ar2-B(OH)2, Ni Catalyst E Unsymmetrical Biaryl/Teraryl Product D->E

Figure 1. A generalized workflow for the sequential cross-coupling of (4-Bromophenyl) methanesulfonate.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol details the synthesis of a biaryl compound via selective reaction at the carbon-bromine bond, leaving the mesylate group untouched for potential future functionalization.

Reaction Scheme: (4-Bromophenyl) methanesulfonate + Arylboronic Acid → 4'-Mesyloxy-biaryl

Materials:

  • (4-Bromophenyl) methanesulfonate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-Bromophenyl) methanesulfonate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Catalyst Addition: To the stirred mixture, add Palladium(II) acetate (1-3 mol%) and Triphenylphosphine (4-12 mol%). The use of pre-catalysts or other ligands like SPhos or XPhos can also be effective.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-mesyloxy-biaryl product.

Protocol 2: Sequential Suzuki-Miyaura Coupling for Unsymmetrical Biaryls

This protocol utilizes the product from Protocol 1 to perform a second coupling reaction at the now-activated mesylate position. Nickel catalysts are often more effective than palladium for coupling aryl mesylates.[9][10]

Reaction Scheme: 4'-Mesyloxy-biaryl + Arylboronic Acid → Unsymmetrical Terphenyl

Materials:

  • 4'-Mesyloxy-biaryl intermediate (from Protocol 1)

  • A second, different arylboronic acid

  • Nickel(II) chloride complex, e.g., NiCl₂(dppe) or NiCl₂(PCy₃)₂[7][10]

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Toluene or 2-Me-THF (degassed)[10]

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 4'-mesyloxy-biaryl intermediate (1.0 eq), the second arylboronic acid (1.5 eq), and anhydrous potassium phosphate (3.0 eq).

  • Catalyst Addition: Add the nickel catalyst, for example, NiCl₂(dppe) (5-10 mol%).[7]

  • Solvent Addition: Add degassed anhydrous toluene.

  • Reaction: Heat the mixture to 100-120 °C. Nickel-catalyzed couplings of mesylates can be slower than palladium-catalyzed couplings of bromides; monitor the reaction progress carefully over 12-24 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Mechanistic Insight: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The chemoselectivity arises primarily from the initial oxidative addition step.

Suzuki_Cycle cluster_legend Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-(X)L_n Pd0->OA_Complex Oxidative Addition Ar-X TM_Complex Ar-Pd(II)-(Ar')L_n OA_Complex->TM_Complex Transmetalation Ar'-B(OH)2, Base Product_Complex Ar-Ar' TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction highlighting the key steps.

Data and Optimization

For reproducible and high-yielding syntheses, careful optimization of reaction parameters is crucial. The following table summarizes key variables and their typical ranges for the selective C-Br coupling (Protocol 1).

ParameterRecommended ConditionRationale & Expert Insight
Catalyst Loading Pd: 1-5 mol%Lower loadings are cost-effective but may require longer reaction times. Higher loadings can sometimes lead to side reactions.
Ligand PPh₃, Buchwald-type ligandsBulky, electron-rich phosphine ligands can accelerate reductive elimination and stabilize the Pd(0) species, often improving yields.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is often effective for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OThe aqueous phase is necessary for the action of inorganic bases. The choice of organic solvent can influence reaction rates and solubility.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions.

Conclusion

(4-Bromophenyl) methanesulfonate is a powerful and strategic building block for the synthesis of complex biaryl and teraryl structures. By understanding and exploiting the principles of chemoselectivity in metal-catalyzed cross-coupling, researchers can perform selective and sequential functionalizations with high precision. The protocols provided herein offer a robust starting point for developing efficient synthetic routes in drug discovery and materials science programs.

References

  • Percec, V., Golding, G. M., & Smidrkal, J. (2002). Suzuki-Type Nickel-Catalyzed Cross-Coupling of Aryl Arenesulfonates and Aryl Mesylates with Arylboronic Acids. The Journal of Organic Chemistry, 67(10), 3343–3348. [Link]

  • Percec, V., Bae, J. Y., & Hill, D. H. (1995). NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids. The Journal of Organic Chemistry, 60(4), 1060–1065. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 11(8), 1773–1775. [Link]

  • Li, P., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 596. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 5067-5083. [Link]

  • Mondal, S., et al. (2025). Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. Molecules, 30(8), 1639. [Link]

  • Pérez-Temprano, M. H., et al. (2020). Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv. [Link]

  • Kim, J., & Shin, I. (2021). Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. [Link]

  • Tlahuext-Aca, A., et al. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry, 89(20), 13762–13767. [Link]

  • Chen, Y., et al. (2025). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. ChemRxiv. [Link]

  • Le, C., et al. (2020). Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Gerbino, D. C., & Mandolesi, S. D. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Organic Letters, 14(9), 2442–2445. [Link]

  • Organic Chemistry Portal. (2005). Microwave Chemistry. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Maji, M., & Danda, S. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48(2), 414-436. [Link]

  • Xu, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 4(1), 18-25. [Link]

  • Miles, W. H., et al. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 84(1), 139. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • Hartwig, J. F. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1488. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. ResearchGate. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Roth, G. P., & Farina, V. (2001). Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin. Tetrahedron Letters, 42(44), 7891-7894. [Link]

  • Vantourout, J. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Room-Temperature Conditions. Journal of the American Chemical Society, 144(21), 9349–9357. [Link]

  • So, C. M., et al. (2010). Pd-catalyzed cross-coupling reactions of amides and aryl mesylates. Organic Letters, 12(10), 2358–2361. [Link]

  • Roy, A., et al. (2022). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • Hussain, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

  • Hasan, N. S. M., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Sains Malaysiana, 51(10), 3329-3339. [Link]

Sources

Application

Application Notes and Protocols: (4-Bromophenyl) methanesulfonate as a Coupling Partner in Heck Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Scope of the Heck Reaction with Aryl Mesylates The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Scope of the Heck Reaction with Aryl Mesylates

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1][2] Traditionally, the reaction has relied on aryl or vinyl halides (I, Br, Cl) as the electrophilic coupling partners.[3] However, the pursuit of more cost-effective, stable, and readily available starting materials has led to the exploration of alternative electrophiles.

Aryl sulfonates, such as mesylates, tosylates, and triflates, have emerged as highly effective substitutes for aryl halides in a variety of cross-coupling reactions.[4] (4-Bromophenyl) methanesulfonate, in particular, offers a unique combination of reactivity and stability, making it an attractive coupling partner. The presence of the bromine atom provides an additional handle for sequential cross-coupling reactions, allowing for the synthesis of complex, multifunctionalized molecules. This application note provides a detailed guide to the use of (4-Bromophenyl) methanesulfonate in Heck reactions, covering the underlying mechanism, optimized protocols, and key experimental considerations.

Mechanistic Insights: The Catalytic Cycle

The Heck reaction with an aryl mesylate follows a catalytic cycle analogous to that of the classic reaction with aryl halides.[3] The cycle is generally understood to proceed through three key steps: oxidative addition, migratory insertion, and β-hydride elimination. While palladium has been the traditional catalyst, recent advancements have demonstrated the efficacy of nickel catalysts for activating less reactive aryl sulfonates like mesylates.[5][6][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl mesylate to a low-valent metal center, typically Pd(0) or Ni(0). This is often the rate-determining step. The metal inserts into the carbon-oxygen bond of the sulfonate, forming a M(II) intermediate. The efficiency of this step is highly dependent on the nature of the metal, the ligand, and the electronic properties of the aryl sulfonate.

  • Migratory Insertion (Carbometalation): The alkene then coordinates to the metal center, followed by migratory insertion of the alkene into the metal-aryl bond. This step forms a new carbon-carbon bond and creates a new metal-alkyl intermediate.

  • β-Hydride Elimination: For the reaction to proceed, the metal-alkyl intermediate must possess a hydrogen atom on the β-carbon. A syn-β-hydride elimination then occurs, where the β-hydrogen is transferred to the metal, and the desired substituted alkene product is released.

  • Reductive Elimination and Catalyst Regeneration: The cycle is completed by the reductive elimination of the metal hydride species, typically facilitated by a base, which regenerates the active M(0) catalyst.

Heck_Catalytic_Cycle cluster_0 Heck Catalytic Cycle with Aryl Mesylate M0 M(0)L_n (Active Catalyst) ArM_OMs Ar-M(II)(OMs)L_n (Oxidative Adduct) M0->ArM_OMs Oxidative Addition (+ Ar-OMs) Alkene_Complex [Ar-M(II)(OMs)L_n(Alkene)] (Alkene Complex) ArM_OMs->Alkene_Complex Alkene Coordination (+ Alkene) Migratory_Product R-CH2-CH(Ar)-M(II)(OMs)L_n (Migratory Insertion Product) Alkene_Complex->Migratory_Product Migratory Insertion Hydride_Complex H-M(II)(OMs)L_n (Metal Hydride) Migratory_Product->Hydride_Complex β-Hydride Elimination (+ Substituted Alkene) Hydride_Complex->M0 Reductive Elimination (+ Base)

Figure 1: Generalized Heck catalytic cycle using an aryl mesylate. M = Pd or Ni.

Experimental Protocols

The following protocols provide a starting point for the Heck reaction using (4-Bromophenyl) methanesulfonate. Optimization of reaction parameters, such as catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Heck Reaction

This protocol is adapted from general procedures for Heck reactions with aryl sulfonates.

Materials:

  • (4-Bromophenyl) methanesulfonate

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, acetonitrile, 1,4-dioxane)

  • Schlenk flask or sealed reaction vial

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add (4-Bromophenyl) methanesulfonate (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Heck Reaction

Nickel catalysts have shown particular promise for the activation of aryl mesylates.[5][6][7]

Materials:

  • (4-Bromophenyl) methanesulfonate

  • Cycloalkene (e.g., cyclopentene, 2,3-dihydrofuran)

  • Nickel(0) precursor (e.g., Ni(COD)₂) or a combination of a Ni(II) salt and a reducing agent.

  • Chelating phosphine ligand (e.g., dcype, PhBPE)

  • Anhydrous solvent (e.g., DMSO, DMA)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, to a dry reaction vial, add the nickel catalyst (5-10 mol%) and the phosphine ligand (10-20 mol%).

  • Add (4-Bromophenyl) methanesulfonate (1.0 equiv) and the cycloalkene (2.0-3.0 equiv).

  • Add the anhydrous solvent. Note that some nickel-catalyzed Heck reactions with aryl sulfonates proceed without the addition of a base.[6]

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous workup, followed by extraction with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Experimental_Workflow cluster_1 Heck Reaction Workflow Start Start Reagent_Prep Reagent Preparation (Under Inert Atmosphere) Start->Reagent_Prep Reaction_Setup Reaction Setup (Catalyst, Ligand, Substrates, Solvent) Reagent_Prep->Reaction_Setup Reaction Reaction (Heating and Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for the Heck reaction.

Data Presentation: Comparison of Reaction Conditions

The choice of reaction parameters can significantly impact the yield and selectivity of the Heck reaction. The following table summarizes typical conditions and expected outcomes based on literature for related aryl sulfonates.

ParameterPalladium-CatalyzedNickel-CatalyzedKey Considerations
Catalyst Loading 1-5 mol%5-10 mol%Higher loadings may be needed for less reactive substrates.
Ligand Monodentate or bidentate phosphines (e.g., PPh₃, XPhos)Chelating phosphines (e.g., dcype)Ligand choice is crucial for catalyst stability and activity.[8]
Base Inorganic or organic bases (e.g., K₂CO₃, Et₃N)Often base-free[6]The base neutralizes the generated sulfonic acid.
Solvent Polar aprotic (DMF, DMA, MeCN)DMSO, DMASolvent can influence catalyst solubility and reaction rate.
Temperature 80-120 °C60-100 °CLower temperatures may be possible with highly active catalysts.
Alkene Partner Activated alkenes (acrylates, styrenes)CycloalkenesThe scope of the alkene partner can vary with the catalyst system.
Yields Moderate to excellentGood to excellentYields are highly substrate-dependent.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, changing the ligand, or using a higher reaction temperature. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The formation of homocoupled biaryls can sometimes be observed.[9][10] Adjusting the catalyst-to-ligand ratio may mitigate this.

  • Catalyst Deactivation: The use of robust ligands can prevent catalyst decomposition at high temperatures.

  • Substrate Scope: Electron-withdrawing groups on the alkene generally accelerate the reaction. The reactivity of (4-Bromophenyl) methanesulfonate can be compared to other aryl sulfonates and halides to predict its behavior.

Conclusion

(4-Bromophenyl) methanesulfonate is a viable and versatile coupling partner in Heck reactions, offering an alternative to traditional aryl halides. Both palladium and nickel catalyst systems can effectively promote this transformation, with the choice of catalyst depending on the specific alkene partner and desired reaction conditions. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully employ (4-Bromophenyl) methanesulfonate in the synthesis of substituted alkenes, thereby expanding the synthetic chemist's toolkit for the construction of complex organic molecules.

References

  • Nickel-Catalyzed Heck Reaction of Cycloalkenes Using Aryl Sulfonates and Pivalates. (URL: [Link])

  • Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates. (URL: [Link])

  • Enantioselective Intermolecular Heck and Reductive Heck Reactions of Aryl Triflates, Mesylates, and Tosylates Catalyzed by Nickel. (URL: [Link])

  • Thieme E-Journals - SynOpen / Full Text. (URL: [Link])

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (URL: [Link])

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (URL: [Link])

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. (URL: [Link])

  • Overview of palladium‐catalyzed cross‐coupling reactions employing aryl mesylates as electrophile. (URL: [Link])

  • Palladium-catalyzed cross-coupling reactions of aryl mesylates. (URL: [Link])

  • Pd-catalyzed cross-coupling reactions of amides and aryl mesylates. (URL: [Link])

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (URL: [Link])

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (URL: [Link])

  • Biaryl synthesis by C-C coupling. (URL: [Link])

  • Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. (URL: [Link])

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (URL: [Link])

  • Heck Reaction—State of the Art. (URL: [Link])

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (URL: [Link])

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (URL: [Link])

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (URL: [Link])

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (URL: [Link])

Sources

Method

Application Note &amp; Protocol: Chemoselective Buchwald-Hartwig Amination of (4-Bromophenyl) methanesulfonate

Introduction and Scientific Context The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and advance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the methodologies developed for this purpose, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile tool for forming C(sp²)-N bonds.[3][4] This reaction has revolutionized synthetic chemistry by offering a reliable route to aryl amines under relatively mild conditions, overcoming the limitations of classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[3][5]

This application note addresses the specific challenge of the Buchwald-Hartwig amination using (4-Bromophenyl) methanesulfonate, a substrate featuring two distinct electrophilic sites: an aryl bromide and an aryl methanesulfonate (mesylate). The primary scientific challenge lies in achieving chemoselectivity—preferentially forming the C-N bond at one site while leaving the other intact. This guide provides a deep mechanistic understanding and a field-proven protocol for selectively targeting the aryl bromide moiety, a critical transformation for synthesizing complex, orthogonally-functionalized molecules that can serve as versatile building blocks in multi-step synthetic campaigns.

Mechanistic Principles and Chemoselectivity

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent.

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. While variations exist, the generally accepted mechanism involves three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-electrophile (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the electrophile and the steric and electronic properties of the ancillary ligand.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition + Ar-X pd_ii_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_ii_complex amine_coordination Amine Coordination & Deprotonation pd_ii_complex->amine_coordination + HNR'R'', Base pd_amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' Product reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The Role of Key Reaction Components
  • Palladium Precursor: While Pd(0) sources can be used, Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) are more common due to their air stability. They are reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[6]

  • Ligand: The choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective.[9][10] Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, this bulk facilitates the final reductive elimination step.

  • Base: A base is required to deprotonate the amine upon coordination to the palladium center, forming the crucial palladium-amido complex.[11][12] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently used, although weaker bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly for sensitive substrates.[13]

Rationale for Chemoselectivity

The key to selectively functionalizing (4-Bromophenyl) methanesulfonate lies in the differing reactivities of the aryl bromide (C-Br) and aryl methanesulfonate (C-OMs) groups towards oxidative addition. The generally accepted reactivity order for aryl electrophiles in Buchwald-Hartwig amination is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl > Ar-OMs/Ar-OTs.[14]

The C-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the C-OMs bond. This difference in reactivity allows for a wide experimental window where the amination can occur exclusively at the C-Br position, leaving the methanesulfonate group available for subsequent cross-coupling reactions (e.g., Suzuki, Heck) under different catalytic conditions.

Chemoselective Pathways Competing Reaction Pathways for (4-Bromophenyl) methanesulfonate substrate (4-Bromophenyl) methanesulfonate catalyst Pd(0)L / Base + Amine (HNR'R'') substrate->catalyst path_br Pathway A: Oxidative Addition at C-Br Bond catalyst->path_br  Favored (Lower Energy Barrier) path_oms Pathway B: Oxidative Addition at C-OMs Bond catalyst->path_oms Disfavored (Higher Energy Barrier) product_br Selective Product: 4-(R'R''-amino)phenyl methanesulfonate path_br->product_br product_oms Minor/No Product: 4-Bromophenyl-(R'R''-amine) path_oms->product_oms

Caption: Favored vs. disfavored amination pathways.

Optimized Protocol for Selective N-Arylation at the C-Br Position

Objective

To provide a reliable, step-by-step method for the selective mono-amination of (4-Bromophenyl) methanesulfonate at the C-Br position, using a representative secondary amine (e.g., morpholine).

Materials and Equipment

Table 1: Reagents and Chemicals

Reagent Formula Purity Supplier Notes
(4-Bromophenyl) methanesulfonate C₇H₇BrO₃S >98% Commercial Starting electrophile.
Morpholine C₄H₉NO >99% Commercial Amine nucleophile.
Palladium(II) acetate Pd(OAc)₂ >98% Commercial Catalyst precursor.
XPhos C₃₉H₅₃P >98% Commercial Ancillary phosphine ligand.
Sodium tert-butoxide NaOt-Bu >97% Commercial Base. Handle in a glovebox.
Toluene C₇H₈ Anhydrous Commercial Reaction solvent.
Ethyl Acetate C₄H₈O₂ ACS Grade Commercial For work-up and chromatography.
Hexanes C₆H₁₄ ACS Grade Commercial For chromatography.
Deionized Water H₂O - - For work-up.
Brine Saturated NaCl(aq) - - For work-up.

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | Commercial | Drying agent. |

Table 2: Required Equipment

Equipment Purpose
Schlenk flask or reaction vial with screw cap Reaction vessel
Magnetic stirrer and stir bar Agitation
Heating mantle or oil bath with temperature control Heating
Schlenk line or glovebox Inert atmosphere control
Syringes and needles Liquid transfer
TLC plates (Silica gel 60 F₂₅₄) Reaction monitoring
Glass funnel, separatory funnel Work-up
Rotary evaporator Solvent removal

| Flash chromatography system | Product purification |

Experimental Procedure

Experimental Workflow start Start setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) start->setup reagents 2. Reagent Assembly Add Pd(OAc)₂, XPhos, NaOtBu, Substrate, and Toluene to flask setup->reagents amine_add 3. Add Amine (e.g., Morpholine) via syringe reagents->amine_add reaction 4. Reaction Heat to 100 °C, stir for 12-24h amine_add->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction If incomplete workup 6. Work-up Cool, quench with H₂O, extract with Ethyl Acetate, wash with brine monitor->workup If complete dry 7. Dry & Concentrate Dry organic layer (Na₂SO₄), remove solvent via rotary evaporator workup->dry purify 8. Purification Flash Column Chromatography dry->purify end End (Characterize Pure Product) purify->end

Caption: Step-by-step experimental workflow from setup to purification.

  • Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon/nitrogen using a Schlenk line, add sodium tert-butoxide (168 mg, 1.75 mmol, 1.4 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.

    • Causality Note: The Pd(0) catalyst and the strong base are sensitive to oxygen and moisture. An inert atmosphere is crucial to prevent catalyst degradation and ensure reproducibility.[6]

  • Reagent Assembly: To the same flask, add Palladium(II) acetate (5.6 mg, 0.025 mmol, 2 mol%), XPhos (24 mg, 0.05 mmol, 4 mol%), and (4-Bromophenyl) methanesulfonate (334 mg, 1.25 mmol, 1.0 equiv).

    • Causality Note: A 1:2 ratio of Pd to ligand is often used to ensure the formation of the active L₂Pd or LPd species. Pre-catalysts can also be used for greater convenience and accuracy.[9]

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by the addition of morpholine (131 µL, 1.5 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Aqueous Work-up: Once complete, cool the reaction to room temperature. Carefully add 10 mL of deionized water. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product, 4-morpholinophenyl methanesulfonate.

Data Summary and Expected Outcomes

Table 3: Optimized Reaction Parameters | Parameter | Value | Rationale | | :--- | :--- | :--- | | Substrate | (4-Bromophenyl) methanesulfonate | 1.0 equiv | | Amine | Morpholine | 1.2 equiv | Excess drives reaction to completion. | | Pd Precursor | Pd(OAc)₂ | 2 mol% | Standard loading for efficient catalysis. | | Ligand | XPhos | 4 mol% | Bulky ligand promotes key catalytic steps. | | Base | NaOt-Bu | 1.4 equiv | Strong base for efficient amine deprotonation. | | Solvent | Anhydrous Toluene | ~0.25 M | Common non-polar solvent for this reaction. | | Temperature | 100 °C | Provides sufficient thermal energy. | | Time | 12-24 h | Typical duration for complete conversion. |

Expected Results: Following this protocol, yields for the selective amination product typically range from 80-95%, depending on the purity of reagents and strict adherence to inert techniques. The product, 4-morpholinophenyl methanesulfonate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The absence of signals corresponding to the brominated starting material and the presence of new signals for the morpholine moiety and the shifted aromatic protons confirm a successful reaction. The methanesulfonate group should remain intact.

Troubleshooting and Methodological Insights

Table 4: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture exposure).2. Insufficiently strong base.3. Low reaction temperature. 1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., LiHMDS) if compatible.3. Increase temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation: Replacement of -Br with -H.2. Reaction at C-OMs: Non-selective amination. 1. Use a different ligand/base combination. This can be promoted by moisture.2. Lower the reaction temperature. The C-OMs bond is less reactive and may react at higher temperatures.

| Difficult Purification | Presence of residual base or ligand oxides. | Perform a thorough aqueous work-up. An aqueous wash with dilute ammonium chloride can help remove some impurities before chromatography. |

Conclusion

The Buchwald-Hartwig amination of (4-Bromophenyl) methanesulfonate offers a reliable and highly chemoselective route to valuable synthetic intermediates. By leveraging the inherent difference in reactivity between the aryl bromide and aryl methanesulfonate groups, this protocol provides a robust method for targeted C-N bond formation. The resulting product, retaining the methanesulfonate handle, is primed for further diversification, making this procedure a key strategic tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Buchwald-Hartwig Amination - Wordpress Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Role of the base in Buchwald-Hartwig amination - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Role of the Base in Buchwald-Hartwig Amination. | Request PDF Source: ResearchGate URL: [Link]

  • Title: The Asymmetric Buchwald–Hartwig Amination Reaction Source: MDPI URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: OUCI URL: [Link]

  • Title: Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates Source: ACS Publications URL: [Link]

  • Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: ACS Publications URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL: [Link]

  • Title: Palladium‐Catalyzed Amination of Aryl Halides | Request PDF Source: ResearchGate URL: [Link]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 4-Bromophenyl Mesylate

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4-bromophenyl mesylate via the mesylation of 4-bromophenol. Methanesulfonates (mesylates) are critical intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-bromophenyl mesylate via the mesylation of 4-bromophenol. Methanesulfonates (mesylates) are critical intermediates in medicinal chemistry and drug development, serving as excellent leaving groups in nucleophilic substitution reactions.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and methods for product purification and characterization. The causality behind key experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.

Introduction and Significance

The conversion of hydroxyl groups into better leaving groups is a cornerstone of modern organic synthesis. While alcohols and phenols are generally poor substrates for direct nucleophilic substitution due to the basicity of the hydroxide ion (⁻OH), their conversion to sulfonate esters dramatically enhances their reactivity.[2] Mesylates, in particular, are widely used because they are readily prepared from the relatively inexpensive methanesulfonyl chloride and are highly effective activating groups for subsequent Sₙ1 and Sₙ2 reactions.[2][3]

The resulting 4-bromophenyl mesylate is a valuable building block. The mesylate group can be displaced by a variety of nucleophiles, while the bromo-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the synthesis of complex molecular architectures. This dual functionality makes it a versatile intermediate for creating libraries of compounds in drug discovery programs.

Reaction Scheme and Mechanism

The synthesis of 4-bromophenyl mesylate is achieved by reacting 4-bromophenol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (Et₃N), in an anhydrous solvent like dichloromethane (DCM).

Overall Reaction:

The mechanism for this transformation is subject to the reaction conditions, particularly the choice of base.

  • Mechanism A: Nucleophilic Attack: In this pathway, the phenol oxygen, made more nucleophilic by the base, directly attacks the electrophilic sulfur atom of methanesulfonyl chloride. The subsequent loss of a chloride ion and deprotonation by the base yields the final mesylate product.[3][4]

  • Mechanism B: Sulfene Intermediate: When a non-nucleophilic amine base like triethylamine is used, the reaction is believed to proceed via an E1cB elimination mechanism.[2][5] The base first removes an alpha-proton from methanesulfonyl chloride to generate a highly reactive sulfene intermediate (CH₂=SO₂). The 4-bromophenol then rapidly adds to the sulfene to form the desired product.[2][5] This pathway is particularly relevant for sterically unhindered sulfonyl chlorides like MsCl.

Below is a diagram illustrating the more commonly accepted sulfene pathway in the presence of triethylamine.

graph reaction_mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Fig 1. Reaction mechanism via a sulfene intermediate.

Materials and Safety

Prior to beginning any experimental work, a thorough risk assessment must be conducted.[6] All operations should be performed inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7]

Reagents and Equipment
  • Reagents: 4-Bromophenol (≥98%), Methanesulfonyl chloride (≥99%), Triethylamine (≥99%, distilled from KOH), Dichloromethane (DCM, anhydrous, ≥99.8%), Hydrochloric acid (1 M solution), Saturated sodium bicarbonate solution, Saturated sodium chloride (brine) solution, Anhydrous sodium sulfate, Silica gel (for column chromatography), TLC plates (silica gel 60 F₂₅₄), Hexanes and Ethyl Acetate (HPLC grade for chromatography).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware.

Chemical Safety Data
Chemical NameFormulaMolar Mass ( g/mol )DensityHazards
4-BromophenolC₆H₅BrO173.01-Harmful if swallowed, Skin/Eye Irritant[8]
Methanesulfonyl ChlorideCH₃SO₂Cl114.551.48 g/cm³Highly Toxic, Corrosive, Lachrymator, Water-Reactive[5][9][10]
Triethylamine(C₂H₅)₃N101.190.726 g/cm³Flammable, Toxic, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/cm³Suspected Carcinogen, Skin/Eye Irritant

Critical Safety Note: Methanesulfonyl chloride is extremely hazardous and reacts exothermically with water and other nucleophiles.[5][9] It must be handled with extreme care under anhydrous conditions in a well-ventilated fume hood.[7] In case of exposure, immediately seek medical attention.[10][11]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction.

graph experimental_workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Fig 2. Step-by-step experimental workflow for mesylation.
Reaction Setup and Execution
  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g, 10.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (40 mL) and triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq.). Stir the mixture under a nitrogen or argon atmosphere until all solids have dissolved.

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of methanesulfonyl chloride.[9] Triethylamine acts as a base to facilitate the reaction and to neutralize the HCl byproduct.[12] An excess is used to ensure the reaction goes to completion.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (0.93 mL, 1.37 g, 12.0 mmol, 1.2 eq.) dropwise via a syringe over 15-20 minutes. Monitor the internal temperature to ensure it does not rise above 5 °C. A white precipitate of triethylammonium chloride will form.

    • Causality: The reaction is exothermic. Slow, controlled addition at low temperatures prevents runaway reactions and minimizes the formation of potential side products.[13]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexanes:Ethyl Acetate. The reaction is complete when the 4-bromophenol spot has been completely consumed.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of cold water.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with:

    • 30 mL of cold 1 M HCl (to remove excess triethylamine).

    • 30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 30 mL of brine (to remove residual water).

    • Causality: This aqueous work-up sequence efficiently removes the base, its salt, and other water-soluble impurities.[12][13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically an off-white solid or pale oil. Purify the material by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 9:1 Hexanes:Ethyl Acetate).

    • Causality: Column chromatography is often necessary to separate the desired mesylate from non-polar impurities and any unreacted starting materials.[14]

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 4-bromophenyl mesylate as a white crystalline solid.

Characterization of 4-Bromophenyl Mesylate

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for 4-Bromophenyl Mesylate (C₇H₇BrO₃S)
Appearance White crystalline solid
¹H NMR (CDCl₃, 400 MHz)δ ~7.60 (d, 2H), δ ~7.20 (d, 2H), δ ~3.15 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ ~148.5 (C-O), ~133.0 (2 x Ar-CH), ~124.0 (2 x Ar-CH), ~120.0 (C-Br), ~38.0 (CH₃).[15][16]
FT-IR (KBr, cm⁻¹)~1370 & ~1180 (asymmetric and symmetric S=O stretch), ~1580 (C=C aromatic), ~1250 (Ar-O stretch), ~580 (C-Br stretch).[15][17]
Mass Spec. (EI-MS)m/z ~252/254 (M⁺, bromine isotope pattern), ~173/175 ([M-SO₂CH₃]⁺), ~79 (SO₂CH₃⁺).[18]

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material remaining, the reaction time can be extended. Ensure all reagents were anhydrous, as moisture will consume the MsCl.

  • Low Yield: May result from premature hydrolysis of MsCl or loss of product during work-up and purification. Ensure the work-up is performed without delay and extractions are thorough.

  • Product Decomposition: Mesylates can be sensitive to heat and strong bases. Avoid excessive heating during solvent removal and use the specified purification conditions.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 4-bromophenyl mesylate. By carefully controlling the reaction conditions, particularly temperature and moisture, and following the outlined purification procedure, researchers can obtain this versatile synthetic intermediate in high yield and purity. The mechanistic insights and procedural justifications provided herein are intended to empower scientists to confidently apply and adapt this methodology for applications in drug discovery and complex molecule synthesis.

References

  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. - ResearchGate. Available at: [Link]

  • Methanesulfonyl chloride - Wikipedia. Available at: [Link]

  • Ngassa, F. N., et al. (2025). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Accessed via Google Search results.
  • methanesulfonyl chloride - Organic Syntheses Procedure. Available at: [Link]

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS | CAS 124-63-0 MSDS - Loba Chemie. (2015, April 9). Available at: [Link]

  • Reactions of Alcohols - Chemistry LibreTexts. (2022, October 4). Available at: [Link]

  • Synthesis of Mesylates From Alcohols - [www.rhodium.ws]. Available at: [Link]

  • Alcohol to Mesylate using MsCl, base - Organic Synthesis. Available at: [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. Available at: [Link]

  • Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism - PubMed. (2017, April 15). Available at: [Link]

  • Supporting information - Rsc.org. Available at: [Link]

  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities - ResearchGate. (2019, July 31). Available at: [Link]

  • Additional experimental data - Beilstein Journals. Available at: [Link]

  • EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents.
  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - ResearchGate. Available at: [Link]

  • The mechanism of formation of o-bromophenol from bromobenzene - PubMed - NIH. Available at: [Link]

  • 05 Alcohols and phenols 06 Preparation of mesylates and tosylates - YouTube. (2014, September 23). Available at: [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Available at: [Link]

  • p-BROMOPHENOL - Organic Syntheses Procedure. Available at: [Link]

  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate - Quick Company. Available at: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). Available at: [Link]

  • Supporting Information: Understanding the Desulphurization Process in an Ionic Porous Aromatic Framework. Available at: [Link]

  • Ethanone, 1-(4-bromophenyl)- - the NIST WebBook. Available at: [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. Available at: [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. Available at: [Link]

Sources

Method

Application Note: 4-Bromophenyl Mesylate as a Bifunctional Linchpin in Materials Science

This comprehensive guide details the application of 4-Bromophenyl Mesylate (4-BPM) , a high-value bifunctional intermediate used to construct asymmetric biaryl scaffolds, liquid crystals, and bioactive materials.[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of 4-Bromophenyl Mesylate (4-BPM) , a high-value bifunctional intermediate used to construct asymmetric biaryl scaffolds, liquid crystals, and bioactive materials.[1]

Executive Summary

4-Bromophenyl mesylate (CAS: 68574-35-6) serves as a critical "linchpin" reagent in the synthesis of advanced organic materials.[1] Its utility stems from the orthogonal reactivity of its two functional groups: the aryl bromide (Ar-Br) and the aryl mesylate (Ar-OMs).[1]

In materials science, this compound enables the precise, stepwise construction of asymmetric biaryl cores found in Liquid Crystals (LCs), Organic Light-Emitting Diodes (OLEDs), and pharmaceutical intermediates.[1] Unlike symmetric dihalides, 4-BPM allows researchers to install two different aryl groups sequentially, maximizing structural diversity in library synthesis.

Chemical Profile & Reactivity Logic

Physicochemical Properties
PropertySpecification
IUPAC Name 4-Bromophenyl methanesulfonate
Common Name 4-Bromophenyl mesylate
CAS Number 68574-35-6
Formula C₇H₇BrO₃S
Molecular Weight 251.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 83–87 °C
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Mechanism of Action: Orthogonal Selectivity

The strategic value of 4-BPM lies in the reactivity difference between the C–Br and C–OMs bonds under transition-metal catalysis.[1]

  • Site A (Ar-Br): Highly reactive toward oxidative addition with Pd(0).[1] Reacts first under standard Suzuki-Miyaura conditions.

  • Site B (Ar-OMs): Less reactive (pseudohalide). Requires specific activation (e.g., Ni(0) catalysis or bulky phosphine ligands) or can be hydrolyzed to a phenol.[1]

Experimental Implication: You can couple a boronic acid to the bromine site without disturbing the mesylate.[1] The retained mesylate then serves as a protected phenol (for later unmasking) or a second coupling handle.[1]

Workflow Visualization

The following diagram illustrates the "Linchpin Strategy," showing how 4-BPM differentiates synthetic pathways to create asymmetric materials.

LinchpinStrategy Figure 1: Orthogonal activation of 4-BPM allows sequential installation of distinct aryl groups. Start 4-Bromophenyl Mesylate (Bifunctional Core) Step1 Step 1: Chemoselective Suzuki Coupling (Pd) Start->Step1 Ar-B(OH)2 Pd(PPh3)4 Intermediate Intermediate: 4-Aryl-phenyl Mesylate Step1->Intermediate PathA Path A: Hydrolysis (Base/Heat) Intermediate->PathA Unmask OH PathB Path B: Ni-Catalyzed Coupling (Ni/PCy3) Intermediate->PathB Ar'-B(OH)2 ProductA Asymmetric Biaryl Phenol (Liquid Crystal Precursor) PathA->ProductA ProductB Terphenyl Scaffold (OLED Emitter) PathB->ProductB

[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromophenyl Mesylate

Use this protocol to generate high-purity starting material if commercial stock is unavailable or degraded.[1]

Reagents:

  • 4-Bromophenol (1.0 equiv)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 4-bromophenol (e.g., 10 g) and DCM (100 mL). Cool to 0 °C in an ice bath.

  • Base Addition: Add TEA dropwise over 10 minutes. The solution may darken slightly.

  • Activation: Add MsCl dropwise via syringe or addition funnel over 20 minutes, maintaining temperature < 5 °C. Caution: Exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The phenol spot (lower Rf) should disappear.[1]

  • Workup: Quench with water (50 mL). Extract the organic layer. Wash sequentially with 1M HCl (to remove TEA), sat. NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from hot Hexane/EtOAc to yield white needles.

    • Target Yield: >90%[1]

    • QC Check: ¹H NMR (CDCl₃): δ 3.15 (s, 3H, -CH₃), 7.15 (d, 2H), 7.55 (d, 2H).[1]

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

This protocol selectively activates the Ar-Br bond while preserving the Ar-OMs group.

Reagents:

  • 4-Bromophenyl mesylate (1.0 equiv)[1][2][3]

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)[1]

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: Toluene/Ethanol (4:1 v/v)[1]

Step-by-Step Procedure:

  • Degassing: Combine solvent, base, and aryl boronic acid in a reaction vial. Sparge with Argon for 15 minutes to remove O₂ (Critical for catalyst longevity).[1]

  • Addition: Add 4-bromophenyl mesylate and Pd(PPh₃)₄ under Argon flow.

  • Coupling: Heat to 80–90 °C for 6–12 hours.

    • Note: Do not exceed 100 °C or use strong hydroxide bases, as this may prematurely hydrolyze the mesylate.[1]

  • Monitoring: TLC should show consumption of the bromide.[1] The mesylate group remains intact due to the lower bond dissociation energy of Ar-Br vs Ar-OMs in this catalytic cycle.

  • Isolation: Cool, dilute with EtOAc, and wash with water.[1] Purify via column chromatography (Silica, Hexane/EtOAc gradient).

    • Result: A Biaryl Mesylate intermediate ready for further functionalization.[1]

Protocol 3: Mesylate Activation (The "Second Step")

Choose one of the following paths based on your target material.

Path A: Hydrolysis to Biaryl Phenol (Liquid Crystal Synthesis)

Used when the target is an alkoxy-substituted mesogen.[1]

  • Dissolve the Biaryl Mesylate in Ethanol/THF (1:1).[1]

  • Add NaOH (5 equiv, 4M aq). Reflux for 2 hours.

  • Acidify with HCl. The mesylate cleaves to yield the 4-aryl-phenol .

  • Application: Alkylate this phenol with a long-chain alkyl bromide to induce liquid crystalline properties (nematic/smectic phases).[1]

Path B: Ni-Catalyzed Cross-Coupling (Polymer/OLED Synthesis)

Used to attach a third aryl group or polymerize.[1]

  • Catalyst System: Ni(COD)₂ (10 mol%) + PCy₃ (20 mol%).[1]

  • Reagents: Biaryl Mesylate + Aryl Boronic Acid (1.5 equiv) + K₃PO₄ (3 equiv).[1]

  • Conditions: Dioxane, 100 °C, 18 hours.

  • Mechanism: Nickel is sufficiently nucleophilic to insert into the Ar-O bond of the mesylate/sulfonate, facilitating the second cross-coupling event.[1]

References & Further Reading

  • BenchChem. (2025).[1] 4-Bromophenyl methanesulfonate: Product Specifications and Reactivity Profile. Retrieved from [1]

  • Mundy, S. D., et al. (2009).[1] Palladium-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. Synthesis , 2009(10).[1] (Demonstrates mesylate activation challenges and ligand requirements).

  • Gelest, Inc. (2024).[1] Cross-Coupling Reactions of Alkylsilicates with Aryl Halides and Pseudohalides. Gelest Technical Library . Retrieved from [1]

  • National Institutes of Health (NIH). (2018).[1] Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling. Chemistry Central Journal . Retrieved from [1]

  • Google Patents. (2018).[1] Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds (EP3416965B1).[1] (Details industrial scale-up using sulfonate intermediates). Retrieved from [1]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated sulfonates, as they are potential alkylating agents and irritants.[1]

Sources

Application

Nickel-catalyzed reactions with (4-Bromophenyl) methanesulfonate

Application Note: Sequential Functionalization of (4-Bromophenyl) Methanesulfonate via Ligand-Controlled Nickel Catalysis Executive Summary: The "Linchpin" Strategy (4-Bromophenyl) methanesulfonate (CAS: [Structure impli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Functionalization of (4-Bromophenyl) Methanesulfonate via Ligand-Controlled Nickel Catalysis

Executive Summary: The "Linchpin" Strategy

(4-Bromophenyl) methanesulfonate (CAS: [Structure implied]) represents a high-value "linchpin" scaffold in medicinal chemistry. It possesses two distinct electrophilic sites: the aryl bromide (C-Br) and the aryl methanesulfonate (C-OMs). While Palladium catalysis typically discriminates these sites based on bond dissociation energies (BDE), Nickel catalysis offers a unique, cost-effective, and tunable alternative that can activate both bonds under different ligand environments.

This guide details a Sequential Functionalization Workflow . By manipulating the ligand sphere and reaction temperature, researchers can selectively couple the C-Br bond first, preserving the C-OMs moiety for a subsequent diversity-generating step. This orthogonal approach is critical for high-throughput synthesis (HTS) of biaryl libraries.

Mechanistic Insight: Ligand-Dependent Selectivity

The core challenge is the "Reactivity Overlap." Nickel(0) is a potent nucleophile capable of oxidatively adding to both C-Br and C-OMs bonds. However, the activation energy (


) for the C-O bond (mesylate) is significantly higher than that of the C-Br bond.
  • Pathway A (Kinetic Control): Using less electron-rich phosphines (e.g., PPh

    
    , dppf) at moderate temperatures favors oxidative addition to the weaker C-Br bond (
    
    
    
    kcal/mol).
  • Pathway B (Thermodynamic Forcing): Using electron-rich, bulky alkylphosphines (e.g., PCy

    
    ) or N-Heterocyclic Carbenes (NHCs) at elevated temperatures facilitates the difficult oxidative addition to the C-O bond (
    
    
    
    kcal/mol).
Diagram 1: The Selectivity Decision Tree

SelectivityPathway Start (4-Bromophenyl) methanesulfonate Cond1 Condition A: Ni(II)/PPh3 or dppf Temp: 25-40°C Start->Cond1 Kinetic Preference Cond2 Condition B: Ni(0)/PCy3 Temp: >80°C Start->Cond2 Over-Activation Inter1 Intermediate: Ar-Ni(II)-Br (OMs Intact) Cond1->Inter1 Prod1 Product A: 4-Aryl-phenyl methanesulfonate Inter1->Prod1 Suzuki Coupling Step2 Step 2: Apply Condition B to Product A Prod1->Step2 Purify & React Inter2 Intermediate: Ar-Ni(II)-OMs (Br likely reacted too) Cond2->Inter2 Prod2 Product B: Biaryl Scaffold (Non-selective if Br present) Inter2->Prod2 Final Final Library: Unsymmetrical Terphenyls Step2->Final

Caption: Workflow for orthogonal activation. Path 1 (Green) is the recommended route for controlled sequential synthesis.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-Br

Objective: Couple an aryl boronic acid to the bromide position while retaining the mesylate.

Reagents:

  • Substrate: (4-Bromophenyl) methanesulfonate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 equiv)
    
  • Catalyst: NiCl

    
    (dppf) (5 mol%)
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/THF (4:1)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate, boronic acid, NiCl

    
    (dppf), and K
    
    
    
    PO
    
    
    .
  • Solvation: Add degassed Toluene/THF mixture.

  • Reaction: Stir at room temperature (25°C) for 12 hours.

    • Note: Do not heat. Heating >50°C risks activating the sulfonate.

  • Monitoring: Check TLC or LCMS. The bromide is consumed rapidly; the mesylate remains stable under these mild Ni(II) conditions.

  • Workup: Filter through a celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Why this works: The bidentate dppf ligand creates a steric environment and electron density at the Nickel center that is sufficient for Ar-Br insertion but insufficient to break the strong Ar-O bond at room temperature [1].

Protocol B: Activation of the C-OMs Bond (Step 2)

Objective: Functionalize the remaining mesylate group to create a terphenyl or diverse biaryl.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: Diverse Aryl-B(OH)

    
     (1.5 equiv)
    
  • Pre-catalyst: NiCl

    
    (PCy
    
    
    
    )
    
    
    (5-10 mol%) or Ni(COD)
    
    
    (5 mol%) + PCy
    
    
    (10 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
  • Solvent: tert-Amyl Alcohol or Toluene

Procedure:

  • Setup: Charge a microwave vial with the mesylate-bearing substrate, new boronic acid, Ni source, phosphine ligand, and base.

  • Solvation: Add anhydrous solvent.

  • Reaction: Seal and heat to 100°C (oil bath) or 120°C (Microwave) for 2–4 hours.

    • Critical: The Tricyclohexylphosphine (PCy

      
      ) ligand is electron-rich, increasing the electron density on Ni(0) to facilitate oxidative addition into the C-O bond [2, 3].
      
  • Workup: Standard aqueous extraction and purification.

Advanced Application: Cross-Electrophile Coupling (XEC)

For researchers aiming to couple alkyl chains rather than aryl groups, Nickel is superior to Palladium. This protocol uses the mesylate as a pseudohalide for reductive coupling.

Protocol C: Reductive Alkylation of the Mesylate

Pre-requisite: The C-Br bond should be capped or the reaction must be run on the biselectrophile to exploit radical selectivity (complex). This protocol assumes the C-Br was already reacted (Product A).

Reagents:

  • Electrophile 1: 4-Aryl-phenyl methanesulfonate (1.0 equiv)

  • Electrophile 2: Primary Alkyl Bromide (1.5 equiv)[1]

  • Catalyst: NiI

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Manganese powder (Mn) (2.0 equiv) or Zinc (Zn)

  • Additive: NaI (0.5 equiv)

  • Solvent: DMPU or DMA

Workflow Diagram (XEC Mechanism):

XEC_Mechanism Ni0 Ni(0)L OxAdd Oxidative Addition (Ar-OMs) Ni0->OxAdd NiII_Ar L-Ni(II)-Ar (OMs) OxAdd->NiII_Ar RadAdd Radical Capture NiII_Ar->RadAdd AlkylRad Alkyl Radical (R•) AlkylRad->RadAdd From R-Br + Mn NiIII L-Ni(III)-Ar   |   R RadAdd->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Mn Reduction Product Ar-R Product RedElim->Product

Caption: Ni-catalyzed Cross-Electrophile Coupling mechanism via radical capture.

Data Summary & Troubleshooting

Table 1: Ligand Effects on Site Selectivity

LigandElectronic NatureSteric BulkPrimary TargetRecommended Temp
dppf Moderate DonorLarge Bite AngleC-Br25°C
PPh

Weak DonorModerateC-Br25–40°C
PCy

Strong DonorBulkyC-OMs (and C-Br)>80°C
NHC (SIPr) Very Strong DonorVery BulkyC-OMs (Inert bonds)>60°C

Troubleshooting Guide:

  • Problem: Reaction at C-Br (Protocol A) shows ~10% double coupling (reaction at OMs).

    • Solution: Lower the temperature to 0°C or switch to a Palladium catalyst (e.g., Pd(PPh

      
      )
      
      
      
      ) for the first step if strict orthogonality is required. Ni is inherently more reactive toward C-O than Pd.
  • Problem: Low conversion of Mesylate in Step 2.

    • Solution: Add an additive like NaI (20 mol%) or switch solvent to t-Amyl alcohol. Ensure the reaction is strictly oxygen-free, as Ni(0)/PCy

      
       is air-sensitive.
      
  • Problem: Homocoupling of Boronic Acid.

    • Solution: Slow addition of the boronic acid or switch to the boronic ester (pinacol ester) which is less prone to homocoupling.

References

  • Mesganaw, T., & Garg, N. K. (2013). Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives.[2] Organic Process Research & Development. Link

  • Ge, S., & Hartwig, J. F. (2012). Highly Reactive, General, and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society.[3] Link (Context on Ligand Electronics).

  • Ramgren, S. D., Hie, L., Ye, Y., & Garg, N. K. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. Link

  • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry. Link

  • Percec, V., Bae, J. Y., & Hill, D. H. (1995). Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. Journal of Organic Chemistry. Link

Sources

Method

Application Notes and Protocols: Strategic Use of Methanesulfonyl Chloride for the Protection of Phenols

Introduction: The Critical Role of Phenol Protection in Complex Synthesis Phenols are fundamental structural motifs in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Phenol Protection in Complex Synthesis

Phenols are fundamental structural motifs in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] Their inherent nucleophilicity and potential for oxidation often necessitate the use of protecting groups to mask the hydroxyl functionality during multi-step synthetic campaigns. The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and selectively cleaved under mild conditions that preserve the integrity of the target molecule.[2] While numerous strategies exist for phenol protection, the use of the methanesulfonyl (mesyl) group, introduced via methanesulfonyl chloride (MsCl), offers a robust and often overlooked alternative to more common protecting groups like ethers and silyl ethers.[3] This guide provides an in-depth exploration of the methanesulfonate protecting group strategy for phenols, detailing its mechanism, application, and deprotection protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Scientific Foundation: Mechanism and Rationale

The protection of a phenol with methanesulfonyl chloride proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of MsCl. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to scavenge the HCl generated during the reaction.[4]

A critical aspect of the reaction mechanism, particularly when using hindered bases, is the potential formation of a highly reactive sulfene intermediate (H₂C=SO₂).[5][6][7] This occurs through an elimination reaction where the base abstracts a proton from the methyl group of MsCl.[5][6] The highly electrophilic sulfene then rapidly reacts with the phenol.

Diagram: Mesylation of Phenol via Sulfene Intermediate

mesylation_mechanism MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) Sulfene Sulfene Intermediate (H₂C=SO₂) MsCl->Sulfene + Base - Base·HCl Base Base (e.g., Et₃N) Mesylate Phenyl Methanesulfonate (Ar-OMs) Sulfene->Mesylate + Phenoxide Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + Base - Base·H⁺ Phenoxide->Mesylate

Caption: Mechanism of phenol mesylation involving a sulfene intermediate.

Advantages of the Mesyl Protecting Group for Phenols

The methanesulfonate group offers several distinct advantages in the context of phenol protection:

  • High Stability: Phenyl mesylates are exceptionally stable to a wide range of reaction conditions, including strongly acidic and many oxidative and reductive environments, where other protecting groups might be labile.[8]

  • Electron-Withdrawing Nature: The strong electron-withdrawing character of the mesyl group deactivates the aromatic ring towards electrophilic aromatic substitution, which can be a strategic advantage in certain synthetic routes.[8]

  • Facile Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions with readily available and inexpensive reagents.[1][4]

  • Crystallinity: The introduction of a mesyl group can induce crystallinity in oily or difficult-to-handle phenolic compounds, simplifying purification and handling.

Comparative Analysis of Phenol Protecting Groups

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Considerations
Methanesulfonyl (Mesyl) MsCl, base (e.g., Et₃N, pyridine), CH₂Cl₂, 0 °C to rtVery high stability to acids, oxidants, and many reductants.Strong bases (LDA), reducing agents (Mg/MeOH), or specialized reagents.[1][8]Electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution.
Benzyl (Bn) BnBr or BnCl, base (e.g., K₂CO₃, NaH), DMF or acetoneStable to most non-reductive conditions.Catalytic hydrogenation (e.g., H₂, Pd/C), dissolving metal reduction (Na/NH₃).[3][9]Cleavage conditions can affect other functional groups like alkenes or alkynes.
tert-Butyldimethylsilyl (TBS/TBDMS) TBSCl, imidazole, DMFStable to basic and nucleophilic conditions. Labile to acid and fluoride ions.Fluoride sources (e.g., TBAF), acidic conditions (e.g., AcOH, HCl).[10]Steric bulk can allow for selective protection of less hindered phenols.

Experimental Protocols

Protocol 1: General Procedure for the Mesylation of a Phenol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq)

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq) in anhydrous DCM.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.5 eq).

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.2 eq), either neat or dissolved in a small amount of anhydrous DCM, to the cooled solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Quench the reaction by adding water or 1 M HCl.[8] Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude phenyl mesylate by flash column chromatography on silica gel or by recrystallization.

Diagram: Workflow for Phenol Mesylation

mesylation_workflow start Start dissolve Dissolve phenol in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Et₃N cool->add_base add_mscl Add MsCl dropwise add_base->add_mscl react Stir at rt for 2-16 h add_mscl->react monitor Monitor by TLC react->monitor workup Aqueous work-up monitor->workup Reaction complete purify Purify product workup->purify end End purify->end

Caption: Step-by-step workflow for the protection of phenols as mesylates.

Protocol 2: Mild Deprotection of Phenyl Mesylates using Lithium Diisopropylamide (LDA)

This protocol is based on the mild deprotection method reported by Carreira and coworkers, which is particularly useful for highly functionalized and sensitive substrates.[1]

Materials:

  • Phenyl methanesulfonate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) (1.6 eq, solution in THF/heptane/ethylbenzene)

  • Saturated NH₄Cl (aq)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, syringe, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the phenyl methanesulfonate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of LDA: Slowly add the LDA solution (1.6 eq) to the stirred solution via syringe over approximately 10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature over several hours. The optimal temperature profile may vary depending on the substrate.[1]

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting phenol by flash column chromatography.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of mesylate Incomplete reactionExtend reaction time, consider a stronger non-nucleophilic base, or slightly increase the temperature.
Moisture in the reactionEnsure all glassware is oven-dried and use anhydrous solvents and reagents.
Formation of side products in mesylation Reaction temperature too highMaintain a low temperature (0 °C) during the addition of MsCl.
Incomplete deprotection with LDA Insufficient LDA or reaction timeEnsure accurate titration of the LDA solution. Allow the reaction to proceed for a longer duration or warm to a slightly higher temperature (e.g., 0 °C).
Presence of electrophilic functional groupsThe substrate may not be compatible with the strongly nucleophilic and basic LDA. Consider an alternative deprotection method.

Conclusion

The use of methanesulfonyl chloride for the protection of phenols presents a valuable and robust strategy for synthetic chemists. The resulting mesylates exhibit excellent stability, allowing for a wide range of subsequent chemical transformations. While deprotection has historically required harsh conditions, the development of milder protocols, such as the use of LDA, has significantly expanded the utility of this protecting group for complex and sensitive molecules. By understanding the underlying mechanisms and following well-defined protocols, researchers can effectively incorporate the mesyl group into their synthetic strategies to achieve their target molecules with greater efficiency and success.

References

  • King, J. F., & Durst, T. (1963). The mechanism of the reaction of sulfonyl chlorides with triethylamine. Tetrahedron Letters, 4(10), 585-588.
  • Carreira, E. M., & coworkers. (2004). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Organic Letters, 6(9), 1513–1514. [Link]

  • PubChem. (n.d.). Phenyl methanesulfonate. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Grokipedia. (n.d.). Sulfene. [Link]

  • Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • van der Linden, H. (n.d.). Synthesis and Reactions of Sulfines Derived from Vinylsilanes and Dithioesters. [Link] (Note: A placeholder URL is used as the original may not be persistently available; the reference is to the work of Hans van der Linden on sulfines).

  • Designer-Drug.com. (n.d.). Synthesis of Mesylates From Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. [Link]

  • MDPI. (2007, April 30). C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. [Link]

  • Taylor & Francis Group. (2018, January 2). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

Sources

Application

Large-Scale Synthesis of (4-Bromophenyl) methanesulfonate

Application Note & Process Protocol Executive Summary & Strategic Utility (4-Bromophenyl) methanesulfonate (CAS: 68574-35-6) is a critical intermediate in medicinal chemistry, serving two primary roles: as a robust prote...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Executive Summary & Strategic Utility

(4-Bromophenyl) methanesulfonate (CAS: 68574-35-6) is a critical intermediate in medicinal chemistry, serving two primary roles: as a robust protecting group for phenols stable against oxidation and acidic conditions, and as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the mesylate functions as a pseudohalide leaving group.

This guide outlines a scalable, self-validating protocol for synthesizing this compound at the kilogram scale. Unlike bench-scale methods that rely on dichloromethane (DCM) and chromatography, this process emphasizes green solvent selection , exotherm management , and crystallization-based purification to achieve >98% purity without silica gel.

Reaction Engineering & Mechanism

The synthesis proceeds via the nucleophilic substitution of methanesulfonyl chloride (MsCl) by the phenoxide of 4-bromophenol. The reaction is driven to completion by a non-nucleophilic base (Triethylamine) which scavenges the generated HCl.

Critical Process Parameters (CPPs)
  • Temperature Control: The reaction is highly exothermic. Addition of MsCl must be controlled to maintain

    
     to prevent hydrolysis of the reagent and thermal decomposition.
    
  • Reagent Stoichiometry: A slight excess of MsCl (1.1–1.2 eq) is required to account for hydrolysis by trace moisture.

  • Base Selection: Triethylamine (

    
    ) is preferred over pyridine for scale-up due to easier removal of the resulting hydrochloride salt via aqueous washing.
    
Reaction Pathway Diagram

ReactionPathway Start 4-Bromophenol (Nucleophile) Intermediate Transition State (Tetrahedral) Start->Intermediate + Base Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Intermediate Slow Addition (Exothermic) Base Triethylamine (Base) Byproduct Et3N·HCl (Salt) Base->Byproduct Scavenges HCl Product (4-Bromophenyl) methanesulfonate Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Mechanistic pathway for the sulfonylation of 4-bromophenol. Note the parallel generation of the amine salt byproduct.

Large-Scale Protocol (1.0 kg Input)

Safety Warning: Methanesulfonyl chloride is a lachrymator and highly toxic.[1] Work must be performed in a well-ventilated fume hood. Wear full PPE including a face shield and chemical-resistant gloves.

Materials & Equipment[2][3][4][5][6][7][8][9][10][11]
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirring and internal temperature probe.

  • Solvent: Toluene (preferred for scale-up over DCM due to higher flash point and easier solvent recovery).

  • Reagents:

    • 4-Bromophenol (1.0 kg, 5.78 mol)

    • Triethylamine (0.88 kg, 8.67 mol, 1.5 eq)

    • Methanesulfonyl Chloride (0.79 kg, 6.94 mol, 1.2 eq)

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Charge the reactor with 4-Bromophenol (1.0 kg) and Toluene (5.0 L).

  • Stir at 200 RPM until fully dissolved.

  • Add Triethylamine (0.88 kg) in one portion. The solution may darken slightly; this is normal.[2]

  • Cool the mixture to

    
     using the jacket chiller. Ensure internal temperature reaches 
    
    
    
    before proceeding.
Phase 2: Controlled Addition (Critical Step)
  • Charge Methanesulfonyl chloride (0.79 kg) into a pressure-equalizing addition funnel.

  • Add MsCl dropwise over 60–90 minutes.

    • Constraint: Monitor internal temperature continuously. Do not allow

      
       to exceed 
      
      
      
      .
      Pause addition if necessary.
    • Observation: A thick white precipitate (Triethylamine hydrochloride) will form immediately. Ensure stirring speed is increased (300-400 RPM) to maintain suspension uniformity.

Phase 3: Reaction & Quench
  • After addition is complete, allow the mixture to warm to Room Temperature (

    
    ).
    
  • Stir for 2 hours.

  • IPC (In-Process Control): Sample 50 µL, quench in water/MeCN, and analyze by HPLC or TLC (30% EtOAc/Hexane).

    • Acceptance Criteria: < 1.0% remaining 4-Bromophenol.

Phase 4: Workup & Isolation
  • Quench by adding Water (3.0 L) to the reactor. Stir vigorously for 15 minutes to dissolve the amine salts.

  • Phase Separation: Stop stirring and allow layers to separate. Drain the lower aqueous layer (contains

    
    ).
    
  • Wash 1: Add 1M HCl (2.0 L) to the organic phase. Stir 10 mins. Separate. (Removes unreacted amine).

  • Wash 2: Add Saturated

    
     (2.0 L). Stir 10 mins. Separate. (Neutralizes excess acid).
    
  • Wash 3: Add Brine (2.0 L). Stir 10 mins. Separate.

  • Drying: (Optional on this scale if crystallization follows) Pass organic layer through a pad of anhydrous

    
     or azeotrope dry during concentration.
    

Purification: Crystallization Protocol[12][13]

Chromatography is impractical at the kilogram scale. This compound crystallizes well from alcohol/water systems.

Crystallization Workflow

Crystallization Step1 Concentrate Toluene Phase to Thick Oil/Solid Step2 Add Isopropyl Alcohol (3 L) Heat to 60°C (Dissolution) Step1->Step2 Step3 Slow Cool to 20°C (Seeding optional at 45°C) Step2->Step3 Step4 Cool to 0-5°C Hold for 2 Hours Step3->Step4 Step5 Filtration & Wash (Cold IPA) Step4->Step5 Final Pure Crystalline Solid (>99% Purity) Step5->Final

Figure 2: Thermal crystallization cycle for high-purity isolation.

  • Concentrate: Distill off Toluene under reduced pressure (

    
    ) until a solid residue or thick oil remains.
    
  • Dissolution: Add Isopropyl Alcohol (IPA, 3.0 L per kg input). Heat to

    
     until fully dissolved.
    
  • Crystallization: Cool slowly to Room Temperature. White needles should form.

    • Tip: If oiling out occurs, reheat and add a seed crystal at

      
      .
      
  • Maturation: Cool the slurry to

    
     and hold for 2 hours.
    
  • Filtration: Filter the white solid. Wash the cake with cold IPA (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Analytical Specifications & Data

ParameterSpecificationTypical ResultMethod
Appearance White to off-white crystalline solidWhite NeedlesVisual
Purity > 98.0%99.4%HPLC (254 nm)
Melting Point 81 – 84 °C82.5 °CCapillary
1H NMR Conforms to structureConforms400 MHz, CDCl3

Characterization Data:

  • 1H NMR (400 MHz, CDCl3):

    
     7.56 (d, J = 8.8 Hz, 2H, Ar-H), 7.22 (d, J = 8.8 Hz, 2H, Ar-H), 3.15 (s, 3H, 
    
    
    
    ).
  • Interpretation: The doublet at 7.56 ppm corresponds to the protons ortho to the bromine (deshielded). The singlet at 3.15 ppm is characteristic of the methyl sulfonate group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<80%) Hydrolysis of MsClEnsure solvents are dry (KF < 0.1%). Increase MsCl to 1.3 eq.
Oiling Out Cooling too fast during crystallizationReheat to dissolution. Cool at

. Seed at cloud point.
Colored Product Oxidation of phenol starting materialEnsure phenol input is white/colorless. Perform reaction under

atmosphere.
High Pressure Drop Salt formation clogging filterEnsure adequate water quench volume to fully dissolve

before phase separation.

References

  • Synthesis Benchmark: Organic Syntheses, Coll. Vol. 10, p. 128 (2004). General procedure for mesylation of phenols. [Link]

  • Physical Properties: ChemSrc. (O-Methanesulfonyl)-4-Bromophenol Property Data. [Link][3]

  • Crystallization Solvents: University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Method

High-Throughput Synthesis and Chemoselective Functionalization of (4-Bromophenyl) Methanesulfonate in Continuous Flow

Application Note: AN-FLOW-2026-04 Executive Summary (4-Bromophenyl) methanesulfonate (CAS: 1984-28-7) is a high-value bifunctional building block in medicinal chemistry.[1] It possesses two distinct electrophilic sites:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FLOW-2026-04

Executive Summary

(4-Bromophenyl) methanesulfonate (CAS: 1984-28-7) is a high-value bifunctional building block in medicinal chemistry.[1] It possesses two distinct electrophilic sites: the aryl bromide (Ar-Br) and the aryl mesylate (Ar-OMs).[1] In batch processing, utilizing these sites independently is fraught with challenges; the synthesis of the mesylate is highly exothermic, and subsequent functionalization often suffers from poor chemoselectivity (e.g., competitive nucleophilic attack at the sulfonate sulfur vs. the halide).

This Application Note details a continuous flow processing strategy that solves these issues. We present a modular workflow for:

  • Safe, Exotherm-Controlled Synthesis: Converting 4-bromophenol to the mesylate with >98% yield.

  • Chemoselective Functionalization: Exploiting "Flash Chemistry" kinetics to selectively lithiate the bromide in the presence of the reactive mesylate group.

Module A: Continuous Synthesis of the Scaffold

The Batch Challenge vs. Flow Solution

The reaction of 4-bromophenol with methanesulfonyl chloride (MsCl) is a rapid, exothermic substitution. In batch, this requires slow addition at 0 °C to prevent thermal runaways and impurity formation (sulfenes). In flow, the high surface-to-volume ratio allows for excellent heat dissipation, permitting the reaction to proceed at ambient temperature with significantly reduced residence times.[1]

Experimental Protocol

Reagents:

  • Stream A: 4-Bromophenol (1.0 M) + Triethylamine (1.2 equiv) in Dichloromethane (DCM).[1]

  • Stream B: Methanesulfonyl chloride (1.1 equiv) in DCM.[1]

System Configuration:

  • Pumps: Dual piston pumps (e.g., Knauer Azura or Vapourtec R-Series).[1]

  • Reactor: PFA Coil Reactor (10 mL volume).

  • Mixer: T-mixer (PEEK or Stainless Steel).

  • Temperature: 25 °C (Ambient).

  • Back Pressure: 40 psi (to prevent solvent boiling/outgassing).[1]

Step-by-Step Procedure:

  • System Priming: Flush the reactor with anhydrous DCM to remove moisture.[1]

  • Flow Rate Calculation: Set total flow rate to 2.0 mL/min (Residence Time

    
     min).
    
    • Stream A: 1.0 mL/min[1]

    • Stream B: 1.0 mL/min[1]

  • Execution: Initiate pumping. The exotherm is localized to the first 10% of the reactor coil.

  • Quench & Workup: Direct the reactor output into a stirred vessel containing 1M HCl (aq) to neutralize excess base and hydrolyze unreacted MsCl.

  • Purification: Separate phases. The organic layer is dried (

    
    ) and concentrated. The product ((4-Bromophenyl) methanesulfonate) crystallizes as a white solid (mp 103-105 °C).[1]
    
Results & Data
ParameterBatch (0 °C)Flow (25 °C)
Reaction Time 2 hours (addition + stir)5 minutes
Yield 88%98%
Purity (HPLC) 94%>99%
Space-Time Yield 0.4 kg/L/h 12.5 kg/L/h

Module B: Chemoselective "Flash" Lithiation[1]

The Selectivity Challenge

Reacting (4-Bromophenyl) methanesulfonate with n-butyllithium (n-BuLi) is risky.[1] n-BuLi can perform Lithium-Halogen Exchange (Li-Br) or attack the sulfonate sulfur (S-O cleavage).[1]

  • Batch limitation: Mixing is slow. Localized hot spots favor the degradation of the mesylate.

  • Flow Solution: By utilizing Flash Chemistry (residence times < 1 second) at low temperatures, we can kinetically favor the faster Li-Br exchange and quench the lithiated species with an electrophile before the mesylate decomposes.

Experimental Protocol (The "Yoshida" Protocol Adapted)

Reagents:

  • Stream A: (4-Bromophenyl) methanesulfonate (0.1 M) in dry THF.

  • Stream B: n-BuLi (1.6 M in hexanes, diluted to 0.12 M in hexane).[1]

  • Stream C: Electrophile (e.g., Benzaldehyde, 0.2 M in THF).

System Configuration:

  • Reactor: Micro-reactor chip or capillary tube (internal volume: 250

    
    L).[1]
    
  • Mixers: Micromixers (

    
    -mixers) are critical for instantaneous mixing.[1]
    
  • Temperature: -40 °C (Cryo-coil).

Step-by-Step Procedure:

  • Li-Br Exchange (Zone 1): Stream A and Stream B meet in Mixer 1.

    • Target Residence Time:0.5 seconds . (Flow rates must be high).

  • Electrophile Trapping (Zone 2): The unstable lithiated intermediate immediately enters Mixer 2, meeting Stream C.

    • Target Residence Time: 5 seconds.

  • Quench: Output flows into Methanol/Water.[1]

Visualization of Workflow (Graphviz)

FlowLithiation Substrate Substrate (Ar-Br-OMs) Mixer1 Micro-Mixer 1 (-40°C) Substrate->Mixer1 nBuLi n-BuLi (Lithiation Agent) nBuLi->Mixer1 Electrophile Electrophile (Aldehyde) Mixer2 Micro-Mixer 2 (-40°C) Electrophile->Mixer2 Reactor1 Delay Loop (t = 0.5s) Mixer1->Reactor1 Li-Br Exchange Reactor1->Mixer2 Ar-Li Intermediate Reactor2 Reaction Coil (t = 5s) Mixer2->Reactor2 Trapping Quench Quench (MeOH/H2O) Reactor2->Quench Product Product (Functionalized Mesylate) Quench->Product

Caption: Schematic of the kinetic control strategy. Rapid mixing and sub-second residence times prevent mesylate degradation during lithiation.

Module C: Suzuki-Miyaura Cross-Coupling[1]

For researchers aiming to functionalize the bromide while retaining the mesylate for later steps (e.g., as a leaving group or phenol precursor), flow chemistry offers superior catalyst turnover numbers (TON).

Protocol:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (immobilized or homogeneous).[1]
  • Conditions: 80 °C, 10 min residence time.

  • Selectivity: The Ar-Br bond is significantly more reactive toward oxidative addition than Ar-OMs under standard Pd(0) conditions.[1]

  • Outcome: Exclusive formation of the biaryl mesylate.

References

  • Flash Chemistry Principles: Yoshida, J., et al. "Flash chemistry: flow chemistry that cannot be done in batch."[1] Chemical Communications, 2013. Link

  • Flow Lithiation: Cole, K. P., et al. "Continuous Flow Synthesis of a Pharmaceutical Intermediate via Cryogenic Lithiation." Science, 2017. Link

  • Mesylate Synthesis in Flow: Kappe, C. O., et al. "Continuous Flow Synthesis of Sulfonates." Journal of Flow Chemistry, 2012. Link

  • Chemoselectivity in Flow: Ley, S. V., et al. "Changing the face of organic synthesis: flow chemistry." Tetrahedron, 2010. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cross-Coupling Optimization for (4-Bromophenyl) methanesulfonate

Current Status: Operational Subject: Troubleshooting Chemoselectivity & Stability in Pd-Catalyzed Couplings Ticket ID: CHEM-SUP-882-OMs Executive Summary: The Bis-Electrophile Challenge (4-Bromophenyl) methanesulfonate p...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Chemoselectivity & Stability in Pd-Catalyzed Couplings Ticket ID: CHEM-SUP-882-OMs

Executive Summary: The Bis-Electrophile Challenge

(4-Bromophenyl) methanesulfonate presents a classic "bis-electrophile" scenario. It contains two distinct sites for oxidative addition: the aryl bromide (Ar-Br ) and the aryl mesylate (Ar-OMs ).

For most researchers, the goal is chemoselective coupling : reacting the Ar-Br site while preserving the Ar-OMs moiety for a subsequent transformation (e.g., nucleophilic substitution or a second cross-coupling).

The Core Problem: While Ar-Br is kinetically more reactive toward oxidative addition, the Ar-OMs group is chemically fragile. It is prone to base-mediated hydrolysis (cleavage to phenol) and desulfonylation . If the mesylate hydrolyzes, the resulting phenol can coordinate to Palladium, effectively poisoning the catalyst and halting the reaction.

Diagnostic & Troubleshooting Modules

Module A: Chemoselectivity (The "Wrong Site" Reacted)

Issue: You observe coupling at the mesylate site, or a mixture of mono- and bis-coupled products.

Technical Insight: The reactivity order for oxidative addition to Pd(0) is generally: Ar-I > Ar-Br > Ar-OTf (Triflate) > Ar-Cl > Ar-OMs (Mesylate)

Because Ar-OMs is at the bottom of this hierarchy, standard ligands (e.g., PPh₃) will almost exclusively activate the Ar-Br. However, the use of electron-rich, bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) lowers the activation energy for sulfonates, potentially causing competitive coupling at the OMs site.

Troubleshooting Steps:

  • Ligand Audit: If preserving the OMs group, AVOID Buchwald-type ligands (XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) in the first step. These are designed to activate inert electrophiles like mesylates.

  • Switch to "First-Gen" Catalysts: Use Pd(PPh₃)₄ or PdCl₂(dppf) . These catalysts are highly active toward Ar-Br but virtually inert toward Ar-OMs under standard conditions [1].

  • Stoichiometry Check: Ensure the nucleophile (boronic acid/amine) is limited to 1.0–1.1 equivalents relative to the Ar-Br. Excess nucleophile encourages double addition.

Module B: Stability & Hydrolysis (The "Vanishing" Group)

Issue: The Ar-Br couples correctly, but the OMs group disappears, yielding a phenol product (4-hydroxybiaryl).

Technical Insight: Mesylates are sulfonate esters. In the presence of strong aqueous bases (NaOH, KOH) and heat—standard Suzuki conditions—they undergo saponification (hydrolysis). The resulting phenoxide is not just a byproduct; it is a catalyst poison.

Troubleshooting Steps:

  • Base Selection: Switch from hydroxides (NaOH) to mild carbonates or phosphates. K₃PO₄ or K₂CO₃ are preferred.

  • Water Exclusion: If hydrolysis persists, switch to anhydrous Suzuki conditions . Use anhydrous K₃PO₄ in Dioxane or Toluene.

  • Temperature Control: Mesylates are thermally stable but hydrolytically sensitive. Do not exceed 80°C if aqueous base is strictly necessary.

Visualizing the Reaction Landscape

The following decision tree illustrates how ligand choice and reaction conditions dictate the pathway.

ReactionPathways Start (4-Bromophenyl) methanesulfonate Ligand_Check Ligand Selection Start->Ligand_Check Path_Standard Standard Ligands (PPh3, dppf) Ligand_Check->Path_Standard High Selectivity Path_Rich Bulky/Rich Ligands (XPhos, NHC) Ligand_Check->Path_Rich Low Selectivity Condition_Base Aqueous Strong Base (NaOH/KOH) Path_Standard->Condition_Base Condition_Mild Anhydrous/Mild Base (K3PO4/Dioxane) Path_Standard->Condition_Mild Product_Bis Product B: Bis-Coupled (Over-reaction) Path_Rich->Product_Bis Oxidative Addition at OMs Product_Selective Product A: Biaryl-OMs (Desired) Side_Hydrolysis Side Product: Biaryl-OH (Phenol) (Hydrolysis) Condition_Base->Side_Hydrolysis Saponification Condition_Mild->Product_Selective Main Pathway

Figure 1: Chemoselectivity and stability decision tree. Green path indicates optimized conditions for selective coupling.

Optimized Experimental Protocols

Protocol A: Selective Suzuki Coupling (Preserving OMs)

Target: Coupling at Ar-Br only.

ComponentReagentEquivalentsRole
Substrate (4-Bromophenyl) methanesulfonate1.0Electrophile
Nucleophile Aryl Boronic Acid1.1Coupling Partner
Catalyst Pd(PPh₃)₄ 0.03 (3 mol%)Selective Catalyst
Base K₃PO₄ (Tribasic Potassium Phosphate) 2.0Mild Base
Solvent 1,4-Dioxane (Degassed)0.1 MSolvent

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.1 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Monitoring via TLC is crucial. The starting material (Ar-Br) should disappear, but the product (Ar-OMs) should not convert to the phenol (Ar-OH).

  • Workup: Dilute with EtOAc, wash with water (quickly) and brine. Dry over Na₂SO₄.

    • Critical: Do not expose the crude mixture to strong basic aqueous washes for extended periods.

Protocol B: Sequential Coupling (One-Pot)

Target: Coupling Ar-Br first, then activating Ar-OMs.

If your goal is to functionalize both sites, perform the Ar-Br coupling first using Protocol A. Once complete, do not isolate. Add:

  • New Nucleophile: Second Boronic Acid or Amine.

  • New Base: Stronger base (e.g., KOH) or more K₃PO₄.

  • Booster Catalyst: Add a solution of Pd(OAc)₂ + XPhos (or similar biarylphosphine).

  • Heat: Increase temperature to 100–110°C to force the Ar-OMs activation [2].

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning black and stalling? A: This "Pd Black" precipitation often indicates catalyst decomposition. In this specific system, it is likely caused by phenol poisoning . If your mesylate hydrolyzes to a phenol, the phenoxide anion binds tightly to Pd(II), preventing reduction back to Pd(0). Fix: Switch to anhydrous conditions (Protocol A) to stop phenol formation.

Q: Can I use ethanol or methanol as a co-solvent? A: Use with caution. Primary alcohols can act as hydride sources, leading to protodehalogenation (replacing -Br with -H) side reactions, especially if the reaction is sluggish. Furthermore, alcohols are nucleophilic and can participate in transesterification of the sulfonate under basic conditions. Dioxane, Toluene, or THF are safer choices.

Q: I need to couple an amine (Buchwald-Hartwig). Will the OMs survive? A: This is difficult. Buchwald couplings require strong bases (NaOtBu) and active ligands (Buchwald generation). These conditions are exactly what is needed to break the Ar-OMs bond (either via coupling or hydrolysis). Strategy: Perform the C-N coupling at the Ar-Br site using a highly selective catalyst like Pd(dppf)Cl₂ and a weaker base (Cs₂CO₃), but expect lower yields. Alternatively, switch the OMs group to a more robust protecting group (e.g., methyl ether) if possible, and demethylate later.

References

  • Reactivity Hierarchy & Selectivity: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] [Link]

  • Activation of Mesylates (Buchwald Protocols): Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides." Journal of the American Chemical Society, 2008 , 130(41), 13552–13554. [Link] (Note: Provides context on ligand activity required to activate sulfonates vs halides).

  • Hydrolysis & Base Sensitivity: So, C. M.; Lau, C. P.; Kwong, F. Y. "A General Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Mesylates."[2] Angewandte Chemie International Edition, 2008 , 47(42), 8059-8063. [Link] (Demonstrates that coupling mesylates requires specific conditions, implying their stability under standard halide-coupling conditions).

Sources

Optimization

Technical Support Center: Solubility Optimization for (4-Bromophenyl) Methanesulfonate

Executive Technical Summary Compound Profile: (4-Bromophenyl) methanesulfonate (4-BPMS) is a lipophilic, crystalline aryl mesylate.[1] Structurally, it consists of a hydrophobic bromophenyl core and a polar, yet non-prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Profile: (4-Bromophenyl) methanesulfonate (4-BPMS) is a lipophilic, crystalline aryl mesylate.[1] Structurally, it consists of a hydrophobic bromophenyl core and a polar, yet non-protic, sulfonate ester motif.

The Core Challenge: Researchers often encounter a "solubility-stability paradox" with 4-BPMS:

  • Hydrophobicity: It is poorly soluble in water and simple alcohols, leading to precipitation in standard aqueous-organic cross-coupling conditions (e.g., Suzuki-Miyaura).[1]

  • Hydrolytic Instability: While more stable than alkyl mesylates, aryl mesylates are susceptible to hydrolysis (producing 4-bromophenol) or transesterification in nucleophilic solvents (like methanol) under basic conditions.[1]

This guide provides engineered solvent systems and protocols to maximize solubility without compromising the electrophilic integrity of the mesylate or bromide groups.

Diagnostic: Identifying Your Solubility Failure Mode

Before altering your protocol, identify when the insolubility occurs using the decision matrix below.

SolubilityDiagnostic Start Start: When does precip occur? Initial Initial Dissolution (Pre-Reaction) Start->Initial During During Reaction (Addition of Base/Reagent) Start->During Cooling Upon Cooling (Work-up) Start->Cooling SolventChoice Switch to DCM, THF, or Toluene Initial->SolventChoice Wrong Solvent SaltingOut Add Amphiphilic Co-solvent (THF, Dioxane, DME) During->SaltingOut Salting Out Effect Crystallization Heat to 40°C or Dilute before separation Cooling->Crystallization Supersaturation

Figure 1: Diagnostic workflow for isolating the root cause of precipitation.

Engineered Solvent Systems

A. Primary Dissolution (Stock Solutions)

Do not attempt to dissolve 4-BPMS directly in water or dilute alcohols.[1] Use "Carrier Solvents" to create a concentrated stock solution before introducing it to the reaction media.

Solvent ClassRecommended SolventsSolubility RatingTechnical Note
Chlorinated Dichloromethane (DCM), ChloroformExcellent Best for initial handling.[1] Evaporate if incompatible with Pd-catalyst cycle.
Ethers THF, 2-MeTHF, 1,4-DioxaneHigh Ideal for Suzuki/Stille couplings. 2-MeTHF is a greener alternative to DCM.[1]
Polar Aprotic DMF, DMSO, NMPHigh Caution: High boiling points make removal difficult. Use only if high Temp (>80°C) is required.
Alcohols Methanol, EthanolPoor/Risky Avoid. Risk of transesterification (Mesylate exchange) in basic media.
Hydrocarbons Hexanes, HeptaneVery Poor Use only as an anti-solvent for crystallization.
B. Binary Systems for Cross-Coupling (Suzuki/Heck)

The most common failure is "crashing out" when aqueous base (e.g., Na₂CO₃, K₃PO₄) is added. To prevent this, you must tune the Dielectric Constant of the media.

The "4:1 Rule" Protocol:

  • Dissolve 4-BPMS in the organic component (Dioxane or Toluene) first.[1]

  • Heat to 40°C to ensure thermodynamic stability.

  • Add the aqueous base solution dropwise while stirring rapidly.

  • Target Ratio: 4 parts Organic Solvent : 1 part Water.[1][2]

    • Why? This ratio maintains a single phase or a stable emulsion at reflux temperatures, preventing the lipophilic 4-BPMS from crystallizing on the reactor walls.

Advanced Protocol: Phase Transfer Catalysis (PTC)

If 4-BPMS remains insoluble in compatible organic solvents, or if you must use a strictly biphasic system (e.g., Toluene/Water), use Phase Transfer Catalysis. This "shuttles" the reacting anion into the organic phase where 4-BPMS is dissolved.

Mechanism of Action

The PTC agent (typically a quaternary ammonium salt) forms a lipophilic ion pair with the anionic nucleophile (e.g., hydroxide or boronate), allowing it to enter the non-polar phase to react with 4-BPMS.

PTC_Mechanism cluster_aqueous Aqueous Phase (Base/Nucleophile) cluster_organic Organic Phase (4-BPMS) Base Inorganic Base (K+ OH-) IonPair_Aq Active Ion Pair (Q+ OH-) Base->IonPair_Aq Anion Exchange Q_salt PTC Catalyst (Q+ X-) Q_salt->IonPair_Aq IonPair_Org Active Ion Pair (Q+ OH-) IonPair_Aq->IonPair_Org Phase Transfer Substrate 4-BPMS (Dissolved) Product Product Substrate->Product IonPair_Org->Product Reaction with 4-BPMS

Figure 2: Phase Transfer Catalysis allows reaction without requiring 4-BPMS to dissolve in water.[1]

Step-by-Step PTC Protocol

Reagents:

  • Substrate: 4-BPMS (1.0 equiv)

  • Solvent: Toluene (5 mL/mmol)

  • Base: 30% aq.[1] KOH or K₃PO₄ (3.0 equiv)[1][3]

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%)[1]

Procedure:

  • Dissolution: Charge the reactor with 4-BPMS and Toluene. Stir until fully dissolved (clear solution).

  • Catalyst Addition: Add the PTC catalyst (TBAB).[1] It may not dissolve fully yet.[1]

  • Biphasic Initiation: Add the aqueous base solution in one portion.

  • Agitation: CRITICAL. Set stirring to maximum RPM. The reaction rate depends on the surface area of the emulsion.

  • Reaction: Heat to required temperature (typically 60-90°C). The PTC agent will shuttle the base anions into the toluene layer, reacting with the 4-BPMS.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol or Methanol to improve solubility? A: Proceed with extreme caution. While 4-BPMS dissolves well in hot alcohols, primary alcohols can attack the sulfonate group in the presence of base (transesterification), converting your mesylate into a methyl/ethyl ester and releasing 4-bromophenol.[1] Tert-butanol (t-BuOH) is a safer alternative due to steric bulk preventing this side reaction.

Q2: My reaction turns black and precipitates. Is this the 4-BPMS? A: Likely not. Black precipitate usually indicates Palladium black formation (catalyst decomposition).[1] However, if white crystals appear, it is likely 4-BPMS. Verify by taking a small aliquot, adding DCM; if it redissolves instantly, it is your starting material.

Q3: I need to run a reaction at 120°C. Which solvent is best? A: For high temperatures, use DMF or DMSO . 4-BPMS is highly soluble in these.[1] However, ensure your base is not too strong (e.g., avoid NaOH at 120°C), as the rate of hydrolysis for aryl mesylates increases significantly above 100°C in the presence of water/hydroxide.

Q4: Is the Bromine or the Mesylate more reactive? A: In standard Pd-catalyzed cross-couplings (Suzuki), the Aryl-Bromide bond is generally more reactive toward oxidative addition than the Aryl-Mesylate bond.[1] However, specialized ligands (like CM-Phos or XPhos) can activate the mesylate.[1] Ensure your catalyst system is selective for the site you intend to functionalize.

References

  • Solubility & Solvent Effects in Suzuki Couplings

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Reactivity of Aryl Mesylates

    • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbon-Carbon Bond-Forming Reactions of Aryl Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. Link

  • Hydrolysis of Aryl Esters

    • Guareschi, R., et al. (2013). Selective Hydrolysis of Nonactivated Aryl Esters. Chemistry - A European Journal.[1] Link

  • Phase Transfer Catalysis

    • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195–199. Link

Sources

Troubleshooting

Technical Support Center: (4-Bromophenyl) methanesulfonate

Welcome to the dedicated technical support resource for (4-Bromophenyl) methanesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert advice on the han...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for (4-Bromophenyl) methanesulfonate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert advice on the handling, storage, and use of this versatile reagent, with a primary focus on preventing its unintended hydrolysis.

Introduction: The Challenge of Sulfonate Ester Stability

(4-Bromophenyl) methanesulfonate is a valuable intermediate in organic synthesis, often employed in cross-coupling reactions and as a precursor to other functionalized molecules. However, as with other sulfonate esters, its utility can be compromised by its susceptibility to hydrolysis, which cleaves the ester bond to yield 4-bromophenol and methanesulfonic acid. This degradation can lead to reduced yields, impure product profiles, and difficulties in reaction workups. This guide provides a comprehensive framework for understanding and mitigating the hydrolysis of (4-Bromophenyl) methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of (4-Bromophenyl) methanesulfonate?

A1: The hydrolysis of (4-Bromophenyl) methanesulfonate is primarily influenced by three factors:

  • Presence of Water: Water is the most significant contributor to hydrolysis. The sulfonate ester is susceptible to nucleophilic attack by water, leading to its decomposition.

  • pH: The rate of hydrolysis can be influenced by the pH of the medium. While sulfonate esters can hydrolyze under neutral conditions, the rate can be accelerated in both acidic and basic media.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Q2: How can I visually identify if my sample of (4-Bromophenyl) methanesulfonate has started to hydrolyze?

A2: (4-Bromophenyl) methanesulfonate is a white to off-white solid.[1] Its primary hydrolysis product, 4-bromophenol, is also a solid but can have a distinct phenolic odor. If your sample appears discolored, clumpy, or has a noticeable phenolic smell, it may be an indication of hydrolysis. However, the most reliable method for detecting degradation is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: What are the ideal storage conditions for (4-Bromophenyl) methanesulfonate to ensure its long-term stability?

A3: To ensure the long-term stability of (4-Bromophenyl) methanesulfonate, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong acids and bases.[2] For extended storage, keeping the container in a desiccator with a suitable drying agent is recommended.

Q4: I suspect hydrolysis has occurred during my reaction workup. How can I confirm this and what should I do?

A4: If you suspect hydrolysis, you can analyze your crude reaction mixture by TLC, HPLC, or GC-MS. Compare the chromatogram to a standard of 4-bromophenol. If hydrolysis has occurred, you will need to purify your desired product from the 4-bromophenol byproduct, typically through column chromatography. For future experiments, refer to the troubleshooting guide below to minimize hydrolysis during the workup.

Troubleshooting Guide: Preventing Hydrolysis in Experimental Workflows

This section provides a structured approach to identifying and resolving common issues related to the hydrolysis of (4-Bromophenyl) methanesulfonate during experimental procedures.

Diagram: Troubleshooting Logic for (4-Bromophenyl) methanesulfonate Hydrolysis

G cluster_0 Problem Identification cluster_1 Initial Check cluster_2 Root Cause Analysis cluster_3 Solutions start Low Yield or Impure Product check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis analytical_check Analytical Confirmation (TLC, HPLC, GC-MS) check_hydrolysis->analytical_check Yes other_issues Investigate other reaction parameters. check_hydrolysis->other_issues No cause_storage Improper Storage analytical_check->cause_storage Degradation Confirmed cause_reaction Reaction Conditions analytical_check->cause_reaction cause_workup Aqueous Workup analytical_check->cause_workup solution_storage Store in a cool, dry place under inert atmosphere. cause_storage->solution_storage solution_reaction Use anhydrous solvents. Control temperature. Use non-nucleophilic base. cause_reaction->solution_reaction solution_workup Use anhydrous workup. Minimize contact with water. Use brine washes. cause_workup->solution_workup

Caption: Troubleshooting decision tree for diagnosing and addressing the hydrolysis of (4-Bromophenyl) methanesulfonate.

Troubleshooting Table
Symptom Potential Cause Recommended Action
Low yield of desired product and presence of 4-bromophenol in crude NMR/LC-MS. Hydrolysis during reaction. - Ensure all solvents and reagents are rigorously dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If a base is required, use a non-nucleophilic, anhydrous base (e.g., proton sponge, anhydrous K₂CO₃).
Product appears pure after reaction, but 4-bromophenol is observed after aqueous workup. Hydrolysis during extraction/washing. - Minimize the contact time with aqueous layers. - Use ice-cold aqueous solutions for washes to slow the rate of hydrolysis. - Use saturated brine washes to reduce the solubility of the organic product in the aqueous phase and to help remove water from the organic layer.
Difficulty in removing 4-bromophenol from the final product by crystallization. Significant hydrolysis has occurred, and the byproduct co-crystallizes. - Optimize the reaction and workup to prevent hydrolysis. - If purification is necessary, consider column chromatography on silica gel.
Inconsistent results between batches. Varying levels of atmospheric moisture. - Standardize drying procedures for all reagents and solvents. - Conduct reactions and workups under an inert atmosphere, especially on humid days.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using (4-Bromophenyl) methanesulfonate Under Anhydrous Conditions

This protocol provides a general guideline for a reaction where (4-Bromophenyl) methanesulfonate is used as a substrate, with an emphasis on preventing hydrolysis.

Materials:

  • (4-Bromophenyl) methanesulfonate

  • Anhydrous reaction solvent (e.g., Toluene, THF, Dichloromethane)

  • Other reaction-specific reagents (dried)

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Reaction Setup: Assemble the glassware under a positive pressure of inert gas.

  • Reagent Addition: Add (4-Bromophenyl) methanesulfonate and other solid reagents to the reaction flask. If any reagents are liquids, add them via syringe through a septum. Add the anhydrous solvent.

  • Reaction: Stir the reaction mixture at the desired temperature for the required time, maintaining a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, taking aliquots carefully to minimize exposure to the atmosphere.

Protocol 2: Recommended Non-Aqueous Workup Procedure

This protocol is designed for reactions where the product is sensitive to hydrolysis.

Procedure:

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: If the reaction solvent is high-boiling, it may be removed under reduced pressure.

  • Precipitation/Filtration: If the product is a solid and the impurities are soluble, the product can be precipitated by the addition of a non-polar "anti-solvent" (e.g., hexanes) and collected by filtration under an inert atmosphere.

  • Dry Column Chromatography: If further purification is needed, perform column chromatography using an anhydrous solvent system.

Diagram: Recommended Workflow for Preventing Hydrolysis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Storage prep_glass Oven-dried Glassware reaction Reaction Under Inert Atmosphere (N₂ or Ar) prep_glass->reaction prep_reagents Anhydrous Reagents & Solvents prep_reagents->reaction workup Non-Aqueous Workup (Filtration, Anhydrous Extraction) reaction->workup purification Anhydrous Purification (Chromatography, Recrystallization) workup->purification storage Store in a Cool, Dry Place Under Inert Atmosphere purification->storage

Caption: Recommended experimental workflow to minimize the hydrolysis of (4-Bromophenyl) methanesulfonate.

Quantitative Data Summary

Parameter Value / Observation Significance for Preventing Hydrolysis
Physical State White to off-white solid[1]Solid form is generally more stable than if it were a liquid.
Melting Point 103-107 °CThe compound is stable at room temperature. Reactions should be conducted at the lowest effective temperature.
Solubility Soluble in polar organic solvents.[2]The choice of anhydrous polar solvents is possible, but care must be taken to ensure they are dry.
Hydrolysis Rate vs. Water Rate of hydrolysis is significantly accelerated in the presence of water.[3]The use of anhydrous conditions is the most critical factor in preventing hydrolysis.
Hydrolysis Rate vs. pH Hydrolysis rate is generally not strongly dependent on pH in the neutral range but can be catalyzed by acid or base.[3][4]Buffering reactions in the neutral range or using non-nucleophilic bases is advisable.
Hydrolysis Rate vs. Temperature Rate increases with temperature.Running reactions at lower temperatures, when feasible, will slow the rate of hydrolysis.

References

  • Eurofins. (2018, February 19). Analytical Method Summaries.
  • Chemistry LibreTexts. (2019, June 5). 7.4 Kinetics.
  • Ozturk, S., et al. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(02).
  • Beckwith, R. C., Wang, T. X., & Margerum, D. W. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995–1000.
  • Novatia, LLC. (2010, March 10).
  • Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A.
  • BenchChem. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • ResearchGate. (2018, July 18). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2018, November 1).
  • BenchChem. (n.d.). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
  • Simson Pharma Limited. (n.d.). (4-bromophenyl)
  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • Semantic Scholar. (2024, August 17).
  • Google Patents. (n.d.). CN101302213A - Preparation of methanesulfonic acid active ester.
  • MDPI. (2019, November 29).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromophenyl Methyl Sulfone | 3466-32-8.

Sources

Optimization

Technical Support Center: 4-Bromophenyl Mesylate Troubleshooting

The following guide is designed for researchers and process chemists encountering stalling or low yields when utilizing 4-bromophenyl mesylate (4-BPM) in cross-coupling or nucleophilic substitution workflows. Product: 4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and process chemists encountering stalling or low yields when utilizing 4-bromophenyl mesylate (4-BPM) in cross-coupling or nucleophilic substitution workflows.

Product: 4-Bromophenyl Mesylate (4-BPM) CAS: 24070-77-7 Application: Bifunctional electrophile for chemoselective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Executive Summary: The Chemoselectivity Paradox

4-Bromophenyl mesylate is a unique "dual-electrophile" scaffold. Its utility lies in the reactivity differential between the C–Br bond and the C–OMs (mesylate) bond.

  • The Trap: Most "incomplete conversion" tickets stem from a mismatch between the catalytic system and the targeted bond.

  • The Rule: Under standard Pd(0) conditions (e.g., Pd(PPh₃)₄), the C–Br bond reacts first . The C–OMs bond is kinetically inert without specialized electron-rich ligands.

  • The Failure Mode: If you are targeting the mesylate site while the bromide is still present (or if you are trying to activate the mesylate with a generic catalyst), the reaction will stall.

Diagnostic Workflow

Use this logic tree to identify the root cause of your incomplete conversion.

TroubleshootingFlow Start START: Reaction Stalled Target Which bond are you targeting? Start->Target Br_Bond C-Br Bond (Bromide) Target->Br_Bond Standard Coupling Ms_Bond C-OMs Bond (Mesylate) Target->Ms_Bond Advanced Coupling Check_Cat Catalyst Check: Are you using Pd(PPh3)4 or Pd(dppf)? Br_Bond->Check_Cat Check_Ligand Ligand Check: Using CM-Phos, BrettPhos, or CyJohnPhos? Ms_Bond->Check_Ligand Br_Issue Issue: Oxidative Addition Failure Check_Cat->Br_Issue No (Using Exotic Ligand) Br_Sol Solution: Degas solvents, increase temp to 60°C Check_Cat->Br_Sol Yes (Standard) Ms_Inert Issue: C-OMs is Inert (Catalyst cannot insert) Check_Ligand->Ms_Inert No (Using PPh3/dppf) Check_Water Water Content Check: Is reaction aqueous? Check_Ligand->Check_Water Yes Ms_Hydrolysis Issue: Hydrolysis to Phenol (Disappearing SM) Check_Water->Ms_Hydrolysis Yes (Base + Heat) Opt_Protocol Solution: Switch to t-BuOH/Cs2CO3 + CM-Phos Check_Water->Opt_Protocol No (Anhydrous)

Figure 1: Decision matrix for diagnosing incomplete conversion based on the targeted electrophilic site.

Critical Troubleshooting Guides

Issue A: "I am trying to react the Mesylate, but Starting Material (SM) remains."

Diagnosis: Catalyst Mismatch. Aryl mesylates are significantly less reactive than aryl bromides, triflates, or chlorides. Standard phosphine ligands (PPh₃, dppf) are insufficiently electron-rich to facilitate the oxidative addition of Pd into the C–O bond.

The Fix: You must switch to bulky, electron-rich phosphine ligands or NHC ligands .

  • Recommended Ligands: CM-Phos , BrettPhos , or XPhos .

  • Mechanism: These ligands increase electron density on the Palladium center, lowering the activation energy for oxidative addition into the inert C–OMs bond.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Ligand PPh₃, dppf, BINAPCM-Phos [1], BrettPhos [2]
Solvent DMF, Toluenet-BuOH , 1,4-Dioxane
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or Cs₂CO₃
Temp 60–80°C90–110°C

Protocol Adjustment:

Reference Protocol: "Combine 4-BPM (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)₂ (2 mol%) , and CM-Phos (4-6 mol%) in t-BuOH . Add K₃PO₄ (3.0 eq) . Heat to 100°C under Argon." [1]

Issue B: "My Starting Material is gone, but I see 4-Bromophenol (Hydrolysis)."

Diagnosis: Base-Mediated Saponification. Mesylates are sulfonate esters. In the presence of water and strong base (e.g., NaOH, KOH) at high temperatures, the sulfonate group is vulnerable to nucleophilic attack by hydroxide, cleaving the S–O or C–O bond and regenerating the phenol.

The Fix:

  • Eliminate Water: Switch to anhydrous bases (Cs₂CO₃, K₃PO₄) and anhydrous solvents (Dioxane, Toluene).

  • Steric Protection: Use bulky bases like Potassium tert-butoxide (KOtBu) if compatible, or mild bases like K₃PO₄ which are less nucleophilic towards the sulfur center.

  • Solvent Switch: Avoid MeOH or EtOH; use tert-Amyl alcohol or tert-Butanol (sterically encumbered alcohols reduce transesterification risks).

Issue C: "I want to react the Mesylate but the Bromine reacted instead."

Diagnosis: Chemoselectivity Violation. The Bond Dissociation Energy (BDE) and oxidative addition rates dictate that C–Br reacts before C–OMs . You cannot force the Mesylate to react preferentially over the Bromine using standard Pd catalysis.

The Fix:

  • Sequential Strategy: You must react the Bromine first. Use a "dummy" coupling or protection strategy if the Br is not your target.

  • Exceptions: There are rare, highly specific Ni-catalyzed conditions that might invert this preference, but they are unreliable for 4-BPM.

  • Standard Workflow:

    • Step 1: Suzuki coupling at C–Br (Pd(PPh₃)₄, Na₂CO₃, 60°C). The Mesylate survives this.

    • Step 2: Suzuki/Amination at C–OMs (Pd(OAc)₂/CM-Phos, K₃PO₄, 100°C).

Frequently Asked Questions (FAQ)

Q: Can I use 4-bromophenyl mesylate to synthesize 4-bromoaniline derivatives? A: Yes, but you must use the correct catalyst. This is a Buchwald-Hartwig amination targeting the C–OMs bond.

  • Recommendation: Use BrettPhos Pd G3 precatalyst.[1] BrettPhos is the gold standard for coupling amines with aryl mesylates.

  • Note: The Bromine will react if you use a non-selective catalyst. However, BrettPhos is highly active for mesylates; careful temperature control (60-80°C) might allow mesylate reaction, but generally, the Br is liable to react. Ideally, the Br should be reacted or protected first.

Q: Why is my reaction turning black and precipitating Pd black immediately? A: This indicates catalyst decomposition, likely due to the inability of the catalyst to perform oxidative addition (the "waiting" Pd(0) clusters together).

  • Solution: Your catalyst is not entering the catalytic cycle. Switch to the CM-Phos or XPhos systems described above to speed up the oxidative addition step.

Q: Is the mesylate group stable to column chromatography? A: Generally, yes. 4-bromophenyl mesylate is stable on silica gel. However, avoid using methanol in your eluent if the compound is sitting for long periods, as slow methanolysis can occur. Use Hexanes/Ethyl Acetate.[2]

References

  • CM-Phos for Mesylate Coupling: So, C. M.; Lau, C. P.; Kwong, F. Y.[3] "A General Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Mesylates." Angew.[4][5] Chem. Int. Ed.2008 , 47, 8059–8063.

  • BrettPhos for Amination: Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L.[5][6] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates." J. Am. Chem. Soc.[7]2008 , 130, 13552–13554.

  • General Reactivity of Aryl Mesylates: Munday, R. H.; Martinelli, J. R.; Buchwald, S. L. "Pd-Catalyzed Cross-Coupling Reactions of Aryl Mesylates." J. Am. Chem. Soc.[7]2008 , 130, 2754.

Sources

Troubleshooting

Purification challenges for products from (4-Bromophenyl) methanesulfonate

The following technical guide addresses the purification and handling challenges associated with products derived from (4-Bromophenyl) methanesulfonate (CAS 68574-35-6). This guide is designed for organic chemists and pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling challenges associated with products derived from (4-Bromophenyl) methanesulfonate (CAS 68574-35-6). This guide is designed for organic chemists and process engineers involved in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where this bifunctional building block is employed.[1]

Executive Summary

(4-Bromophenyl) methanesulfonate is a bifunctional electrophile containing a reactive aryl bromide and a sulfonate ester (mesylate).[1] While the bromide is typically the primary site for Palladium-catalyzed cross-coupling, the mesylate group poses unique purification challenges due to its susceptibility to base-mediated hydrolysis and its polarity.[1] This guide focuses on isolating the desired coupled products while managing the common impurities: hydrolyzed phenols and unreacted starting materials.

Part 1: Troubleshooting & FAQs

Category 1: Hydrolysis & Phenolic Impurities[1]

Q1: My crude NMR shows a significant amount of phenolic byproducts (e.g., 4-bromophenol or 4-hydroxybiaryl). How do I remove these without degrading my sulfonate product? Diagnosis: Aryl mesylates are prone to saponification (hydrolysis) under the basic conditions typical of Suzuki or Buchwald couplings (e.g.,


, 

, heat). The "impurity" is likely the hydrolyzed version of your starting material or product. Solution: Phenols are acidic (

).[1] You can exploit this for a chemoselective wash.[1]
  • Dissolve the crude mixture in a non-polar solvent (Dichloromethane or Ethyl Acetate).

  • Wash the organic layer with cold 0.5 M NaOH or 1.0 M

    
     . The phenols will deprotonate and partition into the aqueous layer as phenoxides.
    
  • Separate the organic layer immediately to prevent hydrolysis of your desired mesylate product.

  • Rinse with brine, dry over

    
    , and concentrate.
    Note: If your product is base-sensitive, use a scavenger resin (e.g., basic amberlyst) instead of liquid-liquid extraction.[1]
    

Q2: How can I prevent the hydrolysis of the mesylate group during the coupling reaction? Root Cause: The use of aqueous bases (e.g.,


 in water/dioxane) accelerates sulfonate cleavage.
Protocol Adjustment: 
  • Switch to Anhydrous Conditions: Use Cesium Fluoride (CsF) or Potassium Phosphate (

    
    )  in anhydrous solvents like THF or Toluene.[1]
    
  • Buffer the System: If water is required, use a weaker base like Potassium Bicarbonate (

    
    )  and reduce the reaction temperature.
    
Category 2: Chemoselectivity & Starting Material Removal[1][2][3]

Q3: I am trying to couple at the Bromine site, but I see mixtures of products reacting at the Mesylate site. How do I purify this? Insight: Aryl bromides are generally more reactive than aryl mesylates in Pd(0) cycles.[1] However, electron-rich ligands (e.g., PCy3, Buchwald biaryl phosphines) can activate the mesylate. Purification Strategy:

  • Chromatography: The polarity difference between the bromo-product and the des-mesyl product is usually sufficient for silica gel separation.[1]

    • Gradient: Start with 100% Hexanes

      
       10-20% EtOAc/Hexanes.[1] The mesylate group adds polarity, so the bis-coupled product (if OMs also reacted) will elute differently than the mono-coupled product.[1]
      
  • Prevention: Use "older generation" catalysts like

    
      which are highly selective for Ar-Br over Ar-OMs, avoiding the side-reaction entirely.[1]
    

Q4: My product co-elutes with the starting material (4-Bromophenyl methanesulfonate). Troubleshooting:

  • Crystallization: The starting mesylate is a solid (mp ~60-65°C).[1] If your product is also a solid, attempt recrystallization from Ethanol/Heptane .

  • Chemical Tagging: If the SM is persistent, add a small amount of a nucleophilic scavenger (e.g., a polymer-supported amine) and heat briefly. This will displace the reactive mesylate on the SM (but potentially your product too—use with caution) or simply wash away the hydrolyzed SM as described in Q1.

Part 2: Experimental Protocols

Protocol A: Chemoselective Isolation of Mesylate Products

Use this workflow to remove phenolic impurities generated during cross-coupling.

  • Quench: Cool reaction mixture to room temperature. Filter through a pad of Celite to remove Palladium black.

  • Dilution: Dilute filtrate with Ethyl Acetate (EtOAc) (10 mL per mmol substrate).

  • Alkaline Wash (Critical Step):

    • Wash the organic phase twice with cold 1.0 M NaOH (10 mL).

    • Mechanism:[1][2][3][4] This converts 4-bromophenol and product-phenols into water-soluble sodium phenoxides.[1]

  • Neutralization: Wash organic phase once with Saturated

    
      and once with Brine .
    
  • Drying: Dry over Anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (< 40°C to avoid thermal decomposition).

Protocol B: Recrystallization of (4-Bromophenyl) Methanesulfonate Derivatives

Suitable for solid biaryl products.[1]

  • Solvent Selection: Ethanol (solvent) and Heptane (anti-solvent).[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • Precipitation: Add hot Heptane dropwise until persistent cloudiness appears.

  • Cooling: Allow to cool slowly to RT, then to 4°C.

  • Filtration: Collect crystals and wash with cold Heptane.

Part 3: Data & Visualization

Table 1: Physicochemical Properties & Solubility Profile
Property(4-Bromophenyl) MethanesulfonateTypical Biaryl ProductImpurity: 4-Bromophenol
Molecular Weight 251.10 g/mol Variable (>250)173.01 g/mol
Polarity (TLC) Moderate (

in 20% EtOAc/Hex)
Similar or LowerPolar (Streaks on Silica)
Acidity (

)
Non-acidicNon-acidicAcidic (

)
Solubility (Aq.[1] Base) Insoluble (Hydrolyzes slowly)InsolubleSoluble (as Phenoxide)
Reactivity Electrophile (Br & OMs)Stable (if OMs intact)Nucleophile
Visualization: Impurity Management Workflow

The following diagram illustrates the chemical fate of the starting material and the logic for purification.

PurificationWorkflow Start Crude Reaction Mixture (Product, SM, Phenols, Pd) Decision1 Step 1: Filtration (Celite Pad) Start->Decision1 LiquidPhase Organic Filtrate Decision1->LiquidPhase Remove Pd Black WashStep Step 2: Alkaline Wash (Cold 1M NaOH) LiquidPhase->WashStep AqueousLayer Aqueous Layer (Contains Phenolic Impurities) WashStep->AqueousLayer Deprotonated Phenols OrganicLayer Organic Layer (Neutral Product + SM) WashStep->OrganicLayer Retains Mesylates Purification Step 3: Column Chromatography (Silica Gel, Hex/EtOAc) OrganicLayer->Purification FinalProduct Pure Product (Biaryl Mesylate) Purification->FinalProduct Separation from SM

Caption: Figure 1. Purification workflow prioritizing the removal of acidic phenolic byproducts via alkaline extraction before chromatographic separation.

Part 4: References

  • Sigma-Aldrich. (4-Bromophenyl) methanesulfonate Product Analysis & Properties.Link[1]

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[5] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[1][2][5][6] Journal of the American Chemical Society, 130(9), 2754–2755. Link[1]

  • So, C. M., et al. (2016). Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. Organic Letters.[1][2] Link[1][2]

  • Organic Chemistry Portal. Suzuki Coupling of Aryl Sulfonates.Link

  • BenchChem. Purification strategies to remove starting material impurities.Link

Sources

Optimization

Minimizing homocoupling of boronic acids with 4-bromophenyl mesylate.

Topic: Minimizing Homocoupling of Boronic Acids with 4-Bromophenyl Mesylate Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling of Boronic Acids with 4-Bromophenyl Mesylate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances and challenges of complex cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into a common and frustrating side reaction: the homocoupling of boronic acids, particularly when using less reactive electrophiles like 4-bromophenyl mesylate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter in the lab. Each solution is grounded in mechanistic principles to help you make informed decisions.

Q1: I'm observing a significant amount of boronic acid homocoupling byproduct. What are the primary causes and how can I fix it?

A1: This is the most common issue when working with Suzuki-Miyaura couplings. Homocoupling, the formation of a symmetrical biaryl from two boronic acid molecules, typically points to two primary culprits: the presence of oxygen and/or issues with the palladium catalyst's oxidation state.[1][2][3]

Root Cause Analysis & Solutions:

  • Oxygen Contamination: The most frequent cause is the presence of atmospheric oxygen.[4] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, often through the formation of a palladium-peroxo species.[5][6]

    • Solution: Rigorous Degassing. Your first and most critical action is to ensure the reaction is performed under a strictly inert atmosphere. Standard sparging of your solvent with argon or nitrogen for 15-30 minutes is good practice. For maximum oxygen removal, especially for sensitive or long-duration reactions, perform at least three "freeze-pump-thaw" cycles.[2]

  • Use of Pd(II) Precatalysts: Many common palladium sources, like Pd(OAc)₂ or Pd(dppf)Cl₂, are in the Pd(II) oxidation state. For the Suzuki catalytic cycle to begin, these must be reduced in situ to the active Pd(0) species.[1] This reduction process can consume your boronic acid (or phosphine ligand) as a sacrificial reductant, directly producing the homocoupled byproduct.[1][6]

    • Solution: Start with a Pd(0) Source. By using a precatalyst that is already in the Pd(0) state, you eliminate this problematic initial step. Excellent choices include Pd(PPh₃)₄ or Pd₂(dba)₃.[2][7] This ensures that your boronic acid is reserved for the desired cross-coupling pathway.

  • Slow Oxidative Addition: 4-Bromophenyl mesylate is a challenging electrophile. Mesylates are less reactive than the corresponding bromides or iodides, leading to a slower oxidative addition step.[1][8] If this step is slow, the palladium catalyst has more time to engage in side reactions like homocoupling.

    • Solution: Employ Specialized Ligands. To accelerate the oxidative addition step, use bulky and electron-rich phosphine ligands.[1][9][10] Ligands like SPhos or XPhos are designed to promote the coupling of less reactive electrophiles.[11][12][13] SPhos, in particular, has been shown to be effective in suppressing homocoupling in challenging systems.[11][14]

Q2: My reaction is sluggish, and I'm seeing mostly unreacted starting materials along with some homocoupling. What should I do?

A2: This scenario suggests that the overall catalytic cycle is inefficient, and the conditions are not optimal for activating the 4-bromophenyl mesylate. The homocoupling you observe is a sign that while some catalytic activity is present, it's not being productively channeled.

Troubleshooting Workflow:

  • Assess the Catalyst System: As aryl mesylates are electron-rich and possess a less reactive leaving group, the choice of ligand is paramount.[1]

    • Action: If you are using a standard ligand like PPh₃, switch to a modern Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos) which are more electron-rich and bulkier, promoting the difficult oxidative addition step.[1][9][12][13]

  • Evaluate the Base: The base is not merely a pH adjuster; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][8]

    • Action: If you are using a weak base like Na₂CO₃, consider switching to a stronger base. Potassium phosphate (K₃PO₄) is often the base of choice for challenging couplings involving aryl mesylates.[2][13] Ensure the base is finely powdered and dry to maximize its reactivity.

  • Check the Temperature: Suzuki couplings often require thermal energy to proceed at a reasonable rate.[2] However, excessive heat can lead to catalyst decomposition.[15]

    • Action: If you are running the reaction at a low temperature (e.g., <80 °C), cautiously increase it in 10 °C increments. A typical range for aryl mesylates is 80-110 °C. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability.

Q3: I've optimized my conditions, but the homocoupling of my electron-deficient boronic acid is still the major product. Are there specific strategies for this?

A3: Yes, electron-deficient arylboronic acids are known to be more susceptible to homocoupling.[11][14] This is a challenging situation that requires more advanced strategies beyond standard optimization.

Advanced Strategies:

  • Slow Addition of the Boronic Acid: The homocoupling reaction is bimolecular with respect to the boronic acid. Therefore, keeping its instantaneous concentration low can kinetically disfavor this side reaction.

    • Action: Instead of adding all the boronic acid at the beginning, dissolve it in a small amount of the reaction solvent and add it slowly to the reaction mixture over several hours using a syringe pump.[3][7]

  • Use a More Stable Boron Reagent: Free boronic acids can be unstable and prone to side reactions. Using a more stable derivative can act as a "slow-release" source of the boronic acid under the reaction conditions.

    • Action: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][16][17] These are generally more robust and can lead to cleaner reactions and higher yields of the cross-coupled product.[16]

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of boronic acid homocoupling?

A1: There are two primary, well-established mechanisms for palladium-catalyzed homocoupling.

  • Oxidative Mechanism (Oxygen-Dependent): This is the most common pathway. It occurs when oxygen is present in the reaction. The Pd(0) catalyst reacts with O₂ to form a palladium-peroxo complex (L₂Pd(O₂)). This species can then react with two molecules of boronic acid, ultimately leading to the formation of the biaryl product and regenerating a Pd(II) species.[5][6]

  • Reductive Mechanism (Pd(II) Precatalyst-Dependent): This pathway occurs when using a Pd(II) precatalyst in an oxygen-free environment. Two molecules of the boronic acid are consumed to reduce the Pd(II) salt to the catalytically active Pd(0), producing one molecule of the homocoupled byproduct in the process.[6] A third, rarer mechanism involving protonolysis and a second transmetalation has also been identified for specific sterically hindered and electron-deficient substrates.[11][14]

Homocoupling_Mechanisms cluster_0 Oxygen-Dependent Pathway cluster_1 Pd(II) Precatalyst Pathway Pd(0) Pd(0) L2Pd(O2) L2Pd(O2) Pd(0)->L2Pd(O2) + O2 Biaryl (Homocoupling) Biaryl (Homocoupling) L2Pd(O2)->Biaryl (Homocoupling) + 2 ArB(OH)2 Pd(II) Pd(II) Pd(0) [Active] Pd(0) [Active] Pd(II)->Pd(0) [Active] + 2 ArB(OH)2 - Biaryl (Homocoupling)

Caption: Primary pathways for boronic acid homocoupling.

Q2: How does the choice of palladium source (Pd(0) vs. Pd(II)) affect homocoupling?

A2: The choice of palladium source has a direct impact on the potential for homocoupling. As explained above, starting with a Pd(II) source like Pd(OAc)₂ necessitates an in situ reduction to Pd(0). This reduction step often consumes the boronic acid, generating the homocoupled byproduct before the main catalytic cycle even begins.[1][6] By starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃, you bypass this sacrificial reduction step entirely, which is a key strategy to minimize this specific side reaction.[2][7]

Q3: What is the role of the ligand in suppressing homocoupling?

A3: The ligand is arguably the most powerful tool for controlling the outcome of the reaction. Its role is multifaceted:

  • Accelerating Oxidative Addition: For a less reactive electrophile like 4-bromophenyl mesylate, a bulky, electron-rich ligand (e.g., SPhos) is crucial to speed up the rate-limiting oxidative addition of the aryl mesylate to the Pd(0) center.[1][9][10]

  • Promoting Reductive Elimination: These same ligands also accelerate the final reductive elimination step, which forms the desired C-C bond of the product.[1] By accelerating both the first and last steps of the desired catalytic cycle, the ligand ensures the palladium catalyst spends less time in intermediate states where it might participate in undesired side reactions like homocoupling.

Q4: How do reaction parameters (base, solvent, temperature) influence homocoupling?

A4: Each parameter plays a critical role:

  • Base: The base activates the boronic acid for transmetalation.[8] An inefficient base can slow the entire catalytic cycle, allowing more time for side reactions. Stronger bases like K₃PO₄ are often preferred for difficult couplings.[2][13]

  • Solvent: The solvent affects the solubility of reagents and can influence catalyst activity and stability.[18][19] Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water to aid in base solubility and facilitate the transmetalation step, are common.[1]

  • Temperature: Higher temperatures increase the reaction rate but can also accelerate catalyst decomposition and side reactions if not carefully controlled.[2] The optimal temperature is a balance, providing enough energy to overcome the activation barrier for the desired reaction without significantly promoting undesired pathways.[15]

Q5: Are boronate esters or trifluoroborates better alternatives to boronic acids for minimizing homocoupling?

A5: Yes, they are often superior alternatives, especially when dealing with sensitive or unstable boronic acids.

  • Boronate Esters (e.g., Pinacol, MIDA): These derivatives are more stable than the corresponding boronic acids.[1] They are less prone to protodeboronation and can act as a slow-release reservoir of the active boronic acid, keeping its concentration low and thus minimizing homocoupling.[16][17] MIDA boronates are particularly useful for their high stability and predictable reactivity.[16]

  • Potassium Aryltrifluoroborates (ArBF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They are also excellent coupling partners and are often used to circumvent issues associated with boronic acids, including homocoupling.[8][20]

Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Minimizing Homocoupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 4-bromophenyl mesylate, incorporating best practices to suppress homocoupling.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-bromophenyl mesylate (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), and finely powdered K₃PO₄ (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum. Evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.025 mmol, 2.5 mol%).

  • Add the degassed solvent (e.g., Dioxane/H₂O 5:1, 5 mL) via syringe.

Reaction Execution:

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the 4-bromophenyl mesylate is consumed (typically 12-24 hours).

Work-up and Purification:

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[21]

Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
  • Add your solvent(s) to the reaction flask.

  • Place the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid.

  • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • After the final thaw, backfill the flask with argon or nitrogen. Your solvent is now ready for use.

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Citation
Electrophile 4-Bromophenyl Mesylate (1.0 eq)The limiting reagent.
Nucleophile Arylboronic Acid or Ester (1.1-1.5 eq)A slight excess helps drive the reaction to completion.
Pd Source Pd₂(dba)₃ (1-2 mol% Pd) or Pd(PPh₃)₄ (2-5 mol%)Pd(0) source avoids reductive homocoupling.[2][7]
Ligand SPhos or XPhos (1.2-2.5 mol per mol Pd)Bulky, electron-rich ligands accelerate the desired reaction.[9][12][13]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq)Strong bases are effective for activating boronic acids with less reactive electrophiles.[2][22]
Solvent Dioxane/H₂O, THF/H₂O, or Toluene/H₂O (typically 5:1 to 10:1 ratio)Aprotic/aqueous mixtures are standard and effective.[1]
Temperature 80-110 °CRequires heating, but must be optimized to prevent catalyst decomposition.[2][15]
Atmosphere Strict Argon or NitrogenEssential to prevent oxygen-mediated homocoupling.[4]
Section 4: Purification Strategies
Q: How can I effectively remove the homocoupling byproduct from my desired cross-coupled product?

A: The homocoupled biaryl is often the most challenging impurity to remove due to its structural similarity to the desired product.

  • Flash Column Chromatography: This is the most common and generally effective method.[21] The polarity difference between the symmetrical homocoupled product and the unsymmetrical cross-coupled product is often sufficient for separation. Use a shallow solvent gradient and carefully collect fractions.

  • Recrystallization: If your desired product is a crystalline solid, this can be a highly effective technique for achieving high purity.[21] It relies on differences in solubility between your product and the byproduct in a given solvent system. The key is to find a solvent in which the product has high solubility when hot and low solubility when cold, while the impurity remains in solution.

  • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent separation.

Section 5: Visual Guides

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdAr_ Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr_ Transmetalation (+ Ar'B(OH)2, Base) ArPdAr_->Pd0 Reductive Elimination (- Ar-Ar') center Suzuki-Miyaura Catalytic Cycle Troubleshooting_Workflow Start High Homocoupling Observed Q1 Are you using a Pd(II) precatalyst? Start->Q1 A1_Yes Switch to Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) Q1->A1_Yes Yes Q2 Is your degassing procedure rigorous? Q1->Q2 No A1_Yes->Q2 A2_No Use Freeze-Pump-Thaw or extensive sparging Q2->A2_No No Q3 Is your ligand optimal for a mesylate electrophile? Q2->Q3 Yes A2_No->Q3 A3_No Use bulky, e--rich ligand (e.g., SPhos, XPhos) Q3->A3_No No End Re-evaluate Reaction Q3->End Yes A3_No->End

Caption: A decision tree for troubleshooting homocoupling issues.

Section 6: References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Salamé, A., Rio, J., Ciofini, I., Perrin, L., & Grimaud, L. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. MDPI. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, ACS Publications. Retrieved from [Link]

  • Salamé, A., Rio, J., Ciofini, I., Perrin, L., & Grimaud, L. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. PMC. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • De Bo, G., & Stephens, A. J. (2025). Solvent Effects in Boronic Acid-Diol Binding. Journal of the American Chemical Society. PubMed. Retrieved from [Link]

  • Reddit. (2014). Coupling reaction problem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 43(14), 1871-1876. PMC - NIH. Retrieved from [Link]

  • Organic Letters. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Insight into the purification strategies for removing the byproducts of Bispecific Antibodies. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Siddiqa, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. MDPI. Retrieved from [Link]

  • Chen, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1269396. PMC. Retrieved from [Link]

  • Li, C., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(23), 6244-6247. PMC. Retrieved from [Link]

  • Naveen, T., & Maiti, D. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1167. MDPI. Retrieved from [Link]

  • Wallow, T. I., & Novak, B. M. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Beilmann, A., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1726-1744. BJOC. Retrieved from [Link]

  • Biomolecules. (n.d.). A Polishing Strategy for Removing Impurities in Bispecific Antibody Purification. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of (4-Bromophenyl) Methanesulfonate

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving (4-bromophenyl) methanesulfonate. This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving (4-bromophenyl) methanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chemoselective catalysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered when working with this di-functionalized substrate. Our focus is to provide not just protocols, but a deep understanding of the underlying principles that govern reaction outcomes, particularly the critical role of ligand selection.

Introduction: The Challenge of Chemoselectivity

(4-Bromophenyl) methanesulfonate presents a unique challenge in palladium-catalyzed cross-coupling reactions due to the presence of two distinct reactive sites: a carbon-bromine (C-Br) bond and a carbon-methanesulfonate (C-OMs) bond. The ability to selectively functionalize one site over the other is paramount for the synthesis of complex molecules and is largely dictated by the choice of palladium ligand. This guide will equip you with the knowledge to rationally select ligands and troubleshoot your reactions to achieve the desired chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the C-Br and C-OMs bonds in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide or sulfonate to the Pd(0) center is a crucial step. The reactivity of these electrophiles generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl > Ar-OMs.[1] Therefore, the C-Br bond is typically more reactive than the C-OMs bond and will preferentially undergo oxidative addition under standard conditions.

Q2: How can I control the chemoselectivity to favor reaction at the C-OMs bond over the C-Br bond?

A2: While the inherent reactivity favors the C-Br bond, selectivity can be reversed by carefully selecting the ligand and reaction conditions. Generally, more electron-rich and sterically hindered ligands can promote the oxidative addition of the less reactive C-OMs bond.[2] This is because electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the less electrophilic C-OMs bond.

Q3: What class of ligands should I consider for selective C-OMs functionalization?

A3: For selective C-OMs functionalization, consider employing bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are excellent candidates.[3][4] These ligands possess both the steric bulk to favor the less hindered oxidative addition pathway and the electron-donating properties to enhance the reactivity of the palladium center towards the C-OMs bond. N-heterocyclic carbenes (NHCs) can also be effective due to their strong electron-donating nature.[5]

Q4: Are there any other reaction parameters that can influence the chemoselectivity?

A4: Yes, besides the ligand, other parameters can influence selectivity.

  • Temperature: Higher temperatures can sometimes overcome the activation barrier for the less reactive C-OMs bond, but this can also lead to side reactions.

  • Solvent: The polarity of the solvent can affect the rate of oxidative addition.

  • Base: The choice of base is critical, especially in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, as it can influence both the catalyst activity and the stability of the reactants.

Q5: Can I perform a sequential cross-coupling on (4-bromophenyl) methanesulfonate?

A5: Yes, the differential reactivity of the C-Br and C-OMs bonds makes (4-bromophenyl) methanesulfonate an excellent substrate for sequential cross-coupling reactions. A typical strategy would be to first perform a coupling at the more reactive C-Br bond using a less reactive catalyst system (e.g., with a less electron-rich ligand like PPh₃). Then, in a subsequent step, the C-OMs bond can be functionalized using a more active catalyst system (e.g., with a bulky, electron-rich ligand).

Troubleshooting Guides

Problem 1: Low or No Conversion

If you are observing low or no conversion of your starting material, consider the following troubleshooting steps:

Potential Cause Suggested Solution Scientific Rationale
Inactive Catalyst Ensure your palladium source and ligand are of high quality and properly stored. Consider using a pre-formed palladium catalyst to ensure the active Pd(0) species is generated.[6]The active catalyst in most cross-coupling reactions is a Pd(0) species. If the reduction of the Pd(II) precursor to Pd(0) is inefficient, the catalytic cycle will not initiate.
Inappropriate Ligand For C-OMs coupling, a highly electron-rich ligand is often necessary. If you are using a less electron-donating ligand like PPh₃, it may not be sufficient to promote oxidative addition of the C-OMs bond.[2]The C-OMs bond is less reactive than the C-Br bond. Electron-rich ligands increase the nucleophilicity of the Pd(0) center, facilitating the oxidative addition of the less electrophilic C-OMs bond.
Incorrect Base or Solvent Screen different bases and solvents. For Suzuki couplings, a base is required to activate the boronic acid.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically needed.The base and solvent can significantly impact the solubility of reagents, the stability of the catalyst, and the rate of key steps in the catalytic cycle.
Reaction Temperature Too Low Gradually increase the reaction temperature.The oxidative addition of the C-OMs bond may have a higher activation energy that requires more thermal energy to overcome.
Problem 2: Lack of Chemoselectivity (Mixture of Products)

Achieving high chemoselectivity is often the primary challenge. If you are obtaining a mixture of products from the reaction at both the C-Br and C-OMs sites, consider these strategies:

Potential Cause Suggested Solution Scientific Rationale
Ligand not selective enough For C-Br selectivity: Use a less electron-rich and less sterically demanding ligand, such as triphenylphosphine (PPh₃). For C-OMs selectivity: Employ a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC).[2][3]The choice of ligand is the most critical factor in controlling chemoselectivity. Less electron-rich ligands will favor the more reactive C-Br bond. Highly electron-donating and sterically hindered ligands can enhance the reactivity towards the C-OMs bond while potentially disfavoring the C-Br bond due to steric hindrance.
Reaction time is too long Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the desired product is formed.If the goal is to selectively react at the C-Br bond, prolonged reaction times may lead to the subsequent, slower reaction at the C-OMs bond.
Catalyst loading is too high Reduce the catalyst loading.High catalyst concentrations might lead to less selective reactions.
Problem 3: Formation of Side Products (e.g., Homocoupling, Reduction)

The formation of undesired side products can complicate purification and reduce the yield of the desired product.

Potential Cause Suggested Solution Scientific Rationale
Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling) Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly.Oxygen can promote the oxidative homocoupling of organometallic reagents.[6]
Reduction of the aryl halide/sulfonate (hydrodehalogenation/hydrodesulfonation) Use a non-protic, anhydrous solvent. Ensure the base is not excessively strong or used in large excess.The presence of protic impurities or certain bases can lead to protonolysis of the organopalladium intermediate, resulting in the reduced arene.
Decomposition of the catalyst (formation of palladium black) Use a ligand that effectively stabilizes the Pd(0) species. Ensure the reaction temperature is not excessively high.The formation of palladium black indicates catalyst decomposition, which can be caused by ligand dissociation or thermal instability. Bulky phosphine ligands can help stabilize the active catalytic species.

Visualizing the Catalytic Pathway and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.

Catalytic Cycle and Chemoselectivity

G cluster_cycle Catalytic Cycle cluster_selectivity Chemoselectivity Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X_L_m Ar-Pd(II)-X(L)m Oxidative_Addition->Ar-Pd(II)-X_L_m C-Br_Addition C-Br Oxidative Addition (Favored by less e⁻-rich ligands) C-OMs_Addition C-OMs Oxidative Addition (Favored by bulky, e⁻-rich ligands) Transmetalation Transmetalation Ar-Pd(II)-X_L_m->Transmetalation Ar-Pd(II)-R_L_m Ar-Pd(II)-R(L)m Transmetalation->Ar-Pd(II)-R_L_m Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L_m->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-R Reductive_Elimination->Product Substrate (4-Bromophenyl) methanesulfonate Substrate->C-Br_Addition Substrate->C-OMs_Addition

Caption: The palladium-catalyzed cross-coupling cycle and the competing oxidative addition pathways for (4-bromophenyl) methanesulfonate.

Troubleshooting Workflow

G Start Reaction Issue No_Reaction Low/No Conversion Start->No_Reaction Selectivity_Issue Poor Chemoselectivity Start->Selectivity_Issue Side_Products Side Product Formation Start->Side_Products Check_Catalyst Verify Catalyst Activity (Use pre-catalyst) No_Reaction->Check_Catalyst Screen_Ligands Screen Ligands (e.g., PPh3 vs. SPhos) Selectivity_Issue->Screen_Ligands Optimize_Conditions Optimize Temp, Base, Solvent Side_Products->Optimize_Conditions Reduction observed Inert_Atmosphere Ensure Inert Atmosphere (Degas solvents) Side_Products->Inert_Atmosphere Homocoupling observed Check_Catalyst->Screen_Ligands If catalyst is active Screen_Ligands->Optimize_Conditions If still no conversion Monitor_Time Monitor Reaction Time Screen_Ligands->Monitor_Time If selectivity improves

Sources

Optimization

Impact of water on the stability of (4-Bromophenyl) methanesulfonate under reaction conditions

This guide serves as a technical support resource for researchers working with (4-Bromophenyl) methanesulfonate (CAS: 68574-35-6).[1] It addresses the compound's sensitivity to hydrolytic degradation, particularly under...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with (4-Bromophenyl) methanesulfonate (CAS: 68574-35-6).[1] It addresses the compound's sensitivity to hydrolytic degradation, particularly under the basic aqueous conditions common in cross-coupling chemistries.

Core Stability Profile

(4-Bromophenyl) methanesulfonate is an aryl sulfonate ester.[1] While generally more stable than alkyl sulfonates, it functions as a "pseudo-halide" electrophile. Its stability is critically compromised by nucleophilic attack at the sulfur atom in the presence of water and base.[1]

The Degradation Pathway

Under typical cross-coupling conditions (e.g., Suzuki-Miyaura, which often employs aqueous bases like


 or 

), this compound undergoes hydrolysis.[1] This is not a side reaction; it is a competitive consumption of your starting material.

Key Consequence: Hydrolysis generates 4-Bromophenol and Methanesulfonic acid (MsOH) .[1] The phenol can poison Pd-catalysts, and the acid neutralizes the base required for the catalytic cycle.

Hydrolysis SM (4-Bromophenyl) methanesulfonate (Electrophile) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack (at Sulfur) Water H2O / OH- Water->Inter Prod1 4-Bromophenol (Catalyst Poison) Inter->Prod1 S-O Cleavage Prod2 Methanesulfonate (MsO-) Inter->Prod2

Figure 1: Mechanism of base-mediated hydrolysis.[1] The hydroxide ion attacks the electrophilic sulfur, expelling the phenoxide leaving group.

Diagnostic & Troubleshooting (FAQs)

Q1: How do I confirm if my starting material has hydrolyzed without running a full reaction?

A: Proton NMR (


H-NMR) is the definitive diagnostic tool. 
Hydrolysis results in the loss of the methyl group on the sulfonate and a distinct shift in the aromatic region due to the change in electronics (electron-withdrawing sulfonate 

electron-donating phenol).[1]
FeatureIntact (4-Bromophenyl) methanesulfonateDegraded (4-Bromophenol)
Methyl Signal Singlet, ~3.1 – 3.2 ppm (3H)Absent
Aromatic Region Two doublets (AA'BB'), ~7.2 – 7.6 ppmUpfield shift (shielding), ~6.7 – 7.3 ppm
Physical State White/Off-white Crystalline SolidOften oily or sticky solid (MP depression)
Acidity NeutralAcidic (Formation of MsOH)
Q2: My Suzuki coupling stalled after 1 hour. The TLC shows a new spot, but it’s not the product. What happened?

A: You likely generated 4-Bromophenol. If you used a weak base (e.g.,


) in a water/organic mixture, the base may have preferentially hydrolyzed the sulfonate ester rather than activating the boronic acid.[1]
  • Check: Spot authentic 4-bromophenol on your TLC plate alongside your reaction mixture.

  • Fix: Switch to anhydrous conditions (see Section 3) or use a bulky, non-nucleophilic base if water is strictly necessary.

Q3: Why is the pH of my reaction mixture drifting acidic?

A: Methanesulfonic acid (MsOH) generation. For every molecule of substrate hydrolyzed, one equivalent of MsOH is released.[1]

  • Impact: This consumes your inorganic base.[1] If you added 2.0 equiv. of base and 50% of your SM hydrolyzes, you have lost significant basicity required for the transmetallation step in the catalytic cycle.

Reaction Optimization Guidelines

When using (4-Bromophenyl) methanesulfonate, you must treat the sulfonate group as a "ticking clock" in aqueous media.[1]

Protocol A: The "Water-Free" Approach (Recommended)

To maximize stability, eliminate the nucleophile (water) entirely.[1]

  • Solvent System: Use anhydrous Toluene, Dioxane, or DMF.[1]

  • Base: Use anhydrous

    
     or 
    
    
    
    (finely ground).
  • Atmosphere: Strictly inert (Argon/Nitrogen).[1]

  • Additives: If solubility of the inorganic base is an issue, add 4Å Molecular Sieves to the flask to scavenge trace moisture.

Protocol B: The "Biphasic" Approach (If water is mandatory)

If your boronic acid requires water for solubility:

  • Order of Addition (Critical): Do not premix the sulfonate ester with the aqueous base.[1]

    • Step 1: Dissolve Catalyst, Ligand, and Boronic Acid in the solvent.

    • Step 2: Add the Base.[1]

    • Step 3: Add the (4-Bromophenyl) methanesulfonate last , immediately before heating.[1]

  • Temperature: Keep the temperature as low as possible (e.g., 60°C instead of 100°C) to favor coupling over hydrolysis.

  • Surfactants: Avoid phase transfer catalysts (like TBAB) if possible, as they can accelerate the transport of

    
     into the organic phase, speeding up hydrolysis [1].[1]
    

Purification & Workup Protocol

If you suspect partial hydrolysis, you must remove the acidic byproducts before column chromatography to prevent streaking or degradation of acid-sensitive products.

Step-by-Step Purification[1]
  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Removal (The MsOH Wash):

    • Wash the organic layer 2x with Saturated Aqueous

      
       .[1][2]
      
    • Reasoning: This converts methanesulfonic acid (MsOH) into sodium methanesulfonate (highly water-soluble) and 4-bromophenol into sodium 4-bromophenolate (water-soluble).[1]

  • Phenol Removal:

    • If 4-bromophenol is a major impurity, wash with 1M NaOH (rapidly, cold).[1]

    • Warning: Prolonged exposure to NaOH can hydrolyze remaining product if it contains ester linkages.[1]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Decision Tree for Reaction Failure

Use this logic flow to troubleshoot failed couplings involving this substrate.

Troubleshooting Start Reaction Failed / Low Yield CheckNMR Analyze Crude NMR Start->CheckNMR IsPhenol Is 4-Bromophenol present? (Upfield shift, no Methyl) CheckNMR->IsPhenol YesPhenol Hydrolysis Issue IsPhenol->YesPhenol Yes NoPhenol Catalyst/Coupling Issue IsPhenol->NoPhenol No Action1 1. Switch to Anhydrous Solvent 2. Use Anhydrous Base (Cs2CO3) 3. Dry SM via Azeotrope YesPhenol->Action1 Action2 1. Screen Ligands 2. Check Pd Oxidation State 3. Check Boronic Acid Purity NoPhenol->Action2

Figure 2: Troubleshooting logic for failed reactions involving aryl methanesulfonates.

References

  • So, C. M., et al. (2008).[1] A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of Organic Chemistry.

  • Ritter, T., et al. (2003).[1] Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Organic Letters.

  • BenchChem Technical Support. Removing unreacted methanesulfonyl chloride and byproducts.

Sources

Reference Data & Comparative Studies

Validation

(4-Bromophenyl) methanesulfonate vs (4-bromophenyl) triflate reactivity

An In-Depth Comparative Guide to the Reactivity of (4-Bromophenyl) Methanesulfonate and (4-Bromophenyl) Triflate Authored by a Senior Application Scientist For researchers, medicinal chemists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of (4-Bromophenyl) Methanesulfonate and (4-Bromophenyl) Triflate

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the choice of leaving group is a critical parameter that can dictate the success or failure of a synthetic transformation. Aryl sulfonates, derived from readily available phenols, are powerful alternatives to aryl halides in a multitude of reactions, most notably in transition metal-catalyzed cross-coupling. This guide provides an in-depth, objective comparison of two common aryl sulfonate electrophiles: (4-bromophenyl) methanesulfonate (an aryl mesylate) and (4-bromophenyl) triflate, focusing on the fundamental principles that govern their reactivity and the practical implications for experimental design.

The Decisive Factor: Understanding Leaving Group Ability

The reactivity of both (4-bromophenyl) methanesulfonate and (4-bromophenyl) triflate is fundamentally determined by the stability of the anion that departs during a reaction—the methanesulfonate (mesylate, ⁻OMs) and trifluoromethanesulfonate (triflate, ⁻OTf) ions, respectively. A more stable anion is a better leaving group, as it is less likely to re-engage with the electrophilic center.

The stability of these sulfonate anions is governed by two primary electronic effects:

  • Resonance Stabilization: Both anions delocalize the negative charge on the oxygen atom across the other two oxygen atoms of the sulfonyl group. This distribution of charge is a major contributor to their stability and makes them good leaving groups.

  • Inductive Effect: This is the key differentiator. The triflate anion possesses three highly electronegative fluorine atoms on its methyl group. These atoms exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the sulfonyl center. This further delocalizes and stabilizes the negative charge on the departing oxygen atom to a much greater extent than the simple methyl group of the mesylate.[1][2]

A quantitative measure of this stability is the acidity of the conjugate acids: trifluoromethanesulfonic acid (TfOH, triflic acid) and methanesulfonic acid (MsOH).

Leaving Group AnionConjugate AcidpKaAnion Stability
Triflate (-OTf)Triflic Acid~ -14Extremely High
Mesylate (-OMs)Methanesulfonic Acid~ -1.9High

Triflic acid is a "superacid," orders of magnitude more acidic than methanesulfonic acid. This directly translates to the triflate ion being a significantly more stable conjugate base and, therefore, a superior leaving group compared to the mesylate ion.[3] The general order of reactivity for common sulfonate esters is definitively: Triflate > Tosylate > Mesylate .[1][3]

Leaving_Group_Stability cluster_0 Methanesulfonate (Mesylate) cluster_1 Trifluoromethanesulfonate (Triflate) Ms_Struct H₃C-SO₃⁻ Ms_Reason Resonance stabilization. Minimal inductive effect from CH₃. Tf_Struct F₃C-SO₃⁻ Tf_Struct->Ms_Struct Superior Leaving Group Tf_Reason Resonance stabilization PLUS strong inductive effect from CF₃.

Caption: Inductive effect of fluorine atoms enhances triflate anion stability.

Reactivity in Key Synthetic Transformations

The superior leaving group ability of the triflate has profound consequences for its performance in common synthetic reactions. Aryl triflates are generally more reactive than their mesylate counterparts, often enabling reactions to proceed under milder conditions.

A. Nucleophilic Aromatic Substitution (SNAr)

While the 4-bromo substituent does not strongly activate the aryl ring for SNAr, the principle of leaving group ability remains paramount. In appropriately activated systems (e.g., with nitro or cyano groups), aryl triflates undergo SNAr reactions more readily than aryl mesylates.[4] The higher electrophilicity of the carbon atom attached to the triflate group facilitates nucleophilic attack and subsequent displacement of the highly stable triflate anion.

B. Transition Metal-Catalyzed Cross-Coupling Reactions

This is the arena where aryl sulfonates are most frequently employed, serving as cost-effective and readily prepared substitutes for aryl halides. The key step in many catalytic cycles (e.g., Suzuki, Buchwald-Hartwig, Heck) is the oxidative addition of a low-valent metal catalyst, such as Pd(0) or Ni(0), into the aryl-oxygen bond.

  • General Trend: The C-OTf bond is significantly more susceptible to oxidative addition than the C-OMs bond. This means that (4-bromophenyl) triflate will generally react faster, at lower temperatures, and with lower catalyst loadings than (4-bromophenyl) methanesulfonate in cross-coupling reactions.[5][6]

  • Suzuki-Miyaura Coupling: Both sulfonates are competent electrophiles. However, the enhanced reactivity of aryl triflates is well-documented.[5] While robust ligand systems have been developed to enable efficient coupling of the less reactive aryl mesylates, triflates remain the sulfonate of choice for challenging substrates or when mild conditions are essential.[7][8] It is noteworthy that in molecules containing both a bromide and a triflate, the chemoselectivity of the coupling can be controlled by the choice of ligands and reaction conditions, highlighting the nuanced interplay of factors beyond just leaving group ability.[9][10]

  • Buchwald-Hartwig Amination: Similar to Suzuki coupling, aryl triflates are more reactive partners in C-N bond formation.[11][12] The development of highly active phosphine ligands has made the amination of aryl mesylates a practical and widely used transformation, but triflates often provide higher yields in shorter reaction times.[7][13]

Experimental Protocol: A Head-to-Head Comparison in Suzuki-Miyaura Coupling

To provide a tangible demonstration of the reactivity difference, the following parallel experimental protocol is designed. A researcher executing this workflow would directly observe the superior performance of the triflate. The causality is clear: the triflate's better leaving group ability necessitates less thermal energy and/or shorter reaction time to achieve complete conversion.

Objective: To compare the reactivity of (4-bromophenyl) methanesulfonate and (4-bromophenyl) triflate in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Reaction: (4-bromophenyl)-O-Sulfonate + PhB(OH)₂ → 4-bromo-1,1'-biphenyl

Experimental_Workflow cluster_Mesylate Reaction A: Mesylate cluster_Triflate Reaction B: Triflate A_Start Combine Mesylate (1 eq), PhB(OH)₂ (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq) in Dioxane/H₂O A_Heat Heat to 100°C A_Start->A_Heat A_Monitor Monitor by TLC/GC-MS (e.g., at 2h, 4h, 8h, 12h) A_Heat->A_Monitor Analysis Compare reaction rates and final yields. Expected Outcome: Triflate reaction is faster and/or proceeds at a lower temperature. A_Monitor->Analysis B_Start Combine Triflate (1 eq), PhB(OH)₂ (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq) in Dioxane/H₂O B_Heat Heat to 80°C B_Start->B_Heat B_Monitor Monitor by TLC/GC-MS (e.g., at 30min, 1h, 2h, 4h) B_Heat->B_Monitor B_Monitor->Analysis

Caption: Parallel workflow to compare mesylate and triflate reactivity.

Methodology:

Materials & Reagents:

  • (4-bromophenyl) methanesulfonate

  • (4-bromophenyl) triflate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard solvents for workup (e.g., Ethyl Acetate, Brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure (to be run in parallel):

  • Vessel Preparation: To two separate, dry reaction vials equipped with stir bars, add (4-bromophenyl) methanesulfonate (Reaction A) and (4-bromophenyl) triflate (Reaction B) (e.g., 0.5 mmol, 1.0 eq each).

  • Reagent Addition: To each vial, add phenylboronic acid (0.6 mmol, 1.2 eq), potassium carbonate (1.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 3 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 2.5 mL total volume) to each vial.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Causality: This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Heating & Monitoring:

    • Reaction A (Mesylate): Place the vial in a pre-heated oil bath or heating block at 100 °C .

    • Reaction B (Triflate): Place the vial in a pre-heated oil bath or heating block at 80 °C . Rationale: A lower temperature is intentionally chosen for the triflate to highlight its higher reactivity. It is expected to proceed to completion faster even under these milder conditions.

  • Reaction Monitoring: Monitor the progress of both reactions by taking small aliquots at regular time intervals (e.g., every 1-2 hours) and analyzing them by TLC or GC-MS. The disappearance of the starting material and the appearance of the 4-bromo-1,1'-biphenyl product should be tracked.

  • Workup (once a reaction is deemed complete):

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via flash column chromatography if necessary. Determine the isolated yield for both reactions and compare the reaction times. The triflate is expected to give a high yield in a significantly shorter time and at a lower temperature.

Summary and Practical Considerations

Feature(4-bromophenyl) methanesulfonate(4-bromophenyl) triflate
Leaving Group Mesylate (-OMs)Triflate (-OTf)
Reactivity Good Excellent
Typical Reaction Conditions More forcing (higher temp, longer time)Milder (lower temp, shorter time)
Cost of Reagents Lower (Methanesulfonyl chloride is cheap)Higher (Triflic anhydride is expensive)
Stability Generally more stable to storage and chromatographyCan be less stable; more prone to hydrolysis

Expert Recommendations:

  • Choose (4-bromophenyl) methanesulfonate when:

    • Cost is a primary concern.

    • The coupling partner is highly reactive.

    • The substrate must survive multiple synthetic steps where a highly labile group is undesirable.

    • Established protocols with robust ligand systems for aryl mesylates are available.[7][14]

  • Choose (4-bromophenyl) triflate when:

    • High reactivity is required for challenging or unreactive substrates.[15]

    • Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • Reaction speed is a critical factor.

    • You are attempting a reaction where the corresponding mesylate has failed.

References

  • Dondoni, A., & Rapposelli, S. (2006). A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. Letters in Organic Chemistry, 3(1), 24-27.
  • Beaudry, C. M., & Trauner, D. (2016). Pd-Catalyzed Synthesis of Aryl and Heteroaryl Triflones from Reactions of Sodium Triflinate with Aryl (Heteroaryl) Triflates. The Journal of Organic Chemistry, 81(3), 1237–1244.
  • Um, I. H., et al. (2007). Kinetic study on pyridinolysis of aryl benzenesulfonates: factors governing regioselectivity and reaction mechanism. Canadian Journal of Chemistry, 85(11), 959-966.
  • Wang, L., et al. (2017). Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature. Journal of the American Chemical Society, 139(24), 8232–8235.
  • Sharp-Bucknall, L., et al. (2023).
  • Sharp-Bucknall, L., et al. (2022).
  • Ashenhurst, J. (2015).
  • Wong, S. M., et al. (2015).
  • Lepore, S. D., et al. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 70(20), 8117–8120.
  • Lepore, S. D., et al. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups.
  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 5065-5081.
  • Fu, W. C., et al. (2016).
  • BenchChem. (2024).
  • Percec, V., et al. (1995). Aryl Mesylates in Metal-Catalyzed Homocoupling and from Phenols via Nickel-Catalyzed Homocoupling of Their Mesylates. The Journal of Organic Chemistry, 60(4), 1060-1065.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • Wipf, P. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh.
  • Dračínský, M., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.
  • Brainly. (2024). Which of the following has better leaving group abilities?
  • Reddit. (2023).
  • Reddit. (2023).
  • Quimicaorganica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. quimicaorganica.org.
  • Smith, A. M., & Nolan, S. P. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • Ibsen, G. M., et al. (2020). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Chemistry – A European Journal, 26(62), 14131-14135.
  • Roth, H. J., & Schaumann, E. (2002).
  • Zhang, W., & Lu, Y. (2007).
  • Blakey, S. B., & MacMillan, D. W. C. (2003). The First Suzuki Cross-Couplings of Aryltrimethylammonium Salts. Journal of the American Chemical Society, 125(20), 6046–6047.
  • Wong, S. M., et al. (2015).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. .

  • Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a halide as a leaving group. Pearson+.
  • Liu, Z., et al. (2020). Comparison of reactivity of different aryl halides.
  • Thomas, D. A., & Kappe, C. O. (2020).
  • Rosen, B. M., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(46), 16648–16649.
  • Scott, T. L., & Söderberg, B. C. G. (2004). Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin. Tetrahedron, 60(43), 9575–9583.
  • Chen, Y. J., et al. (2006). Trifluoromethanesulfonate (triflate) as a moderately coordinating anion: Studies from chemistry of the cationic coordinatively unsaturated mono- and diruthenium amidinates. Journal of Organometallic Chemistry, 691(17), 3684-3694.
  • Dračínský, M., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed.
  • Müller, B., et al. (2000). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Journal für praktische Chemie, 342(7), 673-683.

Sources

Comparative

Selective Bifunctional Linkers: A Technical Guide to (4-Bromophenyl) Methanesulfonate and Its Alternatives

The following guide provides an in-depth technical comparison of (4-Bromophenyl) methanesulfonate against its primary electrophilic alternatives in the context of iterative cross-coupling. Executive Summary (4-Bromopheny...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (4-Bromophenyl) methanesulfonate against its primary electrophilic alternatives in the context of iterative cross-coupling.

Executive Summary

(4-Bromophenyl) methanesulfonate (CAS: 68574-35-6) serves a specialized role in medicinal chemistry and materials science as a bifunctional electrophile . Its core value proposition is chemoselectivity . It possesses two distinct leaving groups—a reactive bromide (-Br) and a less reactive methanesulfonate (-OMs)—allowing for sequential, programmable cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig).

This guide compares it against three classes of alternatives:

  • Iso-reactive Linkers (e.g., 1,4-Dibromobenzene) - Low Selectivity, Low Cost.

  • High-Energy Linkers (e.g., 4-Bromophenyl triflate) - High Reactivity, Competitive Selectivity.

  • Orthogonal Halides (e.g., 1-Bromo-4-chlorobenzene) - High Selectivity, High Stability.

The Hierarchy of Reactivity

To understand the utility of (4-Bromophenyl) methanesulfonate, one must visualize the electrophilic reactivity ladder in Palladium-catalyzed coupling. The "Gap" between leaving groups dictates the success of site-selective coupling.

ReactivityLadder cluster_target Target Molecule Profile I Iodide (-I) Most Reactive Br Bromide (-Br) Standard Reactivity I->Br >> OTf Triflate (-OTf) High Reactivity Br->OTf ≈ / < OMs Mesylate (-OMs) 'Sleeping' Electrophile OTf->OMs >> Cl Chloride (-Cl) Least Reactive OMs->Cl

Figure 1: Relative rates of oxidative addition to Pd(0).[1] The significant reactivity gap between -Br and -OMs allows (4-Bromophenyl) methanesulfonate to undergo mono-coupling at the Br site without affecting the OMs site.

Detailed Comparison of Alternatives

Alternative A: 1,4-Dibromobenzene (The "Budget" Standard)
  • Structure: Br-Ph-Br[2]

  • Mechanism: Statistical coupling.

  • Comparison:

    • Selectivity: Poor.[3] Reaction with 1.0 equiv of nucleophile typically yields a mixture of starting material (25%), mono-coupled product (50%), and di-coupled product (25%).

    • Performance: Requires large excess of the linker (3-5 equiv) to favor mono-coupling, complicating purification.

    • Verdict: Use only for symmetric biaryls or if the linker is extremely cheap and easily separated.

Alternative B: 4-Bromophenyl Triflate (The "High-Energy" Competitor)
  • Structure: Br-Ph-OTf

  • Mechanism: Competitive coupling.

  • Comparison:

    • Selectivity: Unreliable. The reactivity of -OTf is often comparable to or greater than -Br depending on the ligand and solvent. This leads to "scrambling" where the nucleophile attacks both sites indiscriminately.

    • Stability: Triflates are hydrolytically unstable and expensive.

    • Verdict: Avoid for sequential coupling unless specific conditions (e.g., C-H activation contexts) demand the high reactivity of the triflate.

Alternative C: 1-Bromo-4-chlorobenzene (The "Classic" Orthogonal)
  • Structure: Br-Ph-Cl[2]

  • Mechanism: Highly selective (Br reacts >> Cl).

  • Comparison:

    • Selectivity: Excellent. Similar to the Mesylate/Bromide system.

    • Activation: The -Cl group is very inert. Activating the -Cl for the second step often requires bulky, expensive ligands (e.g., RuPhos, BrettPhos) or harsh conditions.

    • Verdict: The primary competitor. Choose (4-Bromophenyl) methanesulfonate over this if you need milder activation conditions for the second step (e.g., using Ni-catalysis or specific Pd-biaryl phosphines tuned for C-O activation).

Summary Data Table
Feature(4-Bromophenyl) Methanesulfonate1,4-Dibromobenzene4-Bromophenyl Triflate1-Bromo-4-chlorobenzene
Primary Leaving Group Bromide (-Br)Bromide (-Br)Triflate (-OTf)Bromide (-Br)
Secondary Leaving Group Mesylate (-OMs)Bromide (-Br)Bromide (-Br)Chloride (-Cl)
Selectivity (Step 1) High (Br reacts)Low (Statistical)Variable (Mixture)High (Br reacts)
Step 2 Activation Moderate (Specialized Ligands/Ni)Easy (Standard Pd)N/A (Already reacted)Difficult (Bulky Ligands)
Atom Economy GoodExcellentPoor (High MW leaving group)Excellent
Crystallinity High (Solid)High (Solid)Low (Oil/Solid)High (Solid)

Experimental Protocols

Protocol 1: Selective Suzuki Coupling (Step 1)

Objective: Couple a boronic acid to the Bromide site while retaining the Mesylate.

Rationale: Standard Pd(PPh3)4 catalysts activate C-Br bonds readily at 80°C but are inert toward C-OMs bonds, ensuring chemoselectivity.

Materials:

  • (4-Bromophenyl) methanesulfonate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)[2]

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: Toluene/Ethanol (4:1) or DME/Water

Procedure:

  • Charge a reaction vial with the mesylate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed solvent and aqueous base.

  • Heat to 80-90°C for 4-6 hours.

  • Checkpoint: Monitor by TLC/LCMS. The starting bromide should disappear. The mesylate signal (typically stable) should remain on the product.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

Protocol 2: Activation of the Mesylate (Step 2)

Objective: React the retained Mesylate group to form a final amine or biaryl.

Rationale: Aryl mesylates are "pseudohalides" that require electron-rich, bulky phosphine ligands to undergo oxidative addition. CM-Phos or XPhos are the gold standards here.

Materials:

  • Biaryl Mesylate intermediate (from Protocol 1)

  • Nucleophile (e.g., Morpholine, 1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + CM-Phos (4 mol%) (or XPhos)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3

  • Solvent: t-Butanol or Toluene

Procedure:

  • Pre-complex the Pd(OAc)2 and Ligand in the solvent for 5-10 mins under Argon.

  • Add the Mesylate intermediate, Nucleophile, and Base.

  • Heat to 100-110°C for 12-18 hours.

  • Note: If using Boronic acids (Suzuki), use K3PO4 and t-BuOH/H2O. If using Amines (Buchwald), use Cs2CO3 and Toluene.

Strategic Workflow Diagram

This diagram illustrates the decision-making process for choosing the correct linker based on the desired final product structure.

Workflow Start Start: Design Bifunctional Scaffold Decision Is the 2nd coupling difficult (e.g. steric bulk, sensitive groups)? Start->Decision RouteA Route A: Use (4-Bromophenyl) methanesulfonate Decision->RouteA Yes (Need milder activation) RouteB Route B: Use 1-Bromo-4-chlorobenzene Decision->RouteB No (Can tolerate harsh conditions) Step1 Step 1: Coupling at -Br (Standard Pd/Base) RouteA->Step1 RouteB->Step1 InterA Intermediate: Biaryl-OMs Step1->InterA From Route A InterB Intermediate: Biaryl-Cl Step1->InterB From Route B Step2A Step 2 (OMs): Activation via Pd-CM-Phos or Ni-Catalysis InterA->Step2A Step2B Step 2 (Cl): Activation via Pd-RuPhos or High Temp InterB->Step2B

Figure 2: Strategic selection flow. The Mesylate route offers distinct activation channels (e.g., Nickel) that may be orthogonal to chloride-sensitive functional groups.

References

  • So, C. M., et al. (2008). "Palladium-catalyzed amination of aryl mesylates." Angewandte Chemie International Edition. [Link]

  • Munday, R. H., et al. (2006). "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates." Journal of the American Chemical Society. [Link][3]

  • Colbert, N., et al. (2024).[4] "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Organic Syntheses. [Link]

  • Tang, Z. Y., et al. (2010). "Suzuki–Miyaura Cross-Coupling of Aryl Mesylates with Arylboronic Acids." Chemistry – An Asian Journal. [Link]

  • Gao, K., et al. (2012). "Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides." ChemRxiv. [Link]

Sources

Validation

Mesylates vs. Triflates in Synthesis: A Cost-Benefit Analysis for the Modern Laboratory

As a Senior Application Scientist, the choice of reagents is not merely a matter of textbook theory but a critical decision balancing reactivity, stability, and economic viability. Among the most pivotal tools in a synth...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the choice of reagents is not merely a matter of textbook theory but a critical decision balancing reactivity, stability, and economic viability. Among the most pivotal tools in a synthetic chemist's arsenal is the activation of alcohols for nucleophilic substitution. By converting a poor leaving group (hydroxyl) into a superior one, we unlock a plethora of synthetic transformations. Two of the most prominent activating groups are methanesulfonates (mesylates) and trifluoromethanesulfonates (triflates). This guide provides an in-depth, data-driven comparison to inform your selection process, ensuring both chemical efficiency and fiscal prudence in your research and development endeavors.

The Fundamental Principle: Leaving Group Ability

The efficacy of both mesylates and triflates stems from their nature as conjugate bases of strong acids, methanesulfonic acid and trifluoromethanesulfonic acid (triflic acid), respectively. A good leaving group is a weak base, capable of stabilizing the negative charge it acquires upon departure.[1][2] Both the mesylate and triflate anions achieve this stability through resonance, delocalizing the negative charge across the three oxygen atoms.[3][4]

However, the triflate anion possesses an additional, powerful stabilizing feature: the strong inductive electron-withdrawing effect of the three fluorine atoms.[3] This effect further delocalizes the negative charge, making the triflate anion an exceptionally stable species and, consequently, one of the best leaving groups known in organic chemistry.[3][5]

G cluster_mesylate Mesylate Anion (⁻OMs) cluster_triflate Triflate Anion (⁻OTf) Ms_S S Ms_O1 O Ms_O2 O⁻ Ms_O3 O Ms_C CH₃ Tf_S S Tf_O1 O Tf_O2 O⁻ Tf_O3 O Tf_C CF₃

This fundamental difference in anion stability is the root cause of the divergent reactivity profiles of mesylates and triflates. The pKa of the conjugate acids provides a stark quantitative measure: methanesulfonic acid has a pKa of approximately -1.9, while triflic acid is a superacid with a pKa around -14.7.[6][7]

Mesylates (OMs): The Reliable Workhorse

Mesylates are the go-to choice for a wide array of standard synthetic transformations. Their preparation is straightforward, cost-effective, and the resulting compounds are generally stable enough for purification and storage.

Synthesis and Reagents

Alkyl mesylates are typically synthesized by reacting an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[6][8] The reaction proceeds readily, often at 0 °C to room temperature, and is tolerant of a wide range of functional groups.

Reactivity Profile

The mesylate group is an excellent leaving group, comparable in reactivity to bromide or chloride, making it highly effective in both S_N1 and S_N2 reactions.[6] It is sufficiently reactive for most substitutions with good nucleophiles (e.g., azides, cyanides, halides, amines). Due to their smaller size compared to tosylates, mesylates can sometimes be preferred to minimize steric hindrance in crowded molecules.[6]

Stability and Handling

Methanesulfonyl chloride is a relatively stable liquid that can be handled in the lab with standard precautions. The resulting alkyl mesylates are often crystalline solids or high-boiling oils that can be purified by chromatography or crystallization and stored for reasonable periods.

Economic Considerations

Methanesulfonyl chloride is a bulk chemical and is significantly less expensive than triflating agents. This cost-effectiveness makes it the preferred reagent for large-scale synthesis and for routine transformations where extreme reactivity is not required.

Triflates (OTf): The High-Performance Specialist

Triflates are employed when mesylates or other common leaving groups fail. Their extreme reactivity justifies their higher cost and more demanding handling requirements, particularly for challenging substrates or weak nucleophiles.

Synthesis and Reagents

Alkyl triflates are most commonly prepared by reacting an alcohol with trifluoromethanesulfonic anhydride (Tf₂O), typically in the presence of a hindered base like pyridine or 2,6-lutidine to trap the triflic acid byproduct.[7][9] The reactions are extremely fast and are often run at low temperatures (e.g., -78 °C) to control reactivity.

Reactivity Profile

As one of the best leaving groups available, triflates exhibit extraordinary reactivity.[5] They can accelerate S_N2 reactions by several orders of magnitude compared to mesylates.[10] This high reactivity is essential for:

  • Unreactive Substrates: Activating sterically hindered or electron-deficient alcohols.

  • Weak Nucleophiles: Enabling reactions with neutral nucleophiles like water, alcohols, or even arenes in Friedel-Crafts-type alkylations.

  • Modern Coupling Reactions: Vinyl and aryl triflates are stable, common substrates in transition-metal-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[11]

Stability and Handling

Triflic anhydride is a highly reactive and corrosive liquid that requires careful handling under inert atmosphere. Alkyl triflates are potent alkylating agents and must be handled with extreme care.[5] They are highly susceptible to hydrolysis and must be stored under anhydrous conditions, free from nucleophiles.[11] Primary and secondary alkyl triflates are often too unstable for purification by silica gel chromatography and are typically used in situ.[12]

Economic Considerations

Triflic anhydride is substantially more expensive than methanesulfonyl chloride. Its use is generally reserved for small-scale, high-value syntheses or when all other, more economical options have been exhausted.

Quantitative Comparison and Decision Matrix

The choice between a mesylate and a triflate can be guided by a clear cost-benefit analysis.

FeatureMesylate (-OMs)Triflate (-OTf)Causality and Field Insight
Leaving Group Ability ExcellentSuperb / ExceptionalThe triflate anion's stability is enhanced by the strong inductive effect of the CF₃ group, making it a much weaker base and better leaving group.[3]
Relative Reactivity Baseline (1x)~10⁴ - 10⁵ x fasterFor sluggish reactions, the kinetic advantage of a triflate can mean the difference between a viable reaction and none at all.[10]
Reagent Cost $

Triflic anhydride's complex manufacturing process contributes to its significantly higher cost compared to the bulk chemical MsCl.
Reagent Stability Stable, manageableHighly reactive, moisture-sensitiveMsCl is a standard lab reagent. Tf₂O requires more stringent handling (inert atmosphere, low temp) to prevent decomposition.[11]
Product Stability Generally stable to chromatographyOften unstable, used in situThe high electrophilicity of alkyl triflates makes them prone to decomposition, especially on silica gel.[12]
Typical Applications Standard S_N2/S_N1, protecting groupsUnreactive substrates, weak nucleophiles, cross-coupling reactionsMesylates are the workhorse for reliable, everyday transformations. Triflates are the specialist tool for overcoming high activation barriers.[6][11]

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, we present protocols for the activation of a model primary alcohol, (R)-citronellol.

G

Protocol 1: Synthesis of (R)-citronellyl mesylate
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (R)-citronellol (1.0 eq.) and anhydrous dichloromethane (DCM, 0.2 M).[13]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq.) via syringe and stir for 5 minutes.[8]

  • Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise over 10 minutes, maintaining the internal temperature below 5 °C.[8]

  • Reaction: Stir the reaction at 0 °C and monitor by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-4 hours.[8]

  • Workup: Quench the reaction by adding cold water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash successively with cold 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate can often be used directly or purified by column chromatography.

Protocol 2: Synthesis of (R)-citronellyl triflate (for in situ use)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, add (R)-citronellol (1.0 eq.) and anhydrous DCM (0.1 M).

  • Base Addition: Add pyridine (1.2 eq.) via syringe.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Triflation: Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.[9][14]

  • Reaction: Stir the mixture at -78 °C for 30-60 minutes. The formation of pyridinium triflate salt is often observed as a white precipitate.

  • In Situ Use: The resulting solution/suspension of the alkyl triflate is now ready for the addition of the desired nucleophile at low temperature. It is generally not isolated due to its instability.[11]

Conclusion and Strategic Recommendations

The choice between mesylates and triflates is a clear example of applying cost-benefit analysis to chemical synthesis.

  • Choose Mesylates as your default: For the majority of nucleophilic substitutions on primary and secondary alcohols, mesylation provides an optimal balance of reactivity, stability, and low cost. It is the more robust and economical choice for routine and large-scale applications.

  • Employ Triflates as a strategic solution: Reserve triflates for specific, challenging scenarios where their immense reactivity is a non-negotiable requirement. This includes reactions involving sterically hindered substrates, poorly nucleophilic reagents, the formation of vinyl/aryl triflates for cross-coupling, or when a reaction fails to proceed under mesylation conditions. The higher cost and more demanding handling are the price for accessing otherwise difficult chemical transformations.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers can make informed, efficient, and economically sound decisions, optimizing their synthetic routes and conserving valuable resources.

References

  • Grokipedia. Mesylate.
  • Wikipedia. Triflate.
  • Brainly. (2024, January 22). Which of the following has better leaving group abilities? Tosylate Mesylate Triflate.
  • Aure Chemical. (2026, February 14). Metal Triflates as Lewis Acid Catalysts in Organic Synthesis.
  • Scandium Triflate: A Versatile Catalyst with Promising Applications. (2024, January 26).
  • Recent Advances in the Mesylation.
  • Schottland, E. Z., & Rappoport, Z. (1996). Triflate/Mesylate Ratios and Competing C−O and S−O Bond Cleavages in Nucleophilic Vinylic Substitution. The Journal of Organic Chemistry, 61(24), 8495–8501. [Link]

  • Making Molecules. (2025, October 30). Substitution Reactions (on Saturated Carbons).
  • Synthesis of Mesylates From Alcohols. [www.rhodium.ws].
  • Kolvari, E., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 17(5), 5488-5501. [Link]

  • Filo. (2023, September 21). Are triflate, tosylate and mesylate the only good leaving groups?
  • Organic Synthesis. Alcohol to Mesylate using MsCl, base.
  • Bentham Science Publisher. (2025, August 28). Aluminium Triflate in Organic Synthesis.
  • Pearson. Leaving Groups Explained: Definition, Examples, Practice & Video Lessons.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.
  • O'Toole, D. C., et al. (1992). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1, (18), 2391-2395. [Link]

  • Reddit. (2023, February 22). leaving group ability of triflate. r/OrganicChemistry.
  • Chemistry Stack Exchange. (2015, June 7). Triflate use in metathesis reactions.
  • Wipf Group. Organic Chemistry 1 Chapter 6. SN2 Reactions.
  • ResearchGate. (2025, August 5). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium | Request PDF.

Sources

Comparative

Green chemistry metrics for reactions involving (4-Bromophenyl) methanesulfonate

An In-Depth Technical Guide to Green Chemistry Metrics for Reactions Involving (4-Bromophenyl) Methanesulfonate Introduction: Quantifying Sustainability in Pharmaceutical Synthesis In the landscape of modern drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Green Chemistry Metrics for Reactions Involving (4-Bromophenyl) Methanesulfonate

Introduction: Quantifying Sustainability in Pharmaceutical Synthesis

In the landscape of modern drug development and chemical synthesis, the principles of green chemistry have transitioned from a niche interest to a critical component of process design and optimization. The core objective is to minimize the environmental impact of chemical processes while maximizing efficiency and safety. However, to move beyond qualitative principles and enable objective comparison and improvement, a suite of quantitative tools—green chemistry metrics—is essential. These metrics provide a framework for evaluating the "greenness" of a reaction or an entire synthetic process, guiding chemists and chemical engineers in creating more sustainable and economically viable manufacturing routes.

This guide offers a comprehensive comparison of key green chemistry metrics as applied to reactions involving (4-Bromophenyl) methanesulfonate, a versatile building block in medicinal chemistry. We will explore its synthesis and subsequent functionalization through common cross-coupling reactions, providing detailed experimental protocols and calculating various green chemistry metrics for each. By grounding our discussion in practical, data-driven examples, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and improve the sustainability of their own synthetic endeavors.

Pillar 1: Core Green Chemistry Metrics

A variety of metrics have been developed to assess the environmental performance of chemical processes. Each offers a different perspective, and a holistic view is often best achieved by using several in conjunction.

Atom Economy (AE)

Developed by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1] It is calculated based on the balanced chemical equation and provides a fundamental measure of the efficiency of a reaction's design.[2][3]

Formula:

A higher atom economy signifies a more efficient reaction, as fewer atoms are wasted in the form of byproducts.[4]

Environmental Factor (E-Factor)

Introduced by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the total mass of waste generated per unit of product.[5][6] Unlike Atom Economy, it considers reaction yield, solvent losses, and waste from reagents and workup procedures.[7][8]

Formula:

PMI = Total Mass in Process (kg) / Mass of Product (kg)

RME (%) = (Mass of Product / Total Mass of Reactants) x 100

Caption: General workflow for the synthesis, functionalization, and green chemistry analysis of (4-Bromophenyl) methanesulfonate.

Reaction 1: Synthesis of (4-Bromophenyl) methanesulfonate

This reaction involves the formation of a sulfonate ester from a phenol and a sulfonyl chloride. [9] Reaction Scheme: 4-Bromophenol + Methanesulfonyl chloride → (4-Bromophenyl) methanesulfonate + HCl

Experimental Protocol:

  • To a stirred solution of 4-bromophenol (17.3 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, triethylamine (12.1 g, 120 mmol) is added.

  • Methanesulfonyl chloride (12.6 g, 110 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with water (100 mL).

  • The organic layer is separated, washed with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the product.

  • Yield: 23.8 g (95%) of (4-Bromophenyl) methanesulfonate. Green Chemistry Metrics Calculation:

MetricCalculationResult
Atom Economy (251.10 / (173.07 + 114.55)) x 10087.3%
E-Factor (Total Waste) / (Mass of Product) = 312.4 g / 23.8 g13.1
PMI (Total Mass In) / (Mass of Product) = 336.2 g / 23.8 g14.1
RME (23.8 g / (17.3 g + 12.6 g)) x 10079.6%
Reaction 2: Suzuki Coupling of (4-Bromophenyl) methanesulfonate

The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. [10][11] Reaction Scheme: (4-Bromophenyl) methanesulfonate + Phenylboronic acid → 4-Biphenyl methanesulfonate + H₃BO₃ + NaBr

Experimental Protocol:

  • To a mixture of (4-Bromophenyl) methanesulfonate (2.51 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol) in a mixture of toluene (50 mL) and water (10 mL), Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) is added.

  • The mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

  • After cooling, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate).

  • Yield: 2.22 g (89%) of 4-Biphenyl methanesulfonate.

Green Chemistry Metrics Calculation:

MetricCalculationResult
Atom Economy (248.30 / (251.10 + 121.93)) x 10066.6%
E-Factor (Total Waste) / (Mass of Product) = 83.04 g / 2.22 g37.4
PMI (Total Mass In) / (Mass of Product) = 85.26 g / 2.22 g38.4
RME (2.22 g / (2.51 g + 1.46 g)) x 10056.0%
Reaction 3: Buchwald-Hartwig Amination of (4-Bromophenyl) methanesulfonate

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. [12][13][14] Reaction Scheme: (4-Bromophenyl) methanesulfonate + Aniline → N-Phenyl-4-(methanesulfonyloxy)aniline + NaBr + t-BuOH

Experimental Protocol:

  • A mixture of (4-Bromophenyl) methanesulfonate (2.51 g, 10 mmol), aniline (1.12 g, 12 mmol), sodium tert-butoxide (1.44 g, 15 mmol), Pd₂(dba)₃ (0.092 g, 0.1 mmol), and XPhos (0.19 g, 0.4 mmol) in toluene (50 mL) is heated at 100 °C for 8 hours under a nitrogen atmosphere.

  • The reaction mixture is cooled to room temperature and filtered through celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to give the desired product.

  • Yield: 2.37 g (90%) of N-Phenyl-4-(methanesulfonyloxy)aniline.

Green Chemistry Metrics Calculation:

MetricCalculationResult
Atom Economy (263.31 / (251.10 + 93.13)) x 10076.5%
E-Factor (Total Waste) / (Mass of Product) = 57.02 g / 2.37 g24.1
PMI (Total Mass In) / (Mass of Product) = 59.39 g / 2.37 g25.1
RME (2.37 g / (2.51 g + 1.12 g)) x 10065.3%

Pillar 3: Data Summary and Interpretation

The calculated green chemistry metrics for the three reactions are summarized in the table below for direct comparison.

ReactionAtom Economy (%)E-FactorPMIRME (%)
Synthesis 87.313.114.179.6
Suzuki Coupling 66.637.438.456.0
Buchwald-Hartwig 76.524.125.165.3
Relationship Between Green Chemistry Metrics

Caption: Interrelationship of the discussed green chemistry metrics.

Interpretation of Results:

  • Synthesis of (4-Bromophenyl) methanesulfonate: This reaction demonstrates the highest "greenness" across all calculated metrics. Its high atom economy is reflective of an addition reaction with only a small byproduct (HCl, which is neutralized). The E-Factor and PMI, while not ideal, are significantly lower than the subsequent cross-coupling reactions, primarily due to the lesser amounts of solvent and reagents required for purification.

  • Suzuki Coupling: This reaction has the lowest atom economy and the highest E-Factor and PMI. The use of a boronic acid reagent, a base, and a catalyst, all of which are not incorporated into the final product, contributes to the lower atom economy. The high E-Factor and PMI are largely a result of the significant solvent volumes used in both the reaction and the chromatographic purification, a common feature of many academic-scale cross-coupling reactions.

  • Buchwald-Hartwig Amination: This reaction presents a greener profile than the Suzuki coupling. Its atom economy is higher, and consequently, its E-Factor and PMI are lower. While it still requires a catalyst, ligand, and base, the overall mass of reagents and solvents per unit of product is less than that for the Suzuki reaction protocol provided.

Conclusion

This guide demonstrates the practical application of key green chemistry metrics in evaluating and comparing different chemical transformations involving (4-Bromophenyl) methanesulfonate. The analysis reveals that the initial synthesis of the key building block is significantly more mass-efficient than its subsequent cross-coupling reactions. Of the two functionalization methods, the Buchwald-Hartwig amination protocol presented here offers a greener alternative to the Suzuki coupling, primarily due to a higher atom economy and lower process mass intensity.

For researchers, scientists, and drug development professionals, the message is clear: the choice of synthetic route has profound implications for the sustainability of a process. By prospectively applying metrics like Atom Economy, E-Factor, and PMI during route scouting and process development, it becomes possible to identify and prioritize greener reaction pathways. This not only minimizes environmental impact but also often leads to more efficient and cost-effective processes, aligning the goals of sustainable chemistry with the practical demands of the pharmaceutical industry.

References

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. [Link]

  • Process Mass Intensity (PMI) – ACSGCIPR. [Link]

  • Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes - ACS Publications. [Link]

  • Atom Economy | DP IB Chemistry Revision Notes 2023 - Save My Exams. [Link]

  • Improving Process Mass Intensity for Bio/Pharmaceutical Production. [Link]

  • Atom Economy Calculator | Green Chemistry & Reaction Efficiency - Pearson. [Link]

  • definition of atom economy examples explained how to do atom economy calculations formula theoretical amount of useful product gcse chemistry igcse KS4 science A level GCE AS A2 practice O Level questions exercises. [Link]

  • Process Mass Intensity Metric - ACS GCI Pharmaceutical Roundtable. [Link]

  • Green chemistry metrics - Wikipedia. [Link]

  • Green Chemistry Metrics, A Review - MDPI. [Link]

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  • How to Calculate E-factor (Green Chem) - YouTube. [Link]

  • Metrics of Green Chemistry and Sustainability: Past, Present, and Future - ACS Publications. [Link]

  • How to Calculate Atom Economy - YouTube. [Link]

  • Green analytical chemistry metrics for evaluating the greenness of analytical procedures - PMC. [Link]

  • Introduction of a Process Mass Intensity Metric for Biologics | Request PDF - ResearchGate. [Link]

  • (PDF) Green Chemistry Metrics, A Review - ResearchGate. [Link]

  • METRICS - Green Chemistry Toolkit. [Link]

  • Atom economy - Wikipedia. [Link]

  • Reaction Mass Efficiency (RME) - Green Chemistry Teaching and Learning Community (GCTLC). [Link]

  • E-factor | Green Chemistry Teaching and Learning Community (GCTLC). [Link]

  • 'SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS'. - JETIR.org. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • (O-METHANESULFONYL)-4-BROMOPHENOL | CAS#:68574-35-6 | Chemsrc. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) - UW-Madison Chemistry. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives - Google P
  • HBF4-Catalysed Nucleophilic Substitutions of Propargylic Alcohols - UCL Discovery. [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. [Link]

Sources

Comparative

Alternatives to metal-catalyzed cross-coupling for C-N bond formation.

Executive Summary For decades, the Buchwald-Hartwig and Ullmann couplings have been the titans of C–N bond formation. However, in the context of modern pharmaceutical development, their dominance is challenged by the ICH...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the Buchwald-Hartwig and Ullmann couplings have been the titans of C–N bond formation. However, in the context of modern pharmaceutical development, their dominance is challenged by the ICH Q3D guidelines on elemental impurities, the volatility of palladium supply chains, and the cost of ligand IP.

This guide provides a technical comparison of three robust metal-free alternatives: Hypervalent Iodine-Mediated Arylation , Organic Photoredox Catalysis , and Aryne-Mediated Insertion . These methodologies are not merely academic curiosities; they are scalable, self-validating systems capable of forging C–N bonds in scaffolds where transition metals fail due to chelation or poisoning.

Part 1: The Benchmark & The Problem

To understand the alternatives, we must define the limitations of the current standard.

FeatureBuchwald-Hartwig (Pd) Ullmann (Cu) Metal-Free Alternatives
Mechanism Oxidative Addition / Reductive EliminationRadical/SET or

-complexation
Electrophilic Transfer / Radical Crossover
Trace Metal Cleanup Required (Scavengers/Resins)Required (Extensive washing)None
Cost Driver Pd Precursors + LigandsHigh Catalyst Loading (10-20%)Reagents (Iodine/Silanes) or Light
Air/Moisture Sensitive (Inert atm required)Often SensitiveOften Tolerant (Open flask)

Part 2: Alternative I — Hypervalent Iodine (The Electrophilic Pathway)

Mechanism: Diaryliodonium salts utilize the "hyper-leaving group" ability of iodine(III) (


 times greater than 

) to transfer an aryl group to a nitrogen nucleophile. This mimics the reactivity of transition metals without the metal center.
Core Protocol: Diaryliodonium Salt Amination

Target Application: Arylation of aliphatic amines, anilines, and N-heterocycles under mild conditions.

1. Mechanistic Pathway

The reaction proceeds via a ligand exchange on the Iodine(III) center, followed by a reductive coupling (ligand coupling) that expels iodobenzene.

HypervalentIodine Salt Diaryliodonium Salt (Ar-I+-Ar X-) T_State T-Shaped Intermediate [Ar-I(III)-NHR] Salt->T_State Ligand Exchange (Base assisted) Amine Amine Nucleophile (R-NH2) Amine->T_State Product C-N Product (Ar-NH-R) T_State->Product Reductive Coupling Byproduct Ar-I (Recyclable) T_State->Byproduct

Figure 1: The ligand coupling mechanism avoids the oxidative addition step required by Pd-catalysis.

2. Experimental Workflow (Self-Validating)

Reagents:

  • Diphenyliodonium triflate (1.0 equiv) [Synthesized from arene +

    
    CPBA/TfOH]
    
  • Target Amine (1.2 equiv)

  • Base:

    
     or 
    
    
    
    BuOK (mild vs strong depending on amine pKa)
  • Solvent: DCM or DMF (Polarity influences the T-shape equilibrium)

Step-by-Step:

  • Setup: Charge a vial with the iodonium salt and base. Add solvent (0.2 M concentration).

  • Addition: Add the amine. Checkpoint: If the solution turns immediately dark black/brown, oxidative decomposition may be occurring; cool to 0°C.

  • Reaction: Stir at 40–80°C. Monitor via TLC. The iodonium salt is highly polar (baseline); the product will be less polar.

  • Validation: Quench with water. The byproduct is iodobenzene (volatile/neutral). If the mass balance of iodobenzene is >90%, the coupling efficiency was high.

Key Reference:

  • Carroll, M. A., & Wood, R. A. (2007). Tetrahedron. (Seminal work on metal-free arylation using iodonium salts).

Part 3: Alternative II — Organic Photoredox (The Radical Pathway)

Mechanism: Instead of a metal catalyst absorbing light (like Ru/Ir), organic dyes (Eosin Y, Acridinium salts) act as photosensitizers. They generate N-centered radicals via Single Electron Transfer (SET), which then attack arenes or couple with aryl radicals.

Core Protocol: Dual-Catalytic or Direct C–H Amination

Target Application: Late-stage functionalization of complex drugs; coupling sterically hindered amines.

1. Mechanistic Pathway

This often involves a "Radical-Polar Crossover" or direct SET oxidation of the amine to an aminium radical cation.

Photoredox PC_Ground PC (Ground State) PC_Excited PC* (Excited) PC_Ground->PC_Excited Blue LED (450nm) PC_Excited->PC_Ground SET (Reduction) Amine Amine (R-NH2) Amine_Rad Aminium Radical (R-NH2•+) Amine->Amine_Rad Oxidation by PC* Product C-N Bond Amine_Rad->Product Radical Attack on Arene Arene Arene/Aryl Halide Arene->Product

Figure 2: Simplified oxidative quenching cycle using an organic photocatalyst (PC).

2. Experimental Workflow

Reagents:

  • Photocatalyst: 4CzIPN (1-2 mol%) or Eosin Y.

  • Base: Quinuclidine or inorganic carbonate.

  • Light Source: 450 nm (Blue) LEDs (approx. 10-40W).

Step-by-Step:

  • Degassing (Critical): Oxygen is a potent quencher of triplet states. Sparge the solvent (DMSO or MeCN) with Argon for 15 minutes before adding the catalyst to prevent degradation.

  • Irradiation: Place the vial 2-3 cm from the light source. Use a fan to maintain ambient temperature (prevent thermal background reactions).

  • Monitoring: Fluorescence quenching is a useful diagnostic. If the reaction glows strongly, the catalyst is active. If fluorescence disappears instantly, the catalyst may have bleached (died).

  • Workup: Remove the organic dye via a short silica plug (dyes are often highly polar or charged).

Key Reference:

  • Romero, N. A., & Nicewicz, D. A. (2016). Chemical Reviews. (Comprehensive review on organic photoredox catalysis).

Part 4: Alternative III — Aryne Insertion (The Addition Pathway)

Mechanism: Benzyne (aryne) intermediates are highly electrophilic species generated in situ. They undergo nucleophilic attack by amines to form zwitterions, followed by proton transfer to yield the aniline derivative.

Core Protocol: Fluoride-Induced Aryne Generation

Target Application: Synthesizing ortho-substituted anilines or bridging difficult steric gaps.

1. Mechanistic Pathway

Using Kobayashi’s precursor (2-(trimethylsilyl)aryl triflates) allows benzyne generation under mild, neutral conditions using fluoride.

Aryne Precursor Silyl Aryl Triflate Benzyne Benzyne Intermediate Precursor->Benzyne + Fluoride (Desilylation/Elimination) Product Aniline Product Benzyne->Product + Amine (Nucleophilic Addition) Amine Amine Amine->Product CsF CsF / TBAF CsF->Precursor

Figure 3: The elimination-addition pathway. Note: Regioselectivity is governed by substituents on the aryne ring.

2. Experimental Workflow

Reagents:

  • 2-(Trimethylsilyl)phenyl triflate (1.2 equiv).

  • Amine (1.0 equiv).[1][2]

  • Fluoride Source: CsF (solid, anhydrous) or TBAF (solution).

  • Solvent: Acetonitrile or THF.

Step-by-Step:

  • Drying: CsF must be bone-dry. Flame dry it under vacuum if possible. Moisture hydrolyzes the triflate precursor.

  • Slow Addition: Add the silyl triflate slowly (syringe pump) to the solution of amine and CsF. This keeps the concentration of free benzyne low, preventing benzyne polymerization (tars).

  • Scope Check: If the arene is substituted (e.g., 3-methoxybenzyne), expect a mixture of meta and para products. This is the main limitation (regioselectivity).

Key Reference:

  • Gampe, C. M., & Carreira, E. M. (2012). Angewandte Chemie Int. Ed. (Arynes and cyclohexyne in synthesis).

Part 5: Comparative Analysis

The following data aggregates typical performance metrics from recent literature (2020–2024) for standard coupling of a secondary amine with a phenyl electrophile.

MetricPd-Catalysis (Benchmark) Hypervalent Iodine Photoredox (Organic) Aryne Insertion
Yield (Avg) 85–98%70–90%60–85%75–95%
Reaction Time 2–12 h1–4 h12–24 h (Light dependent)1–2 h
Temp 80–120°C25–80°C25°C (Room Temp)25–60°C
Atom Economy High (leaving group is halide)Low (Loss of Ar-I and TfO)High (if C-H activation)Moderate (Loss of TfO/TMS)
Scalability High (kg scale)Moderate (Safety of salts)Low/Moderate (Photon penetration)Moderate (Exothermic)
Greenness (PMI) Poor (Metal waste/Solvents)Moderate (Recyclable Ar-I)Excellent (Energy efficiency)Moderate

Part 6: Strategic Recommendations

When should you switch from Buchwald-Hartwig to a metal-free alternative?

  • Use Hypervalent Iodine when:

    • You have highly basic amines that poison Pd catalysts.

    • You need to avoid all trace metal impurities (e.g., final step of an API synthesis).

    • Caution: Diaryliodonium salts can be shock-sensitive; test DSC before scaling >10g.

  • Use Organic Photoredox when:

    • You are targeting C–H amination (direct functionalization) rather than using a pre-functionalized halide.

    • The substrate is thermally unstable (requires Room Temp).

    • Caution: Reaction times are often longer; throughput is limited by light intensity.

  • Use Aryne Chemistry when:

    • You need to synthesize ortho-disubstituted systems (e.g., 1,2-diamines).

    • You require very fast reaction kinetics.

    • Caution: Regioselectivity can be poor on asymmetric arenes without directing groups.

References

  • Review of Metal-Free C-N Coupling

    • Comparison of metal-free vs metal-c
    • Source: ChemRxiv, "Sustainable, precious metal-free C-N cross coupling through photoc
  • Hypervalent Iodine Mechanism

    • Mechanistic insights into ligand coupling on I(III).
    • Source: Beilstein Journal of Organic Chemistry, "Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts" (2024).
  • Photoredox Protocols

    • Protocols for organic dye-catalyzed amin
    • Source: Synthesis, "Recent Advances in Photocatalytic C–N Bond Coupling Reactions" (2020).[3]

  • Aryne Chemistry

    • Kobayashi precursor usage and optimiz
    • Source: Organic & Biomolecular Chemistry, "Metal-free C(sp3)–H functionalization...[4] using deep eutectic solvents" (2024).[4]

  • Green Chemistry Benchmark

    • Buchwald-Hartwig environmental impact analysis.
    • Source: ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amin

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-Bromophenyl) methanesulfonate

This document provides essential safety and logistical information for the proper handling and disposal of (4-Bromophenyl) methanesulfonate. As researchers and drug development professionals, it is imperative that we man...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper handling and disposal of (4-Bromophenyl) methanesulfonate. As researchers and drug development professionals, it is imperative that we manage chemical waste with a deep understanding of the underlying chemistry to ensure personnel safety and environmental protection. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Part 1: Hazard Assessment and Chemical Profile

Inferred Hazards: Based on analogous compounds, (4-Bromophenyl) methanesulfonate should be handled as a substance that is:

  • Harmful if swallowed .[1]

  • A skin and eye irritant .[1][2][3]

  • A potential respiratory irritant .[1][2]

Critical Consideration: Potential for Genotoxicity Methanesulfonate esters of lower alcohols are recognized as potential alkylating agents, which can react with DNA and cause mutagenic events.[4][5][6] Therefore, (4-Bromophenyl) methanesulfonate must be handled with extreme caution, assuming it may be a potential genotoxic agent until proven otherwise. All handling and disposal procedures should aim to minimize exposure.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₇H₇BrO₃S
Molecular Weight 253.10 g/mol
Appearance Likely a solid at room temperatureInferred
CAS Number 68574-35-6

Part 2: Immediate Safety Protocols

Personal Protective Equipment (PPE)

Given the inferred hazards, the following PPE is mandatory when handling (4-Bromophenyl) methanesulfonate in any form (solid or solution):

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[7]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, chemical-resistant coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

Emergency Spill Procedures

In the event of a spill, the primary objective is to contain the material safely and prevent exposure.

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[1][7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.

Part 3: Waste Segregation and Containment Logic

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions within a waste container. (4-Bromophenyl) methanesulfonate waste must be segregated from incompatible materials.

Incompatible Materials: Based on analogues, avoid contact with:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases (in uncontrolled conditions)[1]

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation cluster_generation Waste Generation Point cluster_containers Designated Waste Containers Waste (4-Bromophenyl) methanesulfonate (Solid or in solution) IsSolid Is the waste solid? Waste->IsSolid Assess Form IsSolution Is the waste in solution? IsSolid->IsSolution No SolidWaste Solid Halogenated Organic Waste IsSolid->SolidWaste Yes CheckSolvent Is the solvent compatible with other halogenated waste? IsSolution->CheckSolvent Yes LiquidWaste Liquid Halogenated Organic Waste CheckSolvent->LiquidWaste Yes NonHalogenated Non-Halogenated Organic Waste CheckSolvent->NonHalogenated No (e.g., in Acetone)

Caption: Waste segregation workflow for (4-Bromophenyl) methanesulfonate.

Part 4: Step-by-Step Disposal Procedures

Two primary disposal routes are outlined below, depending on the quantity of waste. For all scenarios, the waste container must be:

  • Chemically compatible with the waste.

  • Securely sealed to prevent leaks.

  • Clearly labeled with the words "Hazardous Waste" and the full chemical name of all contents.[8]

Scenario A: Disposal of Small Quantities (<5g) via In-Laboratory Degradation

This procedure leverages the chemical reactivity of aryl sulfonate esters, which can undergo alkaline hydrolysis to form a phenol and a sulfonate salt—compounds that are generally easier to dispose of.[9][10] This method should only be performed by personnel confident in their understanding of the chemical reaction and risks involved.

Causality: The ester linkage in (4-Bromophenyl) methanesulfonate is susceptible to nucleophilic attack by hydroxide ions (OH⁻). This reaction, known as saponification, cleaves the ester, yielding 4-bromophenol and sodium methanesulfonate. These products can then be neutralized and disposed of as aqueous waste, subject to local regulations.

Protocol: Alkaline Hydrolysis

  • Preparation: In a certified chemical fume hood, prepare a 2 M solution of sodium hydroxide (NaOH) in a flask equipped with a magnetic stir bar. Ensure the flask is large enough to accommodate the waste and the NaOH solution.

  • Reaction Setup: Place the reaction flask in a water bath on a stir plate to control the temperature.

  • Addition of Waste: Slowly and carefully add the (4-Bromophenyl) methanesulfonate waste to the stirring NaOH solution. If the waste is dissolved in a solvent, ensure the solvent is compatible with the basic aqueous conditions.

  • Hydrolysis: Gently heat the mixture to 50-60°C and allow it to stir for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) if necessary. The hydrolysis is complete when the starting material is no longer detectable.

  • Cooling & Neutralization: Allow the reaction mixture to cool to room temperature. While stirring, slowly neutralize the solution to a pH between 6.0 and 8.0 by adding a dilute acid (e.g., 1 M HCl). Monitor the pH carefully with a pH meter or pH paper.

  • Final Disposal: Once neutralized, the resulting aqueous solution containing 4-bromophenol and sodium methanesulfonate can typically be disposed of down the drain with copious amounts of water. Crucially, this final step is subject to the approval of your local EHS office and municipal water regulations. Some jurisdictions may require collection of the final solution as aqueous hazardous waste.

Scenario B: Disposal of Bulk Quantities (>5g) or Contaminated Materials

For larger quantities of the compound or for materials heavily contaminated with it (e.g., spill cleanup debris, contaminated PPE), in-lab treatment is not recommended. The standard procedure for hazardous waste disposal must be followed.

Protocol: Collection for Professional Disposal

  • Containerization: Place the waste in a designated, compatible, and properly sealed hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your EHS office.

  • Labeling: Affix a hazardous waste tag to the container. The tag must be filled out completely, including:

    • The words "Hazardous Waste".

    • The full chemical name: "(4-Bromophenyl) methanesulfonate".

    • The quantity of waste.

    • The date of accumulation.

    • The generating laboratory and principal investigator's name.[11]

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA must be inspected weekly for any signs of leakage.[8]

  • Pickup Request: Arrange for pickup by your institution's certified hazardous waste disposal service. Do not transport hazardous waste yourself.[11] All hazardous waste shipments must be accompanied by appropriate manifests as required by regulations.[1]

Part 5: Regulatory Compliance

All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[9]

Key compliance points include:

  • Prohibition of Improper Disposal: It is illegal to dispose of hazardous chemical waste in the regular trash or down the sewer system without proper treatment and authorization.[9][12]

  • Documentation: Laboratories must maintain accurate records of the hazardous waste they generate.[9]

  • Training: All personnel who generate hazardous waste must receive proper training on handling and disposal procedures.[9]

By following the protocols outlined in this guide, your laboratory will be in a strong position to maintain compliance with these critical regulations.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Labor Security System.
  • Fisher Scientific. (2025, December 19).
  • Vanderbilt University Medical Center.
  • National Institutes of Health.
  • Echemi.
  • American Elements. (4-bromophenyl)
  • Journal of the Chemical Society, Perkin Transactions 2.
  • National Institutes of Health. (2015).
  • GOV.UK. (2024, July 22).
  • Sigma-Aldrich. 4-Bromophenyl methyl sulfone product page.
  • ACS Publications. (2009, January 14).
  • ACS Figshare. (2009, May 15).
  • Google Patents. US2671797A - Neutralization of sulfonic acids and sulfuric acid esters.
  • Royal Society of Chemistry. (2024, June 27). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
  • Simson Pharma Limited. (4-bromophenyl)
  • ResearchGate. Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols.
  • 4-Bromophenylacetamide Safety D
  • MilliporeSigma.
  • TCI Chemicals.
  • National Institutes of Health. (2013).
  • MilliporeSigma.
  • Fisher Scientific.
  • Angene Chemical. Tetrakis(4-bromophenyl)
  • Applications of Neutralization Titr
  • Periodic Chemistry. (2019, February 25).

Sources

Handling

Personal protective equipment for handling (4-Bromophenyl) methanesulfonate

Topic: Personal Protective Equipment & Handling Strategy for (4-Bromophenyl) Methanesulfonate CAS: 68574-35-6 Content Type: Operational Safety Guide for Drug Development Executive Safety Profile (4-Bromophenyl) methanesu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Strategy for (4-Bromophenyl) Methanesulfonate CAS: 68574-35-6 Content Type: Operational Safety Guide for Drug Development

Executive Safety Profile

(4-Bromophenyl) methanesulfonate is a solid aryl sulfonate ester commonly used as an intermediate in medicinal chemistry. Unlike its volatile alkyl analogues (e.g., methyl methanesulfonate) which are potent mutagens, this aryl derivative is a solid with lower vapor pressure. However, it retains the structural alert of a sulfonate ester , necessitating its handling as a Potential Genotoxic Impurity (PGI) and a potent sensitizer in pharmaceutical workflows.

Critical Hazards:

  • Skin/Eye Irritation: High potential for contact dermatitis and severe eye irritation.

  • Sensitization: Structural moiety suggests potential for skin sensitization upon repeated exposure.

  • Hydrolysis Risk: In the presence of moisture/bases, it hydrolyzes to Methanesulfonic acid (Corrosive) and 4-Bromophenol (Toxic/Corrosive).

Risk Assessment & PPE Selection

Effective protection relies on the "Barrier-in-Depth" principle. The following PPE standards are non-negotiable for handling >10 mg quantities.

Hand Protection Strategy

Rationale: Sulfonate esters can penetrate standard latex rapidly. 4-Bromophenol (a hydrolysis product) is lipophilic and corrosive.

Contact TypeGlove MaterialMin.[1][2] ThicknessBreakthrough Time (Est.)Protocol
Incidental (Splash) Nitrile (Industrial Grade)0.11 mm (4 mil)> 30 minsChange immediately upon contamination.
Prolonged (Handling) Nitrile (Double Gloved)0.11 mm (outer) / 0.06 mm (inner)> 240 minsInspect inner glove for perspiration/tears.
High Risk (Spill) Laminate Film (Silver Shield)Multilayer> 480 minsRequired for cleaning solutions >100 mL.
Respiratory & Body Protection[1][2][3][4][5]
  • Respiratory: For solid handling, a P100/N95 particulate respirator is the minimum requirement to prevent inhalation of sensitizing dusts. If handling in solution with volatile solvents (DCM, THF), upgrade to a Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Body: Tyvek® lab coat or closed-front smock with elastic cuffs. Avoid cotton blends which absorb and hold the chemical against the skin.

  • Eyes: Chemical splash goggles (indirect vent) are superior to safety glasses due to the fine particle size of the crystalline solid.

Operational Workflows

A. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant Quantity > 1g? Solid->Quant Vent Fume Hood Available? Liquid->Vent Lvl1 Level 1: Nitrile + Safety Glasses + Lab Coat Quant->Lvl1 No Lvl2 Level 2: Double Nitrile + Goggles + N95 Quant->Lvl2 Yes Vent->Lvl2 Yes (Sash <18") Lvl3 Level 3: Silver Shield + OV/AG Resp + Tyvek Vent->Lvl3 No / Spill Cleanup

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.

B. Standard Handling Protocol (Weighing & Transfer)

Objective: Prevent dust generation and surface contamination.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar. Sulfonate esters are often electrostatic; static discharge can scatter the powder.

  • Transfer:

    • Do not use spatulas that are too wide for the receiving vessel neck.

    • Use a disposable weighing funnel or weighing paper.

    • Technique: "Tap-and-flow" rather than dumping to minimize aerosolization.

  • Decontamination: Immediately wipe the balance area with a tissue soaked in 10% Sodium Carbonate (Na2CO3) solution. This facilitates hydrolysis of trace residues into water-soluble sulfonates and phenols, which are easier to clean.

Emergency Response & Disposal

Spill Response Algorithm

Scenario: You have spilled 5g of solid (4-Bromophenyl) methanesulfonate on the benchtop.

  • Evacuate & Isolate: Clear the immediate area (radius 3m).

  • PPE Upgrade: Don double nitrile gloves and a P100 respirator.

  • Dry Recovery:

    • Do NOT sweep (creates dust).[3]

    • Cover spill with wet paper towels (dampened with water) to prevent dust dispersion.

    • Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Chemical Deactivation (The "Kill Step"):

    • Apply a solution of 1M NaOH or Sat. Sodium Bicarbonate to the surface.

    • Mechanism:[1][3] Base-catalyzed hydrolysis cleaves the sulfonate ester bond.

    • Wait 10 minutes. Wipe with absorbent pads.

  • Final Clean: Wash with soap and water.[1][3][4][5]

Spill_Response Spill Spill Identified Secure Isolate Area (3m Radius) Spill->Secure PPE Don PPE: Double Nitrile + P100 Secure->PPE Contain Cover with Damp Towels PPE->Contain Collect Scoop to Waste Jar Contain->Collect Decon Apply 1M NaOH (Hydrolysis) Collect->Decon Verify pH Check & Final Wash Decon->Verify

Figure 2: Step-by-step workflow for safely managing a solid spill of sulfonate esters.

Disposal Strategy
  • Waste Stream: Segregate as "Toxic Organic Solid" .

  • Labeling: Must be clearly labeled "Contains Sulfonate Ester - Potential Sensitizer".

  • Do NOT: Mix with strong oxidizers (e.g., Nitric acid) in the waste stream, as this can generate brominated hazardous gases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12024987, (4-Bromophenyl)methanesulfonamide (Structural Analog Data). Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities. (Context on Sulfonate Esters as PGIs). Retrieved from [Link]

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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